molecular formula C14H28N2 B3423292 2-Undecylimidazoline CAS No. 29249-55-6

2-Undecylimidazoline

Cat. No.: B3423292
CAS No.: 29249-55-6
M. Wt: 224.39 g/mol
InChI Key: FQHUDZKKDCTQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Undecylimidazoline is a useful research compound. Its molecular formula is C14H28N2 and its molecular weight is 224.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 224.225248902 g/mol and the complexity rating of the compound is 187. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-undecyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHUDZKKDCTQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908971
Record name 2-Undecyl-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10443-61-5, 29249-55-6
Record name 2-Imidazoline, 2-undecyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Undecyl-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Undecylimidazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Fingerprinting of 2-Undecylimidazoline: A Technical Guide to NMR and FTIR Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-Undecylimidazoline, a molecule of significant interest in various industrial applications, including as a corrosion inhibitor and surfactant. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous structural elucidation and quality control of this compound. This document is intended for researchers, chemists, and quality control specialists in the fields of materials science, specialty chemicals, and drug development, offering a comprehensive reference for spectral interpretation and methodological best practices.

Introduction: The Molecular Identity of this compound

This compound, with the chemical formula C₁₄H₂₈N₂, belongs to the class of 2-substituted imidazolines.[1] Its molecular architecture features a five-membered dihydroimidazole ring substituted at the 2-position with a long undecyl alkyl chain. This amphiphilic nature, combining a polar heterocyclic head with a nonpolar hydrocarbon tail, is the foundation of its utility in various applications.

Accurate and robust analytical methodologies are paramount to ensure the quality and purity of this compound, as minor structural variations or impurities can significantly impact its performance. NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide a detailed "fingerprint" of the molecule, allowing for precise structural confirmation and the identification of key functional groups.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key characteristic absorptions are associated with the N-H and C=N bonds of the imidazoline ring and the C-H bonds of the alkyl chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A viscous liquid sample of this compound is ideally suited for analysis by ATR-FTIR, which requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound is expected to exhibit several characteristic peaks:

  • N-H Stretch: A broad absorption band is anticipated in the region of 3200-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine in the imidazoline ring.[2][3] The broadness of this peak is often due to hydrogen bonding.

  • C-H Stretches: Intense, sharp peaks will be observed in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene (CH₂) and methyl (CH₃) groups of the undecyl chain.[3]

  • C=N Stretch: A strong and sharp absorption peak, which is highly characteristic of the imidazoline ring, is expected in the range of 1600-1650 cm⁻¹.[2][3][4] This peak confirms the presence of the endocyclic carbon-nitrogen double bond.

  • N-H Bend: An absorption band in the vicinity of 1460 cm⁻¹ can be attributed to the N-H bending vibration.[4]

  • C-N Stretch: A peak corresponding to the C-N single bond stretching vibration is typically observed around 1050-1250 cm⁻¹.[4]

Vibrational Mode Expected Frequency Range (cm⁻¹) Significance
N-H Stretch3200 - 3400Imidazoline ring amine
C-H Stretch (alkyl)2850 - 2960Undecyl chain
C=N Stretch1600 - 1650Imidazoline ring
N-H Bend~1460Imidazoline ring
C-N Stretch1050 - 1250Imidazoline ring

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure of this compound by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5][6][7]

  • Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Sample Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[6]

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Insert into Spectrometer c->d e Lock, Tune, Shim d->e f Acquire Spectra (¹H, ¹³C, 2D) e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Spectral Interpretation h->i

Caption: General workflow for NMR analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Imidazoline Ring Protons:

    • N-H Proton: A broad singlet is expected for the N-H proton, typically in the range of 2.1-2.3 ppm.[2] Its chemical shift and broadness can be highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

    • Methylene Protons (-N-CH₂-CH₂-N=): The two methylene groups of the imidazoline ring are expected to appear as a singlet or a pair of triplets. The protons on the carbon adjacent to the sp² nitrogen (=N-CH₂-) are typically found at approximately 2.3-2.7 ppm, while the protons on the carbon adjacent to the sp³ nitrogen (-NH-CH₂-) are expected around 1.4-1.6 ppm.[2]

  • Undecyl Chain Protons:

    • α-Methylene Protons (-C=N-CH₂-): The methylene group of the undecyl chain directly attached to the C2 carbon of the imidazoline ring is deshielded and will likely appear as a triplet around 2.5-2.6 ppm.[2]

    • Alkyl Chain Methylene Protons (-(CH₂)₉-): A large, broad multiplet centered around 1.2-1.4 ppm will correspond to the numerous methylene groups of the long alkyl chain.

    • Terminal Methyl Protons (-CH₃): A triplet at approximately 0.8-0.9 ppm, integrating to three protons, will be characteristic of the terminal methyl group of the undecyl chain.[2]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-NH- (Imidazoline)2.1 - 2.3broad s1H
=N-CH₂- (Imidazoline)2.3 - 2.7t2H
-NH-CH₂- (Imidazoline)1.4 - 1.6t2H
-C=N-CH₂- (Alkyl)2.5 - 2.6t2H
-(CH₂)₉- (Alkyl)1.2 - 1.4m18H
-CH₃ (Alkyl)0.8 - 0.9t3H
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

  • Imidazoline Ring Carbons:

    • C2 Carbon (-N=C-N-): The sp²-hybridized carbon at the 2-position of the imidazoline ring is the most deshielded carbon and is expected to resonate in the range of 150-165 ppm.

    • C4/C5 Methylene Carbons (-N-CH₂-CH₂-N=): The two sp³-hybridized methylene carbons of the imidazoline ring will appear in the aliphatic region, typically between 40-60 ppm.

  • Undecyl Chain Carbons:

    • α-Methylene Carbon (-C=N-CH₂-): The carbon of the undecyl chain attached to the C2 of the imidazoline ring will be found around 30-40 ppm.

    • Alkyl Chain Methylene Carbons (-(CH₂)₉-): A series of peaks between 20-35 ppm will correspond to the methylene carbons of the undecyl chain.

    • Terminal Methyl Carbon (-CH₃): The terminal methyl carbon will be the most shielded, appearing at approximately 14 ppm.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2 (Imidazoline, -N=C-N-)150 - 165
C4/C5 (Imidazoline, -CH₂-)40 - 60
α-CH₂ (Alkyl)30 - 40
-(CH₂)₉- (Alkyl)20 - 35
-CH₃ (Alkyl)~14

Conclusion: A Synergistic Approach to Structural Verification

The combined application of FTIR and NMR spectroscopy provides a robust and comprehensive framework for the characterization of this compound. FTIR offers a rapid and effective method for confirming the presence of key functional groups, while ¹H and ¹³C NMR provide a detailed, atom-by-atom map of the molecular structure. By correlating the data from these two powerful analytical techniques, researchers and quality control professionals can confidently verify the identity, purity, and structural integrity of this compound, ensuring its suitability for its intended application.

References

Mass spectrometry analysis of 2-Undecylimidazoline and its fragments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Undecylimidazoline and Its Fragments

Introduction: The Analytical Imperative for this compound

This compound (C₁₄H₂₈N₂) is a heterocyclic organic compound featuring a five-membered imidazoline ring substituted with an eleven-carbon alkyl chain.[1] With a molecular weight of approximately 224.39 g/mol , this molecule belongs to a class of surface-active compounds known as imidazolines, which are widely utilized across various industries.[1][2][3] Their primary applications are as surfactants and corrosion inhibitors, particularly in the oil and gas sector, where they are injected into pipelines to protect against degradation.[2][3]

The efficacy and environmental fate of these inhibitor packages are critically dependent on the precise chemical structure and concentration of the active components. Therefore, robust analytical methods are essential for quality control, formulation development, and environmental monitoring. Mass spectrometry (MS), coupled with chromatographic separation techniques, stands as the premier analytical tool for the unambiguous identification and quantification of this compound, even in complex matrices like crude oil.[2][4]

This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the mass spectrometric analysis of this compound. We will delve into the causal logic behind method selection, dissect the characteristic fragmentation patterns under different ionization regimes, and present validated experimental protocols for researchers and drug development professionals.

Part 1: Foundational Principles of Mass Spectrometry for Imidazoline Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The process involves ionizing the target molecule, separating the resulting ions based on their m/z, and detecting them. The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, which is the key to structural elucidation.

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons bombard the molecule, causing extensive and reproducible fragmentation. This is ideal for creating a characteristic "fingerprint" mass spectrum for library matching and structural analysis of relatively volatile compounds.[5]

  • Electrospray Ionization (ESI): A "soft" ionization technique that transfers molecules from a liquid phase to a gas phase as ions with minimal fragmentation.[6] It typically produces a protonated molecule ([M+H]⁺), which is invaluable for determining the molecular weight.[7] When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to provide structural information.[2][6]

The selection between these techniques depends on the analyte's properties and the analytical goal. For the volatile and thermally stable this compound, Gas Chromatography-MS (GC-MS) with EI is a powerful approach. For analysis in complex liquid mixtures or for confirming molecular weight, Liquid Chromatography-MS (LC-MS) with ESI is the preferred method.[2][8]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Rationale for Use: GC-MS is exceptionally well-suited for the analysis of this compound due to its sufficient volatility and thermal stability.[8][9] The coupling of gas chromatography's high-resolution separation with the detailed structural information from EI-MS makes it a definitive identification technique.[10]

The Molecular Ion and Fragmentation Pathways: When this compound is subjected to EI (typically at 70 eV), it forms an energetically unstable molecular ion (M⁺•) at m/z 224 .[1][5] This ion rapidly undergoes fragmentation to produce a series of smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule.

The fragmentation is primarily driven by the cleavage of bonds adjacent to the nitrogen atoms and the charge localization within the imidazoline ring, as well as characteristic cleavages along the alkyl chain.[11] Analysis of spectral library data reveals several key, high-abundance fragment ions.[1]

Key Fragment Ions in the EI Spectrum of this compound

m/zProposed Ion Structure/OriginSignificance
224[C₁₄H₂₈N₂]⁺•Molecular Ion (M⁺•)
139[M - C₆H₁₃]⁺Cleavage of the alkyl chain
98[C₅H₁₀N₂]⁺•Fragment containing the imidazoline ring
97[C₅H₉N₂]⁺Loss of H• from the m/z 98 fragment
84[C₄H₈N₂]⁺•Base Peak. Resulting from cleavage of the C-C bond beta to the imidazoline ring.

The most abundant ion, the base peak , is observed at m/z 84 .[1] This highly stable fragment is formed by a characteristic alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) which severs the undecyl chain at the C-C bond beta to the ring system. This process results in the formation of the stable, resonance-delocalized 2-methyl-4,5-dihydro-1H-imidazolium radical cation.

cluster_main GC-MS Fragmentation of this compound mol This compound (M = 224 Da) M_ion [C₁₄H₂₈N₂]⁺• (Molecular Ion) m/z 224 mol->M_ion Electron Ionization (EI) frag_84 [C₄H₈N₂]⁺• (Base Peak) m/z 84 M_ion->frag_84 frag_97 [C₅H₉N₂]⁺ m/z 97 M_ion->frag_97 frag_139 [C₈H₁₅N₂]⁺ m/z 139 M_ion->frag_139 neutral_loss_1 - C₁₀H₂₁• (141 Da) neutral_loss_2 - C₉H₁₉• (127 Da) neutral_loss_3 - C₆H₁₃• (85 Da) neutral_loss_1->frag_84 β-cleavage neutral_loss_2->frag_97 γ-cleavage neutral_loss_3->frag_139 Alkyl chain cleavage

Caption: EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a reference standard of this compound in a volatile organic solvent (e.g., Dichloromethane or Methanol) to a concentration of 10-100 µg/mL. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.

  • GC System Configuration:

    • Injector: Split/Splitless, operated in splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • MS System Configuration:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Data Analysis: Compare the acquired spectrum against a reference library (e.g., NIST, MassBank) for confirmation.

Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Rationale for Use: LC-ESI-MS is the method of choice for analyzing this compound in complex liquid samples, such as industrial formulations or environmental water samples, where direct injection into a GC is not feasible.[2] ESI is a soft ionization technique that preserves the intact molecule, providing a clear determination of its molecular weight.

The Pseudomolecular Ion and Tandem MS (MS/MS): In positive ion mode ESI, this compound readily accepts a proton (typically from an acidic mobile phase) to form a protonated molecule, also known as a pseudomolecular ion ([M+H]⁺), at m/z 225 .[7] This ion will be the most abundant species in the full scan (MS1) spectrum.

To gain structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion (m/z 225) is selectively isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting product ions are then mass-analyzed. This technique is crucial for confirming the identity of the analyte in a complex mixture without relying on chromatographic separation alone.[2][6] The fragmentation of the [M+H]⁺ ion will primarily involve neutral losses of alkene fragments from the long alkyl chain.

cluster_workflow LC-ESI-MS/MS Workflow for this compound sample Sample in Solution (e.g., Crude Oil Extract) lc LC Separation (C18 Column) sample->lc esi ESI Source (+ve Mode) lc->esi q1 Q1: Precursor Selection Select [M+H]⁺ m/z 225 esi->q1 q2 Q2: Fragmentation Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Scan Detect Fragments q2->q3 detector Product Ion Spectrum q3->detector

Caption: Generalized workflow for LC-MS/MS analysis.

Experimental Protocol: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dilute the sample in the mobile phase starting condition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). For crude oil samples, a Solid Phase Extraction (SPE) cleanup is highly recommended to remove interfering matrix components.[2]

  • LC System Configuration:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System Configuration:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 300°C.

    • MS/MS Experiment:

      • Precursor Ion: m/z 225.

      • Collision Gas: Argon.

      • Collision Energy: Optimize by infusing a standard, typically in the range of 15-30 eV.

      • Product Ion Scan Range: m/z 50-230.

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive process when the appropriate techniques are applied. GC-MS with Electron Ionization provides a rich, reproducible fragmentation pattern, with a characteristic base peak at m/z 84, that is ideal for library-based identification.[1] Complementing this, LC-MS with Electrospray Ionization allows for the analysis of the compound in complex liquid matrices and provides unambiguous molecular weight confirmation through the [M+H]⁺ ion at m/z 225.[2] The use of tandem mass spectrometry (MS/MS) in LC-MS further enhances specificity and allows for confident structural confirmation. By understanding the fundamental principles of ionization and the resulting fragmentation pathways described in this guide, researchers and scientists can develop and validate powerful methods for the analysis of this industrially significant compound.

References

A Technical Guide to Quantum Chemical Calculations for the Molecular Structure of 2-Undecylimidazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Landscape of 2-Undecylimidazoline

This compound and its derivatives are a class of organic compounds with significant industrial and potential therapeutic relevance. Structurally, the molecule features a five-membered imidazoline ring substituted with a long, eleven-carbon alkyl chain.[1] This amphiphilic nature—a polar, heterocyclic head and a nonpolar, aliphatic tail—underpins its utility as a surfactant, corrosion inhibitor, and fabric softener.[2][3] In the realm of drug development, the imidazoline scaffold is a well-known pharmacophore that interacts with various receptors, suggesting potential applications that are yet to be fully explored.[4][5]

Understanding the three-dimensional structure, electronic properties, and chemical reactivity of this compound at a quantum level is paramount for optimizing its performance in existing applications and for rationally designing new molecules for drug discovery.[5][6] Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful, cost-effective toolkit for this purpose, allowing researchers to predict molecular properties with a high degree of accuracy before engaging in costly and time-consuming laboratory synthesis.[7][8]

This technical guide provides a comprehensive, step-by-step methodology for performing quantum chemical calculations on the this compound molecule. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying scientific rationale—the why behind each choice of method and parameter. This ensures a robust, reproducible, and scientifically valid computational analysis tailored for researchers, scientists, and professionals in drug development and material science.

The Computational Strategy: Leveraging Density Functional Theory (DFT)

For a molecule the size of this compound (C₁₄H₂₈N₂), DFT offers the optimal balance of computational accuracy and efficiency.[9] Unlike more computationally demanding ab initio methods, DFT calculates the electronic structure based on the electron density, ρ(r), rather than the complex many-electron wavefunction.[6] This approach, particularly with the use of hybrid functionals, has become a standard and reliable tool for studying organic chemistry in the gas phase and in solution.[10]

Our strategy involves a multi-stage computational workflow, beginning with the construction of an initial 3D structure, followed by geometry optimization to find the most stable molecular conformation, and concluding with a detailed analysis of its electronic properties.

G cluster_0 Phase 1: Structure Preparation cluster_1 Phase 2: Core Calculation cluster_2 Phase 3: Data Analysis & Interpretation struct Build Initial 3D Structure of this compound opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) struct->opt freq Frequency Analysis opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) analysis Post-Calculation Analysis: - HOMO-LUMO - NBO - MEP check->analysis No (True Minimum) results Final Results: Optimized Geometry, Reactivity Descriptors, Charge Distribution analysis->results

Caption: Computational workflow for this compound analysis.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the Gaussian 16 software package, a widely used program in computational chemistry.[11][12] The principles, however, are transferable to other similar software.

Step 1: Building the Initial Molecular Structure

A plausible starting geometry is essential. An incorrect initial structure can lead to convergence on a high-energy local minimum rather than the true global minimum.

  • Software : Use a molecular builder and visualization tool such as GaussView, Avogadro, or ChemDraw.

  • Procedure :

    • Construct the 2-imidazoline ring (a 5-membered ring with two nitrogen atoms).

    • Attach the undecyl (C₁₁H₂₃) chain to the C2 position of the imidazoline ring.

    • Ensure standard bond lengths and angles are used as a starting point. The long undecyl chain has multiple rotatable bonds; start with a fully extended (all-trans) conformation, as this is often a low-energy state.

    • Perform an initial, low-level "clean-up" using a molecular mechanics force field (e.g., UFF) within the builder to resolve any steric clashes.

  • Output : Save the structure as a Gaussian input file (.gjf or .com).

Step 2: Geometry Optimization and Frequency Analysis

This is the core computational step where the software iteratively adjusts the molecular geometry to find the lowest energy conformation.

  • Rationale for Method Selection :

    • Functional (B3LYP) : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record and excellent balance of accuracy and computational cost for a vast range of organic molecules.[10][13][14] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable geometric and energetic data.[15]

    • Basis Set (6-311++G(d,p)) : This Pople-style basis set provides a high level of flexibility for an accurate description of the molecule.[16]

      • 6-311: A triple-zeta basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing electron distribution.

      • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs (like those on the nitrogen atoms) and regions of space far from the nuclei, which is important for non-covalent interactions.[17][18]

      • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape (polarize) in the molecular environment, which is essential for an accurate description of chemical bonds.[19] A study on the related molecule oxymetazoline successfully used this basis set, validating its suitability.[20]

  • Gaussian Input File (.gjf) :

  • Execution and Verification :

    • Run the calculation using the Gaussian software.

    • Upon completion, open the output file (.log or .out).

    • Self-Validation : The most critical step for trustworthiness is to verify the nature of the stationary point found. Search for the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a transition state or a higher-order saddle point, and the structure must be modified and re-optimized.[21]

Analysis and Interpretation of Results

Once a true energy minimum is confirmed, the output file contains a wealth of data that can be analyzed to understand the molecule's chemical nature.

Optimized Molecular Geometry

The final Cartesian coordinates describe the most stable 3D structure of the molecule. Key geometric parameters like bond lengths, bond angles, and dihedral angles should be extracted and tabulated. These values provide the fundamental structural framework of the molecule.

ParameterAtom 1Atom 2Atom 3Calculated Value (Å or °)
Bond LengthN1C2Hypothetical Value: 1.34 Å
Bond LengthC2N3Hypothetical Value: 1.34 Å
Bond LengthC2C6 (Alkyl)Hypothetical Value: 1.51 Å
Bond AngleN1C2N3Hypothetical Value: 110.5°
Dihedral AngleC5N1C2N3
(Note: Atom numbering is illustrative. Table presents hypothetical but realistic data for demonstration.)
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[22]

  • HOMO : Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.[23]

  • LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[23]

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[22][24] A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

ParameterEnergy (eV)
E(HOMO)Hypothetical Value: -5.85 eV
E(LUMO)Hypothetical Value: 1.15 eV
HOMO-LUMO Gap (ΔE) 7.00 eV
(Note: Table presents hypothetical but realistic data for demonstration.)

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazoline ring, specifically the nitrogen atoms, indicating this is the primary site for nucleophilic attack.[25] The LUMO is likely distributed across the ring as well.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated wavefunction into localized bonds and lone pairs, akin to a Lewis structure.[26][27] This method is invaluable for quantifying electron density on specific atoms (natural atomic charges) and understanding delocalization effects.[28]

AtomNatural Atomic Charge (e)
N1Hypothetical Value: -0.65
C2Hypothetical Value: +0.40
N3Hypothetical Value: -0.68
C4Hypothetical Value: -0.25
C5Hypothetical Value: -0.25
(Note: Atom numbering is illustrative. Table presents hypothetical but realistic data for demonstration.)

The NBO results typically show that the nitrogen atoms in the imidazoline ring are the most electronegative centers, carrying a significant negative charge. This reinforces the FMO analysis, identifying them as the primary sites for interaction with electrophiles or metal surfaces (in the case of corrosion inhibition).[29]

Implications for Drug Development and Material Science

The insights gained from these quantum chemical calculations have direct, practical applications:

  • For Drug Development : The optimized geometry and electrostatic potential map can be used for molecular docking studies to predict how this compound might bind to a specific biological target.[4][30] Understanding the HOMO-LUMO gap and charge distribution helps in designing derivatives with modulated electronic properties to enhance binding affinity or pharmacokinetic profiles (ADME).[31][32]

  • For Corrosion Inhibition : The calculations explain the mechanism of action. The high electron density on the nitrogen atoms (from NBO) and the high energy of the HOMO indicate that the molecule can readily donate electrons to the vacant d-orbitals of a metal surface, forming a protective coordinate bond.[2][33] The long undecyl tail can then form a hydrophobic layer, further preventing corrosive agents from reaching the surface.[3]

Conclusion

This guide outlines an authoritative and self-validating framework for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable and detailed insights into the molecule's structural and electronic properties. The causality behind each methodological choice has been explained to ensure scientific integrity. The resulting data on geometry, frontier molecular orbitals, and charge distribution provides a fundamental understanding of the molecule's reactivity, directly informing its application and optimization in fields ranging from drug discovery to advanced materials.

References

The Ascendancy of Imidazoline-Based Cationic Surfactants: A Technical Odyssey

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazoline-based cationic surfactants have carved an indispensable niche in the chemical industry, evolving from niche textile auxiliaries to cornerstone ingredients in fabric care, corrosion inhibition, and beyond. This technical guide navigates the historical trajectory of these versatile molecules, from their seminal synthesis to the cutting-edge developments of the modern era. We will dissect the intricate relationship between their molecular architecture and functional efficacy, elucidate the mechanisms underpinning their diverse applications, and provide detailed experimental methodologies for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development and specialty chemicals, offering a comprehensive understanding of the science and technology of imidazoline-based cationic surfactants.

Genesis and Early Milestones: A Historical Perspective

The story of imidazoline surfactants begins in the early to mid-20th century, a period of burgeoning innovation in organic chemistry. While the imidazoline ring itself was known to chemists, its potential as a hydrophilic headgroup for surfactants was yet to be fully realized.

The initial foray of imidazolines into industrial applications was in the textile industry during the 1930s, where they were employed as dye leveling agents.[1][2] Their inherent affinity for textile fibers, a consequence of their cationic nature, facilitated the even distribution of dyes. A serendipitous discovery of their fabric softening properties marked a pivotal moment, setting the stage for their future dominance in the fabric care market.[1][2]

The post-war era of the late 1940s and 1950s witnessed the first deliberate synthesis and investigation of imidazoline-based surfactants for broader applications.[3] Pioneering work during this period laid the fundamental groundwork for their commercial production. Notably, the synthesis of imidazolinium surfactants by Mannheimer in the 1950s was a significant milestone.[4] By the 1960s, major consumer goods companies like Procter & Gamble began marketing liquid fabric softeners based on these compounds, cementing their place in household products.[5]

Early commercial fabric softeners often utilized quaternary dialkyl-dimethyl-ammonium salts, which, despite their effectiveness, suffered from issues like gel formation at low temperatures.[6] Imidazolinium compounds offered a viable alternative with improved handling and formulation characteristics.[6] The development of concentrated and biodegradable formulations in subsequent decades further solidified their market position.[7]

The Art of Synthesis: From Conventional to Contemporary

The workhorse reaction for synthesizing 2-alkyl imidazolines is the condensation of a fatty acid with a polyamine, most commonly diethylenetriamine (DETA).[8] This process typically involves two key stages: amidation followed by cyclization with the elimination of water.

Conventional Thermal Synthesis

The traditional method involves heating the fatty acid and polyamine, often under vacuum, to drive the dehydration and subsequent ring closure.

Reaction Scheme:

G Fatty_Acid Fatty Acid (R-COOH) Amidoamine Amidoamine Intermediate Fatty_Acid->Amidoamine Amidation (140-160°C) DETA Diethylenetriamine (DETA) DETA->Amidoamine Imidazoline 2-Alkyl Imidazoline Amidoamine->Imidazoline Cyclization (>180°C, Vacuum) Water1 H₂O Water2 H₂O

Figure 1: General reaction scheme for the synthesis of 2-alkyl imidazoline.

A persistent challenge in this synthesis is the formation of a diamide by-product, which can impair the final product's clarity and performance.[9] United States Patent 3,408,361, credited to Hans S. Mannheimer, describes a process to minimize diamide formation by carefully controlling the stoichiometry and reaction conditions.[4][9]

Modern Advancements: Microwave-Assisted Organic Synthesis (MAOS)

In recent years, microwave-assisted organic synthesis has emerged as a more efficient and sustainable alternative to conventional heating.[1] This technique significantly reduces reaction times from hours to minutes and often leads to higher yields.[1]

Experimental Protocol: Synthesis of 2-Oleyl-1-(2-aminoethyl)imidazoline

This protocol provides a detailed procedure for the laboratory-scale synthesis of a common imidazoline surfactant.

Materials:

  • Oleic acid

  • Diethylenetriamine (DETA)

  • Xylene (as a water-carrying agent, optional for reflux method)

  • Sodium chloride (for purification)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (for reflux method)

  • Heating mantle with magnetic stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • FTIR spectrometer

  • NMR spectrometer

Procedure (Conventional Reflux Method):

  • Combine oleic acid and a molar excess of diethylenetriamine in a round-bottom flask equipped with a Dean-Stark apparatus and condenser.

  • Add xylene to the flask to act as a solvent and azeotropically remove water.

  • Heat the mixture to reflux (100-140°C) with vigorous stirring. The reaction progress is monitored by the amount of water collected in the Dean-Stark trap.[2]

  • Continue the reaction for several hours until the theoretical amount of water is collected, indicating the completion of both amidation and cyclization.[2]

  • After cooling, the reaction mixture is purified. This can be achieved by liquid-liquid extraction using dichloromethane and a saturated sodium chloride solution.[1]

  • The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the final product.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the imidazoline ring is confirmed by the appearance of a characteristic C=N stretching vibration peak around 1650 cm⁻¹.[10] The disappearance of the carboxylic acid C=O peak from oleic acid is also indicative of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure, with characteristic peaks for the protons on the imidazoline ring appearing in the range of 3.30-3.70 ppm.[10] ¹³C NMR will show a characteristic peak for the C=N carbon at approximately 164.6 ppm.[2]

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Mix Oleic Acid & DETA Reflux Heat to Reflux (100-140°C) Reactants->Reflux Monitor Monitor Water Collection Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Extract Liquid-Liquid Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate FTIR FTIR Spectroscopy Evaporate->FTIR NMR NMR Spectroscopy Evaporate->NMR

Figure 2: Workflow for the synthesis and characterization of 2-oleyl-1-(2-aminoethyl)imidazoline.

Unraveling the Mechanism: Structure-Function Relationships

The efficacy of imidazoline-based cationic surfactants stems from their amphiphilic nature, comprising a hydrophobic fatty acid tail and a hydrophilic imidazoline headgroup.

Corrosion Inhibition: A Self-Assembled Shield

Imidazoline derivatives are highly effective corrosion inhibitors, particularly for carbon steel in acidic environments, a common challenge in the oil and gas industry.[4] Their mechanism of action involves the formation of a protective, self-assembled monolayer on the metal surface.[11]

The imidazoline headgroup, with its nitrogen atoms, possesses lone pairs of electrons that can coordinate with the vacant d-orbitals of iron on the metal surface.[11] This initial adsorption is followed by the self-assembly of the surfactant molecules, where the hydrophobic tails orient themselves away from the surface, creating a tightly packed, water-repellent barrier.[11] This film effectively isolates the metal from the corrosive medium.

G cluster_metal Metal Surface (Carbon Steel) cluster_surfactant Imidazoline Surfactant Metal Fe Head Imidazoline Headgroup Head->Metal Adsorption (N-Fe interaction) Tail Hydrophobic Tail Corrosive Corrosive Medium (H₂O, H⁺, Cl⁻) Tail->Corrosive Hydrophobic Barrier

Figure 3: Mechanism of corrosion inhibition by imidazoline surfactants.

Table 1: Comparative Corrosion Inhibition Efficiency of Imidazoline Derivatives

Imidazoline DerivativeMetalCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
Oleic acid imidazolineQ235 steel3.5% NaCl, CO₂ saturatedNot specified> A1 (amide), < AM (imidazoline)[3]
TEPA-OA imidazolineCarbon steel1% NaCl500 ppm86.37[1]
Oleic-imidazolineLow carbon steel1% NaClNot specified83.26 (Tafel), 83.33 (Weight loss)[2]
Imidazoline compositeA3 carbon steelNot specified1.0 g/L98.49 (Tafel), 95.02 (Weight loss)[5]
Imidazoline derivativeMild steel3.5% NaCl, CO₂ saturated50 ppm81.38 (C18), 74.44 (C16)[6]
Fabric Softening: An Electrostatic Embrace

In aqueous solutions, textile fibers such as cotton develop a negative surface charge. The cationic imidazoline headgroup is electrostatically attracted to the fabric surface, leading to the adsorption of the surfactant molecule. The hydrophobic tails then orient towards the exterior, creating a lubricating layer that reduces inter-fiber friction. This reduction in friction is perceived as softness.[7]

Expanding Horizons: Diverse Applications

Beyond their primary roles as corrosion inhibitors and fabric softeners, the unique physicochemical properties of imidazoline-based surfactants have led to their adoption in a variety of other applications.[3]

  • Emulsifiers: Their ability to stabilize oil-in-water emulsions makes them valuable in various formulations.[3]

  • Wetting Agents: They effectively reduce the surface tension of liquids, improving their ability to spread over and penetrate surfaces.[3]

  • Dispersants: They prevent the agglomeration of particles in a liquid medium.[3]

  • Antistatic Agents: By attracting a thin layer of moisture to the surface, they help to dissipate static charge.

The Next Generation: Gemini Imidazoline Surfactants

A significant recent development in the field is the emergence of gemini (or dimeric) imidazoline surfactants.[10] These molecules consist of two monomeric imidazoline surfactant units linked by a spacer group.

Gemini surfactants exhibit significantly lower critical micelle concentrations (CMCs) and are more efficient at reducing surface and interfacial tension compared to their single-chain counterparts.[10] This enhanced performance makes them highly attractive for a range of applications, including as more potent corrosion inhibitors and fabric softeners.[10] Microwave-assisted synthesis has also been successfully applied to the production of gemini imidazoline surfactants, offering a green and efficient route to these advanced materials.

Conclusion and Future Outlook

The historical development of imidazoline-based cationic surfactants is a testament to the power of chemical innovation. From their humble beginnings as textile auxiliaries, they have evolved into a versatile class of molecules with a broad spectrum of industrial applications. The ongoing research into novel structures, such as gemini surfactants, and more sustainable synthesis methods ensures that the story of imidazoline surfactants is far from over. Future advancements will likely focus on enhancing their biodegradability, expanding their use in biocompatible applications, and developing "smart" surfactants that respond to environmental stimuli. As we continue to push the boundaries of chemical science, the humble imidazoline ring is poised to remain a key player in the development of advanced materials for a more sustainable and efficient future.

References

CAS number and physical properties of 2-Undecyl-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecyl-4,5-dihydro-1H-imidazole, also known as 2-undecylimidazoline, is a heterocyclic organic compound with a distinctive molecular architecture that underpins its diverse applications. Featuring a long undecyl chain attached to the 2-position of a dihydroimidazole ring, this molecule exhibits amphiphilic properties, making it a subject of interest in fields ranging from materials science to medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications for professionals in research and development.

Chemical Identity and Physical Properties

The fundamental identification of 2-Undecyl-4,5-dihydro-1H-imidazole is established by its CAS number.

CAS Number : 29249-55-6[1]

While extensive experimental data on the physical properties of 2-Undecyl-4,5-dihydro-1H-imidazole is not broadly published, computational predictions and data from related long-chain alkyl imidazolines provide valuable insights. It is important to note that the properties of the closely related compound, 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol, are more extensively documented and are sometimes conflated with the title compound. The primary difference is the absence of the 1-hydroxyethyl group in 2-Undecyl-4,5-dihydro-1H-imidazole.

Table 1: Physical and Chemical Properties of 2-Undecyl-4,5-dihydro-1H-imidazole

PropertyValue (Computed)Source
Molecular Formula C₁₄H₂₈N₂[2]
Molecular Weight 224.39 g/mol [2]
IUPAC Name 2-undecyl-4,5-dihydro-1H-imidazole[2]
Topological Polar Surface Area 29.1 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 10[2]

Synthesis of 2-Undecyl-4,5-dihydro-1H-imidazole

The synthesis of 2-alkyl-imidazolines is commonly achieved through the condensation reaction of a fatty acid with a diamine, such as ethylenediamine.[3] The following protocol details a representative synthesis of 2-Undecyl-4,5-dihydro-1H-imidazole from lauric acid and ethylenediamine. This two-step process involves the initial formation of an amide intermediate, followed by cyclization to the imidazoline.[4]

Experimental Protocol: Synthesis from Lauric Acid and Ethylenediamine

Materials:

  • Lauric Acid (Dodecanoic Acid)

  • Ethylenediamine

  • Xylene (or another suitable solvent for azeotropic water removal)

  • Nitrogen gas supply

  • Heating mantle with a temperature controller

  • Round-bottom flask

  • Dean-Stark apparatus or equivalent setup for water removal

  • Condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser, add lauric acid (1 molar equivalent).

    • Add a molar excess of ethylenediamine (typically 1.1 to 1.2 molar equivalents). The excess diamine helps to drive the reaction to completion.

    • Add a suitable volume of xylene to facilitate azeotropic removal of water.

    • Begin bubbling nitrogen gas through the reaction mixture to create an inert atmosphere. This prevents oxidation of the reactants and products at elevated temperatures.

  • Amide Formation:

    • With gentle stirring, heat the reaction mixture to approximately 140-160°C.

    • Maintain this temperature to facilitate the condensation reaction between the carboxylic acid and the amine, forming the N-(2-aminoethyl)dodecanamide intermediate and one equivalent of water.

    • Water will begin to collect in the Dean-Stark trap as an azeotrope with xylene.

  • Cyclization to Imidazoline:

    • Once the theoretical amount of water from the initial amide formation has been collected, increase the reaction temperature to 180-200°C.

    • This higher temperature promotes the intramolecular cyclization of the amide intermediate to form the 2-undecyl-4,5-dihydro-1H-imidazole, releasing a second equivalent of water.

    • Continue to collect water in the Dean-Stark trap until no more is produced, indicating the completion of the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The solvent (xylene) can be removed under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent, if solid.

SynthesisWorkflow

Applications in Research and Development

The unique structural features of 2-Undecyl-4,5-dihydro-1H-imidazole make it a versatile molecule with applications in various industrial and research settings.

Corrosion Inhibition

Long-chain alkyl imidazolines are well-established as effective corrosion inhibitors, particularly in the oil and gas industry.[5] The mechanism of action involves the adsorption of the imidazoline molecule onto the metal surface. The nitrogen atoms in the imidazoline ring act as Lewis bases, donating electrons to the vacant d-orbitals of the metal, forming a coordinate bond. The long, hydrophobic undecyl tail then forms a protective, non-polar barrier that repels water and other corrosive agents from the metal surface.[5] This dual-action mechanism significantly reduces the rate of corrosion on carbon steel and other alloys in acidic and aqueous environments.[6][7]

CorrosionInhibition

Surfactant and Emulsifying Agent

The amphiphilic nature of this compound, with its polar imidazoline head and non-polar undecyl tail, imparts surfactant properties. This allows it to be used in formulations where emulsification of oil and water phases is required. Its cationic nature at lower pH values further enhances its interaction with negatively charged surfaces.

Scaffold in Medicinal Chemistry

The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[8] Imidazoline derivatives have been investigated for a variety of therapeutic applications, including as antihypertensive, anti-inflammatory, and antidepressant agents.[9] Specifically, 2-substituted imidazolines have been identified as having potential antidepressant properties by acting as α2-adrenoreceptor antagonists and serotonin-selective reuptake inhibitors.[10] The undecyl group in 2-Undecyl-4,5-dihydro-1H-imidazole can be further functionalized or varied to explore structure-activity relationships in drug discovery programs, potentially influencing properties like lipophilicity, membrane permeability, and target binding.[11]

Safety and Handling

As a long-chain alkyl imidazoline, 2-Undecyl-4,5-dihydro-1H-imidazole should be handled with appropriate safety precautions.

GHS Hazard Information: According to the European Chemicals Agency (ECHA) C&L Inventory, 2-Undecyl-4,5-dihydro-1H-imidazole is classified with the following hazards:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13] Safety glasses with side shields or goggles are recommended.[14]

  • Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors or aerosols.[13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from strong oxidizing agents and strong acids.

  • Spills: In case of a spill, collect the material and dispose of it in accordance with local, regional, and national regulations.[14]

Conclusion

2-Undecyl-4,5-dihydro-1H-imidazole is a valuable chemical entity with established and emerging applications. Its role as a corrosion inhibitor is well-recognized, and its structural motif holds promise for the development of new surfactants and therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for researchers and scientists aiming to harness its potential in their respective fields.

References

An In-depth Technical Guide to the Self-Assembly of 2-Undecylimidazoline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the self-assembly mechanism of 2-Undecylimidazoline in aqueous solutions. It is intended for researchers, scientists, and drug development professionals who are leveraging the unique properties of this amphiphilic molecule. We will delve into the fundamental principles governing its aggregation, the critical factors that influence this behavior, and the established experimental protocols for its characterization.

Introduction: The Amphiphilic Nature of this compound

This compound is a cationic surfactant characterized by a distinct molecular architecture that dictates its behavior in aqueous environments.[1][2] The molecule consists of two primary moieties:

  • A Hydrophilic Imidazoline Headgroup: This nitrogen-containing heterocycle is polar and can become protonated, imparting a positive charge and facilitating its interaction with water molecules.[3][4]

  • A Hydrophobic Undecyl Tail: This 11-carbon alkyl chain is nonpolar and drives the molecule's tendency to minimize contact with water.[2]

This dual nature, termed amphiphilicity, is the fundamental driver for the spontaneous self-assembly of this compound into organized supramolecular structures in aqueous solutions.[5] This property is harnessed in a variety of applications, including as corrosion inhibitors, emulsifiers, and biocidal agents.[1][2]

The Core Mechanism: Micellization and the Critical Micelle Concentration (CMC)

The self-assembly of this compound is a concentration-dependent process culminating in the formation of micelles. This process can be understood through the following stages:

  • Monomeric State: At very low concentrations, this compound exists as individual molecules, or monomers, dispersed throughout the aqueous solution.

  • Interfacial Adsorption: As the concentration increases, the amphiphilic monomers migrate to the air-water interface. Here, they orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads immersed in the water, a process that reduces the surface tension of the solution.[6]

  • Critical Micelle Concentration (CMC): A threshold concentration is eventually reached where the interface becomes saturated with monomers. Beyond this point, the bulk solution becomes saturated, and it is thermodynamically more favorable for the monomers to aggregate into spherical structures known as micelles.[6][7][8] This critical concentration is a hallmark property of any surfactant and is known as the Critical Micelle Concentration (CMC).[9][10]

  • Micelle Formation: Within a micelle, the hydrophobic undecyl tails are sequestered in the core, effectively shielded from the aqueous environment. The hydrophilic imidazoline headgroups form the outer corona, interacting with the surrounding water molecules.

The diagram below illustrates the transition from monomers to a self-assembled micelle.

Caption: Monomer to micelle transition of this compound.

Key Factors Influencing Self-Assembly

The self-assembly process and the resulting micellar structures are highly sensitive to the surrounding environmental conditions. Understanding these factors is crucial for controlling and optimizing the performance of this compound in various applications.

  • pH: The pH of the aqueous solution plays a pivotal role. The imidazoline headgroup can be protonated or deprotonated depending on the pH, which alters its charge and hydrophilicity.[11] At lower pH values, the headgroup is protonated and carries a positive charge, leading to electrostatic repulsion between adjacent molecules. This repulsion generally results in a higher CMC and the formation of smaller, more spherical micelles.[12][13] Conversely, at higher pH values, the reduced charge on the headgroup diminishes electrostatic repulsion, favoring the formation of larger aggregates and a lower CMC.[14]

  • Ionic Strength: The addition of electrolytes (salts) to the solution can significantly decrease the CMC and promote the growth of micelles.[15] The counterions from the salt can screen the electrostatic repulsion between the charged imidazoline headgroups, allowing for tighter packing of the surfactant molecules.

  • Temperature: Temperature has a complex effect on micellization. For ionic surfactants, increasing the temperature can initially decrease the CMC due to an enhanced hydrophobic effect. However, at higher temperatures, increased thermal energy can disrupt the structured water around the hydrophobic tails, leading to an increase in the CMC.[15][16]

The interplay of these factors is visualized in the following diagram:

Factors_Influencing_SelfAssembly cluster_factors Influencing Factors This compound Self-Assembly This compound Self-Assembly pH pH This compound Self-Assembly->pH Ionic_Strength Ionic_Strength This compound Self-Assembly->Ionic_Strength Temperature Temperature This compound Self-Assembly->Temperature Alters headgroup charge\n- Lower pH: Higher CMC\n- Higher pH: Lower CMC Alters headgroup charge - Lower pH: Higher CMC - Higher pH: Lower CMC pH->Alters headgroup charge\n- Lower pH: Higher CMC\n- Higher pH: Lower CMC Screens electrostatic repulsion\n- Decreases CMC\n- Promotes micelle growth Screens electrostatic repulsion - Decreases CMC - Promotes micelle growth Ionic_Strength->Screens electrostatic repulsion\n- Decreases CMC\n- Promotes micelle growth Complex effect on hydrophobic interactions\n- Can increase or decrease CMC Complex effect on hydrophobic interactions - Can increase or decrease CMC Temperature->Complex effect on hydrophobic interactions\n- Can increase or decrease CMC

Caption: Factors influencing this compound self-assembly.

Experimental Characterization of Self-Assembled Structures

A suite of analytical techniques is employed to characterize the self-assembly of this compound and the resulting aggregates.

Parameter Experimental Technique Principle Typical Results for this compound
Critical Micelle Concentration (CMC) Surface TensiometryMeasures the change in surface tension as a function of surfactant concentration. The CMC is identified as the point where the surface tension ceases to decrease significantly.[6][8][17]Expected in the millimolar (mM) range, varying with pH and ionic strength.
Micelle Size and Size Distribution Dynamic Light Scattering (DLS)Measures the fluctuations in scattered light intensity due to the Brownian motion of micelles in solution. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter.[18][19][20]Hydrodynamic diameters typically in the range of 5-20 nm, depending on conditions.
Micelle Morphology Transmission Electron Microscopy (TEM)Provides direct visualization of the shape and size of the micelles. Cryo-TEM is often preferred to observe the structures in their native, hydrated state.[21][22][23][24]Typically spherical, but can exhibit transitions to rod-like or other morphologies under specific conditions.

The following diagram outlines a typical experimental workflow for characterizing the self-assembly of this compound.

Experimental_Workflow A Sample Preparation (Aqueous solutions of this compound at varying concentrations and conditions) B CMC Determination (Surface Tensiometry) A->B C Size Analysis (Dynamic Light Scattering) A->C D Morphological Characterization (Transmission Electron Microscopy) A->D E Data Analysis and Interpretation B->E C->E D->E

Caption: Experimental workflow for characterization.

Protocol 1: Determination of CMC by Surface Tensiometry (Wilhelmy Plate Method)

  • Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC. Subsequently, prepare a series of dilutions from the stock solution, covering a concentration range both below and above the anticipated CMC.[17]

  • Instrumentation: Utilize a surface tensiometer equipped with a Wilhelmy plate. Ensure the plate is meticulously cleaned with a suitable solvent (e.g., ethanol) and flamed to remove any organic contaminants before each measurement.[17]

  • Measurement:

    • Begin with the solution of the lowest concentration.

    • Immerse the Wilhelmy plate into the solution within a temperature-controlled vessel.

    • Allow the surface tension reading to stabilize before recording the value.

    • Repeat the measurement for each concentration, progressing from lowest to highest.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will exhibit two distinct linear regions. The intersection of the extrapolations of these two linear portions corresponds to the CMC.[8][17]

Protocol 2: Micelle Size Analysis by Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare solutions of this compound at concentrations above the determined CMC. Filter the solutions through a sub-micron filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • Instrumentation: Use a DLS instrument equipped with a laser light source and a photodetector.[20]

  • Measurement:

    • Place the prepared sample in a clean cuvette and insert it into the instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • The instrument measures the time-dependent fluctuations in the scattered light intensity.

  • Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and determine the diffusion coefficient of the micelles. The hydrodynamic diameter is then calculated using the Stokes-Einstein equation.[18][20] It is crucial to use the measured viscosity of the sample for accurate calculations, as solvent viscosity can introduce bias.[7][18]

Protocol 3: Morphological Characterization by Transmission Electron Microscopy (TEM)

  • Sample Preparation:

    • Place a small drop of the micellar solution (at a concentration above the CMC) onto a TEM grid (e.g., carbon-coated copper grid).

    • For conventional TEM, a negative staining agent (e.g., uranyl acetate) may be required to enhance contrast.

    • For Cryo-TEM, the grid is rapidly plunge-frozen in a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the micelles.[21]

  • Imaging: The prepared grid is inserted into the TEM, and images are acquired at various magnifications.[22][23]

  • Image Analysis: The obtained micrographs are analyzed to determine the shape, size, and morphology of the self-assembled structures.

Conclusion

The self-assembly of this compound in aqueous solutions is a complex yet predictable phenomenon governed by the interplay of its amphiphilic nature and the surrounding environmental conditions. A thorough understanding of the underlying mechanisms and the ability to precisely characterize the resulting supramolecular structures are paramount for the successful application of this versatile surfactant in research and industry. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling scientists and developers to harness the full potential of this compound.

References

Adsorption mechanism of 2-Undecylimidazoline on metal surfaces

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Adsorption Mechanism of 2-Undecylimidazoline on Metal Surfaces

Authored by: A Senior Application Scientist

Abstract

This compound is a cornerstone of corrosion inhibition technology, particularly for carbon steel in acidic environments. Its efficacy is fundamentally governed by its ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. This guide provides a comprehensive exploration of the adsorption mechanism of this compound on metal surfaces. We will dissect the intricate interplay of physisorption and chemisorption, elucidate the roles of the molecule's distinct functional regions, and detail the advanced experimental and computational methodologies employed to investigate these phenomena. This document is intended for researchers, materials scientists, and chemical engineers seeking a deeper, field-proven understanding of this critical corrosion inhibitor.

Introduction: The Significance of this compound in Corrosion Science

Corrosion is a relentless electrochemical process that degrades metallic structures, leading to significant economic losses and safety hazards across industries like oil and gas, chemical processing, and infrastructure. Organic corrosion inhibitors are a primary defense, and among them, imidazoline derivatives are exceptionally effective. This compound, with its unique amphiphilic structure, stands out for its performance. It consists of a polar imidazoline head group and a long, non-polar undecyl tail. This structure is key to its function: the polar head interacts with the metal surface, while the hydrophobic tail forms a dense, water-repellent barrier.[1] Understanding the precise mechanism of its adsorption is paramount for optimizing its application and designing next-generation corrosion inhibitors.

The core of this compound's protective action lies in its ability to form a persistent film on the metal surface, a process driven by adsorption.[2][3] This film acts as a physical barrier, isolating the metal from the aggressive electrolyte and impeding both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.[4][5]

The Dual-Nature Adsorption Mechanism

The adsorption of this compound is not a simple, single-mode process. It is a complex phenomenon involving a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption), often occurring concurrently.[4][6] The predominance of one over the other is influenced by factors such as the metal's surface charge, the composition of the corrosive medium, and temperature.

Physisorption: The Initial Electrostatic Attraction

In acidic solutions, the metal surface typically carries a net positive charge. Concurrently, the nitrogen atoms in the imidazoline ring can become protonated, acquiring a positive charge. Anions from the acid (e.g., Cl⁻, SO₄²⁻) adsorb onto the positively charged metal surface, creating a negatively charged plane. This invites the protonated imidazoline molecules to adsorb via electrostatic attraction. This initial, weaker form of bonding is known as physisorption.

  • Driving Force: Electrostatic interaction between the protonated inhibitor and the pre-adsorbed anions on the metal surface.

  • Characteristics: Reversible, weaker bonding, often precedes chemisorption.

Chemisorption: The Formation of Coordinate Bonds

The more robust and stable protective layer is formed through chemisorption. This process involves direct chemical bonding between the inhibitor molecule and the metal surface. The nitrogen atoms in the imidazoline ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the metal surface, forming strong coordinate covalent bonds.[2][6]

  • Driving Force: Electron sharing between heteroatoms (N) in the inhibitor and vacant d-orbitals of the metal (e.g., Fe).

  • Characteristics: Stronger, more specific, and often irreversible bonding, leading to the formation of a stable, protective film.

The π-electrons from the double bond within the imidazoline ring can also participate in this donor-acceptor interaction with the metal surface.[4] This multi-center bonding significantly strengthens the adhesion of the inhibitor to the substrate.

Molecular Structure: A Tale of Two Moieties

The effectiveness of this compound is a direct result of its amphiphilic molecular architecture.

  • The Imidazoline Head Group (Polar Moiety): This is the "anchor" of the molecule. As discussed, the two nitrogen atoms are the primary active sites for chemisorption, forming a stable five-membered ring that effectively coordinates with surface metal atoms.[2] Its planar geometry facilitates a flat, stable adsorption orientation on the metal surface.[6][7]

  • The Undecyl Tail (Non-Polar Moiety): This long C₁₁H₂₃ alkyl chain is hydrophobic. Once the head groups are anchored to the surface, these tails orient themselves away from the metal and towards the corrosive medium. Through van der Waals interactions, these tails pack together, forming a dense, non-polar, self-assembled monolayer.[8] This layer acts as a physical barrier, effectively repelling water and other corrosive species from the metal surface.

The diagram below illustrates the adsorption process, highlighting the roles of both the polar head and the hydrophobic tail.

AdsorptionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Metal-Solution Interface cluster_metal Metal Surface (e.g., Carbon Steel) H2O H₂O H_plus H⁺ Cl_minus Cl⁻ metal_surface Fe Atoms with vacant d-orbitals Cl_minus->metal_surface Adsorbs first inhibitor_sol This compound (Protonated) physisorption Step 1: Physisorption Electrostatic attraction via Cl⁻ bridge inhibitor_sol->physisorption Approaches surface chemisorption Step 2: Chemisorption Coordinate bonding (N → Fe) physisorption->chemisorption Transition to stronger bonding film_formation Step 3: Film Formation Hydrophobic tail assembly chemisorption->film_formation Initiates self-assembly chemisorption->metal_surface Forms coordinate bonds film_formation->H2O Repels water

Caption: Logical flow of this compound adsorption on a metal surface.

Methodologies for Investigating Adsorption Mechanisms

A multi-faceted approach combining electrochemical, surface analytical, and computational techniques is essential to fully characterize the adsorption mechanism.

Electrochemical Techniques

Electrochemical methods monitor the corrosion process in real-time and provide quantitative data on the inhibitor's performance.[3][9]

  • Potentiodynamic Polarization: This technique measures the corrosion current density (i_corr). A significant decrease in i_corr in the presence of the inhibitor indicates effective film formation. The shift in corrosion potential (E_corr) can classify the inhibitor as anodic, cathodic, or mixed-type. Imidazolines typically act as mixed-type inhibitors, suppressing both metal dissolution and hydrogen evolution reactions.[5][10]

  • Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the properties of the inhibitor film and the corrosion process kinetics. An increase in the charge transfer resistance (R_ct) and the appearance of a new time constant in the Nyquist plot are indicative of a protective film adsorbing onto the metal surface.[6][11]

Electrochemical Parameter Indication of Effective Adsorption Typical Values (with Inhibitor)
Corrosion Current (i_corr) Significant Decrease>90% reduction compared to blank
Charge Transfer Resistance (R_ct) Significant IncreaseOrder of magnitude higher than blank
Double Layer Capacitance (C_dl) DecreaseDue to displacement of water molecules by the inhibitor film

Table 1: Key electrochemical parameters and their interpretation in inhibitor studies.

  • Cell Setup: A standard three-electrode cell is used, containing the working electrode (metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum mesh).[12]

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached (typically 30-60 minutes).

  • Polarization Scan: The potential is scanned from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[12]

  • Data Analysis: The resulting Tafel plot (log(i) vs. E) is analyzed to extrapolate the corrosion potential (E_corr) and corrosion current density (i_corr).

Surface Analysis Techniques

These techniques provide direct visual and compositional evidence of the adsorbed inhibitor film.[13][14][15]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information. The detection of nitrogen (N1s) peaks on the metal surface after exposure to the inhibitor solution is direct proof of its adsorption.[16]

  • Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the surface morphology. Comparing the surface of a metal sample corroded with and without the inhibitor reveals the protective nature of the film. A smoother surface is observed in the presence of an effective inhibitor.[5][17]

  • Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images at the nanoscale. It can quantify the reduction in surface roughness due to the formation of a uniform inhibitor film.[9][12]

Computational Modeling

Theoretical methods provide molecular-level insights that are often inaccessible through experiments alone.[18][19]

  • Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is used to calculate electronic properties of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).[20][21] A high E_HOMO value indicates a strong tendency to donate electrons to the metal's vacant d-orbitals (chemisorption), while a low energy gap (ΔE = E_LUMO - E_HOMO) suggests higher reactivity.[7][22]

  • Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the inhibitor molecules at the metal/solution interface.[23][24] These simulations can visualize the adsorption orientation of the molecules, the packing of the hydrophobic tails, and the displacement of water molecules, providing a powerful atomistic view of the protective film formation.[7][18]

InvestigativeWorkflow cluster_exp Experimental Validation cluster_comp Computational Insight electrochemistry Electrochemical (EIS, Polarization) surface_analysis Surface Analysis (XPS, SEM, AFM) electrochemistry->surface_analysis Confirms Film Effectiveness md Molecular Dynamics (MD) surface_analysis->md Validates Film Structure dft Quantum Chemistry (DFT) dft->md Provides Force Field Parameters md->electrochemistry Predicts Adsorption Energy & Orientation

Caption: Integrated workflow for studying inhibitor adsorption mechanisms.

Adsorption Isotherms: Quantifying the Surface Interaction

Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface. The Langmuir adsorption isotherm is frequently found to best describe the adsorption of imidazoline inhibitors.[9][12] This model assumes that adsorption occurs at specific, localized sites on the surface and results in the formation of a monolayer. By fitting experimental data to the Langmuir model, thermodynamic parameters such as the standard free energy of adsorption (ΔG°_ads) can be calculated, providing further insight into the spontaneity and nature of the adsorption process (physisorption vs. chemisorption).[11]

Conclusion

The adsorption of this compound on metal surfaces is a sophisticated, multi-stage process critical to its function as a corrosion inhibitor. It begins with initial physisorption driven by electrostatic forces, followed by the formation of a more robust and durable protective layer through chemisorption, where coordinate bonds are formed between the imidazoline ring's nitrogen atoms and the metal. The long undecyl tail then self-assembles into a hydrophobic barrier, completing the protective film. A comprehensive understanding of this mechanism, achieved through an integrated approach of electrochemical analysis, surface science techniques, and computational modeling, is essential for the continued development of advanced and sustainable corrosion protection strategies.

References

A Theoretical and Mechanistic Deep Dive into 2-Undecylimidazoline as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mitigating the Inevitable Threat of Corrosion

Corrosion, the electrochemical degradation of a material due to its interaction with the environment, represents a significant and costly challenge across numerous industries, from oil and gas pipelines to infrastructure.[1] The use of organic corrosion inhibitors is a primary strategy for protecting metallic assets.[1][2] Among these, imidazoline derivatives have emerged as highly effective, environmentally conscious options due to their low toxicity and strong performance.[2][3]

This technical guide delves into the molecular-level properties of a particularly potent inhibitor: 2-Undecylimidazoline. We will move beyond simple performance metrics to explore the fundamental "why" and "how" of its protective capabilities. By leveraging powerful theoretical and computational methodologies—namely Quantum Chemical Calculations and Molecular Dynamics simulations—we can deconstruct its mechanism of action. This document is intended for researchers and scientists seeking to understand and apply these advanced techniques to predict inhibitor efficacy and design next-generation corrosion mitigation solutions.

Part 1: The Molecular Architecture of an Effective Inhibitor

The efficacy of this compound as a corrosion inhibitor is intrinsically linked to its unique molecular structure. This structure can be functionally divided into two key components: the "head" and the "tail."

  • The Polar Head: The core of the molecule is the five-membered imidazoline ring, which contains two nitrogen atoms. This ring is the primary active center for adsorption.[2][4] The lone pair electrons on these nitrogen atoms, and the π-electrons within the ring system, are readily available for interaction with the metal surface.

  • The Non-Polar Tail: Extending from the ring is a long, eleven-carbon alkyl chain (the undecyl group). This hydrocarbon tail is hydrophobic. Once the head group anchors the molecule to the metal, this tail orients itself away from the surface, forming a tightly packed, water-repellent barrier.[2]

This dual-functionality allows this compound to first chemically bond to the surface and then create a robust physical shield against corrosive agents.

Caption: Molecular Structure of this compound.

Part 2: Probing Inhibitor Properties with Theoretical Methodologies

To truly understand an inhibitor's performance, we must look at its behavior at the electronic and atomic levels. Quantum chemistry and molecular simulations are indispensable tools for this purpose.[5]

Pillar 1: Quantum Chemical Calculations (Density Functional Theory - DFT)

Causality: The foundational step in corrosion inhibition is the electronic interaction between the inhibitor molecule and the metal surface. DFT allows us to calculate the electronic properties of the inhibitor, providing a direct measure of its potential reactivity and ability to form protective bonds.[3][6][7]

Key Quantum Chemical Parameters:

ParameterDescriptionSignificance for Corrosion Inhibition
EHOMO Energy of the Highest Occupied Molecular OrbitalRepresents the molecule's capacity to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and better inhibition.[6][8]
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the molecule's capacity to accept electrons. A lower ELUMO value suggests a greater ability to accept electrons from the metal surface (back-donation), strengthening the inhibitor-metal bond.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates the overall reactivity of the molecule. A smaller ΔE signifies that the molecule can be polarized more easily, which generally correlates with higher chemical reactivity and thus higher inhibition efficiency.[8][9]
Mulliken Charges Distribution of electronic charge over the atomsReveals the electron-rich centers of the molecule. For imidazolines, these calculations consistently show that the nitrogen atoms of the ring carry a significant negative charge, identifying them as the primary sites for donation and adsorption onto the metal surface.[3]
Fukui Indices Local reactivity descriptorPinpoints the specific atomic sites within the molecule that are most susceptible to nucleophilic (electron donation) or electrophilic (electron acceptance) attack, confirming the role of the imidazoline ring's heteroatoms.[3]
Protocol 1: DFT Calculation of an Inhibitor Molecule

This protocol outlines a self-validating workflow for determining the quantum chemical properties of an inhibitor like this compound.

  • Molecular Geometry Construction:

    • Build the 3D structure of the this compound molecule using a molecular modeling program (e.g., GaussView, Avogadro).

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Geometry Optimization with DFT:

    • Justification: An accurate molecular geometry is critical as electronic properties are highly dependent on it.

    • Select a DFT functional and basis set. The B3LYP functional with the 6-31G(d,p) basis set is a widely used and validated combination for organic molecules in corrosion studies.[7]

    • Perform a full geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA). The optimization is complete when the forces on all atoms are close to zero.

  • Frequency Calculation:

    • Justification: This step is essential to validate that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

    • Validation Check: A true minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the geometry must be re-optimized.

  • Property Calculation and Data Extraction:

    • Once the optimized geometry is validated, perform a single-point energy calculation to obtain the final electronic properties.

    • Extract key parameters from the output file: EHOMO, ELUMO, Mulliken atomic charges, and dipole moment.

    • Calculate derived properties such as the energy gap (ΔE).

Pillar 2: Molecular Dynamics (MD) Simulations

Causality: While DFT provides a static picture of a single molecule's potential, MD simulations offer a dynamic view of the entire system in action.[1][10] By simulating the movement and interactions of inhibitor molecules, water, and corrosive ions with a metal surface over time, MD provides crucial insights into the adsorption process and the resulting protective film's structure and stability.[11]

Key MD Simulation Outputs:

ParameterDescriptionSignificance for Corrosion Inhibition
Adsorption Energy (Eads) The energy released when an inhibitor molecule adsorbs onto the metal surface.A large, negative Eads value indicates a strong, spontaneous, and stable adsorption process, which is characteristic of an effective inhibitor.[1][10]
Binding Energy (Ebinding) The strength of the interaction between the inhibitor and the surface (Ebinding = -Eads).A high binding energy confirms the formation of a stable protective layer that is difficult to displace.
Adsorption Configuration The equilibrium orientation of the inhibitor molecules on the metal surface.MD simulations can reveal whether the imidazoline ring adsorbs parallel to the surface to maximize orbital overlap for chemisorption, while the undecyl tail extends into the solution to form a hydrophobic barrier.[1][6]
Protocol 2: MD Simulation of an Inhibitor/Metal Interface

This protocol describes a workflow for simulating the adsorption of this compound on an iron surface.

  • System Construction:

    • Metal Slab: Create a crystal slab of the relevant metal, typically bcc-Fe(110) for steel, with appropriate dimensions.

    • Inhibitor Molecules: Add a defined number of optimized this compound molecules to the simulation box.

    • Aqueous Environment: Solvate the system with a layer of water molecules and add relevant ions (e.g., H3O+, Cl-) to simulate the corrosive medium.

  • Force Field Assignment:

    • Justification: A force field is a set of parameters that defines the potential energy of the system and governs the interactions between atoms. Accurate force fields are crucial for a realistic simulation.

    • Use a suitable force field like COMPASS or AMBER for the organic inhibitor and solvent molecules.[12]

    • The interaction between the metal and other components is often modeled using Lennard-Jones potentials.

  • System Equilibration:

    • Justification: This step ensures the simulation starts from a stable, physically realistic state.

    • Perform an energy minimization of the entire system to remove any unfavorable atomic clashes.

    • Gradually heat the system to the desired simulation temperature (e.g., 298 K) under an NVT (constant Number of particles, Volume, and Temperature) ensemble.

    • Run a further equilibration phase under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to achieve the correct density.

  • Production Run and Analysis:

    • Run the main MD simulation for a sufficient length of time (typically several nanoseconds) to allow the inhibitor molecules to adsorb and reach an equilibrium configuration on the metal surface.

    • Data Extraction:

      • Calculate the interaction energy between the inhibitor layer and the metal slab throughout the simulation to determine the Adsorption Energy.

      • Analyze the trajectories to observe the final orientation of the inhibitor molecules.

      • Calculate the radial distribution function (RDF) between the inhibitor's nitrogen atoms and the surface iron atoms to quantify the adsorption distance.

Theoretical_Workflow cluster_DFT Quantum Chemistry (DFT) cluster_MD Molecular Dynamics (MD) mol_geom 1. Molecular Geometry Construction dft_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_geom->dft_opt freq_calc 3. Frequency Calculation (Validation) dft_opt->freq_calc prop_calc 4. Electronic Property Calculation freq_calc->prop_calc dft_results Outputs: EHOMO, ELUMO, ΔE, Mulliken Charges prop_calc->dft_results sys_build 1. System Building (Inhibitor + Metal + Solvent) dft_results->sys_build Optimized Geometry & Charges synthesis Mechanistic Synthesis dft_results->synthesis ff_assign 2. Force Field Assignment (e.g., COMPASS) sys_build->ff_assign equil 3. System Equilibration (NVT, NPT) ff_assign->equil prod_run 4. Production Run equil->prod_run md_results Outputs: Adsorption Energy, Binding Configuration prod_run->md_results md_results->synthesis Inhibition_Mechanism start Corrosive Medium (H2O, H+, Cl-) adsorption Step 1: Chemisorption (N atoms donate e- to Fe) start->adsorption Inhibitor approaches metal surface film_formation Step 2: Self-Assembly (Hydrophobic tails align) adsorption->film_formation Imidazoline ring anchors barrier Step 3: Protective Barrier Formation film_formation->barrier Dense hydrophobic layer forms protection Corrosion Inhibition barrier->protection

References

Methodological & Application

Application Notes and Protocols: 2-Undecylimidazoline as a Versatile Cationic Surfactant for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Strategic Advantage of 2-Undecylimidazoline in Nanomaterial Fabrication

In the landscape of nanoparticle synthesis, the choice of surfactant is a critical determinant of the final product's morphological and functional characteristics. This compound, a cationic surfactant, has emerged as a molecule of significant interest due to its unique structural features that offer robust control over nanoparticle formation and stabilization. This document provides an in-depth guide to the application of this compound in the synthesis of both metallic and metal oxide nanoparticles, detailing the underlying mechanisms, providing actionable protocols, and outlining essential characterization techniques.

The this compound molecule possesses a positively charged imidazoline head group and a long, eleven-carbon alkyl chain (undecyl group). This amphiphilic nature is central to its function. The long hydrophobic tail provides a significant van der Waals interaction potential, contributing to the formation of a stable, protective layer around the nanoparticle core. The cationic headgroup facilitates strong electrostatic interactions with negatively charged nanoparticle precursors or surfaces, anchoring the surfactant and preventing agglomeration.[1][2] This dual-mode of stabilization—electrostatic and steric—imparts exceptional colloidal stability to the nanoparticle dispersion. Furthermore, the imidazoline ring itself can coordinate with metal ions, offering an additional layer of control during the nucleation and growth phases of nanoparticle synthesis.[3][4]

These application notes are designed to equip researchers with the foundational knowledge and practical methodologies to leverage this compound for the rational design and synthesis of nanoparticles with tailored properties for applications ranging from catalysis and sensing to advanced drug delivery systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in nanoparticle synthesis. These properties dictate its behavior in solution and at the nanoparticle interface.

PropertyTypical Value/CharacteristicSignificance in Nanoparticle Synthesis
Chemical Structure C₁₄H₂₈N₂The undecyl (C₁₁) tail provides significant hydrophobicity, while the imidazoline head group is hydrophilic and cationic.
Appearance Waxy solid or viscous liquidDictates handling and dissolution procedures.
Solubility Soluble in organic solvents and aqueous acidic solutions.[5]Determines the choice of solvent system for synthesis. Protonation in acidic media enhances water solubility.
Critical Micelle Concentration (CMC) Low (typically in the mmol/L range)[6]A low CMC indicates efficient self-assembly, which is crucial for microemulsion-based synthesis and for providing a high concentration of stabilizing monomers at the nanoparticle surface.
Hydrophilic-Lipophilic Balance (HLB) Intermediate to highSuitable for forming oil-in-water emulsions and stabilizing nanoparticles in aqueous media.[5][7]
Surface Activity HighEffectively reduces surface tension, promoting the formation of small, stable nanoparticle nuclei.[6]
Stability Stable in acidic and alkaline conditions.[5]Allows for a wide range of reaction conditions to be employed during nanoparticle synthesis.

Mechanism of Nanoparticle Stabilization by this compound

The role of this compound in nanoparticle synthesis extends beyond simple surface coverage. It actively participates in the nucleation and growth processes, ultimately dictating the final particle size, shape, and stability. The stabilization mechanism is a synergistic interplay of electrostatic and steric effects.

G cluster_2 Dispersion Medium NP Nanoparticle Core Surfactant This compound Monolayer NP->Surfactant Adsorption Medium Aqueous Medium Surfactant->Medium Steric & Electrostatic Repulsion

  • Initial Adsorption and Nucleation Control: In a typical synthesis, metal precursors (e.g., metal salts) are introduced into a solution containing this compound. The cationic imidazoline headgroups can interact with anionic precursors (e.g., chloroaurate ions, [AuCl₄]⁻), forming ion pairs. This initial association can influence the reduction potential and localize the precursors, thereby controlling the rate of nucleation.

  • Surface Passivation and Growth Regulation: Once nucleation begins and small nanoparticle seeds are formed, the this compound molecules rapidly adsorb onto the nascent nanoparticle surface. The imidazoline ring can directly coordinate with surface metal atoms, while the long undecyl chains extend into the surrounding medium. This dynamic coating passivates the high-energy surface of the nanoparticles, preventing uncontrolled growth and aggregation. The length of the undecyl chain plays a crucial role; longer chains provide a more effective steric barrier.[8][9][10]

  • Colloidal Stability through Repulsion: The adsorbed layer of this compound creates a net positive surface charge on the nanoparticles, leading to a high zeta potential.[2][11] This results in strong electrostatic repulsion between individual nanoparticles, preventing them from coming into close contact and agglomerating. The combination of this electrostatic repulsion and the steric hindrance from the bulky alkyl chains ensures the long-term stability of the nanoparticle dispersion.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of gold nanoparticles (AuNPs) and zinc oxide nanoparticles (ZnO NPs) using this compound as a stabilizing and shape-directing agent.

Protocol 1: Synthesis of this compound-Stabilized Gold Nanoparticles (AuNPs)

This protocol describes a facile chemical reduction method for the synthesis of spherical AuNPs in an aqueous medium.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Deionized water (18.2 MΩ·cm)

  • Glassware: Erlenmeyer flask, beakers, magnetic stir bar, volumetric flasks

Experimental Workflow:

G A Prepare HAuCl₄ Solution C Mix and Stir A->C B Prepare this compound Solution B->C D Add NaBH₄ Solution (Reducing Agent) C->D E Color Change to Ruby Red D->E F Continue Stirring E->F G Characterize AuNPs F->G

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of HAuCl₄·3H₂O in deionized water.

    • Prepare a 10 mM stock solution of this compound in a 1:1 (v/v) ethanol/water mixture. Gentle heating may be required for complete dissolution.

    • Prepare a freshly made, ice-cold 0.1 M solution of NaBH₄ in deionized water. Caution: NaBH₄ is a strong reducing agent and reacts with water to produce hydrogen gas. Prepare in a well-ventilated area.

  • Reaction Setup:

    • In a 100 mL Erlenmeyer flask, add 50 mL of the 1 mM HAuCl₄ solution.

    • While stirring vigorously, add 1 mL of the 10 mM this compound solution. The solution should remain yellow.

  • Reduction and Nanoparticle Formation:

    • Rapidly inject 0.5 mL of the ice-cold 0.1 M NaBH₄ solution into the stirring HAuCl₄/2-Undecylimidazoline mixture.

    • A rapid color change from yellow to a ruby red or wine-red color should be observed, indicating the formation of AuNPs.

  • Stabilization:

    • Continue stirring the solution for at least 1 hour to ensure complete reaction and stabilization of the nanoparticles.

  • Purification (Optional but Recommended):

    • To remove excess reactants, the AuNP solution can be purified by centrifugation. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 30 minutes).

    • Carefully decant the supernatant and resuspend the nanoparticle pellet in deionized water. This process can be repeated 2-3 times.

Protocol 2: Hydrothermal Synthesis of this compound-Modified Zinc Oxide Nanoparticles (ZnO NPs)

This protocol outlines a hydrothermal method for synthesizing crystalline ZnO NPs, where this compound acts as a structure-directing and stabilizing agent.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • This compound

  • Ethanol

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Experimental Workflow:

G A Dissolve Zinc Acetate in Ethanol/Water B Add this compound Solution A->B C Add NaOH Solution Dropwise (Precipitation) B->C D Transfer to Autoclave C->D E Hydrothermal Treatment (e.g., 150°C for 12h) D->E F Cool, Wash, and Dry E->F G Characterize ZnO NPs F->G

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve 0.22 g of zinc acetate dihydrate in 20 mL of a 1:1 (v/v) ethanol/deionized water mixture with vigorous stirring.

    • In a separate beaker, dissolve 0.05 g of this compound in 5 mL of ethanol.

    • Add the this compound solution to the zinc acetate solution and stir for 30 minutes.

  • Precipitation:

    • Prepare a 2 M solution of NaOH in deionized water.

    • Add the NaOH solution dropwise to the zinc precursor mixture until a white precipitate is formed and the pH of the solution reaches approximately 10-11.

  • Hydrothermal Synthesis:

    • Transfer the resulting milky suspension into a 50 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 150°C for 12 hours.

    • Allow the autoclave to cool down to room temperature naturally.

  • Product Recovery and Purification:

    • Collect the white precipitate by centrifugation (e.g., 6000 rpm for 15 minutes).

    • Wash the precipitate repeatedly with deionized water and then with ethanol to remove any unreacted precursors and excess surfactant.

    • Dry the final product in an oven at 60°C for 6 hours to obtain a fine white powder of ZnO NPs.

Characterization of this compound-Coated Nanoparticles

Proper characterization is essential to confirm the successful synthesis of the desired nanoparticles and to understand their properties.

TechniqueInformation ObtainedExpected Results for this compound-Coated NPs
UV-Visible Spectroscopy Confirmation of nanoparticle formation (for metallic NPs), size and shape information (preliminary).For AuNPs, a characteristic Surface Plasmon Resonance (SPR) peak around 520 nm. The peak position and width provide insights into particle size and dispersity.
Dynamic Light Scattering (DLS) Hydrodynamic diameter, size distribution, and polydispersity index (PDI).[12][13][14]A narrow size distribution with a low PDI, indicating monodisperse nanoparticles. The hydrodynamic diameter will be larger than the core size due to the surfactant layer.
Zeta Potential Analysis Surface charge and colloidal stability.[2][11]A high positive zeta potential (typically > +30 mV), confirming the presence of the cationic surfactant on the nanoparticle surface and indicating good colloidal stability.
Transmission Electron Microscopy (TEM) Core size, shape, morphology, and degree of aggregation.[15][16]Direct visualization of individual nanoparticles, confirming their size and shape (e.g., spherical for AuNPs, rod-like or spherical for ZnO NPs depending on synthesis conditions).
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of surfactant capping on the nanoparticle surface.[3][17][18]Presence of characteristic peaks corresponding to the C-H stretching of the undecyl chain and the C=N and C-N stretching of the imidazoline ring on the nanoparticle spectrum, which are absent in the uncoated nanoparticles.
X-ray Diffraction (XRD) Crystalline structure and crystallite size.For ZnO NPs, diffraction peaks corresponding to the wurtzite crystal structure. Peak broadening can be used to estimate the crystallite size via the Scherrer equation.

Applications in Drug Development

The unique properties of nanoparticles synthesized with this compound open up a plethora of opportunities in drug development and delivery.

  • Targeted Drug Delivery: The positive surface charge imparted by this compound can enhance the interaction of nanoparticles with negatively charged cell membranes, potentially improving cellular uptake of encapsulated drugs.[12][19]

  • Gene Delivery: The cationic nature of these nanoparticles makes them promising non-viral vectors for the delivery of nucleic acids (e.g., siRNA, plasmid DNA), which are negatively charged.

  • Bioimaging: Metallic nanoparticles (e.g., AuNPs) can be used as contrast agents in various imaging modalities. The stable and biocompatible coating provided by this compound is crucial for in vivo applications.

  • Antimicrobial Formulations: Both silver and zinc oxide nanoparticles are known for their antimicrobial properties. The cationic surfactant itself may exhibit some antimicrobial activity, potentially leading to synergistic effects.[20]

Conclusion

This compound is a highly effective and versatile cationic surfactant for the synthesis of a wide range of nanoparticles. Its ability to provide both electrostatic and steric stabilization allows for precise control over nanoparticle size, morphology, and colloidal stability. The protocols and characterization techniques detailed in these application notes provide a solid foundation for researchers to explore the full potential of this compound in the exciting and rapidly advancing field of nanotechnology.

References

Application Notes and Protocols for Evaluating the Performance of 2-Undecylimidazoline in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2-Undecylimidazoline as a corrosion inhibitor in acidic environments. The protocols detailed herein encompass a multi-faceted approach, combining gravimetric and electrochemical techniques with surface analysis to provide a holistic understanding of the inhibitor's performance and mechanism. By adhering to these standardized yet flexible methodologies, researchers can generate robust and reproducible data, crucial for the development and qualification of new corrosion mitigation strategies. The causality behind experimental choices is elucidated to empower the user with the scientific rationale underpinning each step, ensuring the integrity and trustworthiness of the results.

Introduction: The Significance of this compound as a Corrosion Inhibitor

Acid corrosion is a pervasive issue across numerous industries, including oil and gas, chemical processing, and metal finishing. The use of organic corrosion inhibitors is a primary strategy to mitigate the detrimental effects of acidic environments on metallic infrastructure. Among the various classes of organic inhibitors, imidazolines and their derivatives have garnered significant attention due to their high inhibition efficiencies, attributed to their unique molecular structure.[1]

This compound, featuring a heterocyclic ring with two nitrogen atoms and a long hydrophobic alkyl chain, exhibits excellent corrosion inhibition properties. The lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazoline ring facilitate strong adsorption onto the metal surface.[1][2] This adsorption can be either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, through the formation of coordinate bonds between the d-orbitals of the metal and the inhibitor's electron pairs.[3][4] The hydrophobic undecyl group then forms a protective barrier, isolating the metal from the corrosive medium.[5]

The performance of this compound is influenced by various factors, including its concentration, the temperature and composition of the acidic medium, and the nature of the metallic substrate. Therefore, a systematic and multi-pronged evaluation is essential to ascertain its efficacy and to understand its mechanism of action. This guide outlines a detailed protocol for such an evaluation.

Materials and Equipment

Reagents and Materials
  • Corrosion Inhibitor: this compound (purity ≥ 95%)

  • Corrosive Medium: Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of desired concentration (e.g., 1 M), prepared from analytical grade concentrated acid and deionized water.

  • Working Electrode: Carbon steel coupons (e.g., API 5L X65 or mild steel) with a defined surface area. A typical size is a rectangular specimen of 20 mm by 50 mm with a thickness of 1.6 to 4.8 mm.[6]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum or graphite rod of high purity.

  • Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200 grit), alumina or diamond paste for fine polishing.

  • Cleaning Agents: Acetone, ethanol, and deionized water.

  • Inert Gas: Nitrogen or argon for deaeration of the test solution.

Equipment
  • Analytical Balance: With a precision of at least 0.1 mg.

  • Water Bath or Thermostat: To maintain a constant temperature during experiments.

  • Electrochemical Workstation: Potentiostat/Galvanostat with software for potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

  • Electrochemical Cell: A standard three-electrode glass cell.[7]

  • Scanning Electron Microscope (SEM): For surface morphology analysis.

  • Fourier-Transform Infrared (FTIR) Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) or grazing angle accessory for surface film analysis.[8][9]

  • Desiccator: For storing prepared metal coupons.

Experimental Workflow

The evaluation of this compound's performance is a systematic process involving several key experimental stages. The following diagram illustrates the logical flow of the protocol.

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Evaluation cluster_analysis Analysis & Characterization cluster_mechanism Mechanism Elucidation Specimen_Prep Specimen Preparation (Polishing & Cleaning) Weight_Loss Weight Loss Measurements (ASTM G31) Specimen_Prep->Weight_Loss Electrochemical_Tests Electrochemical Tests (PDP & EIS) Specimen_Prep->Electrochemical_Tests Solution_Prep Solution Preparation (Acidic Medium +/- Inhibitor) Solution_Prep->Weight_Loss Solution_Prep->Electrochemical_Tests Data_Analysis Data Analysis (Corrosion Rate & Inhibition Efficiency) Weight_Loss->Data_Analysis Surface_Analysis Surface Characterization (SEM & FTIR) Weight_Loss->Surface_Analysis Electrochemical_Tests->Data_Analysis Electrochemical_Tests->Surface_Analysis Mechanism Inhibition Mechanism (Adsorption Isotherms) Data_Analysis->Mechanism Surface_Analysis->Mechanism

Caption: Experimental workflow for evaluating this compound performance.

Detailed Experimental Protocols

Specimen Preparation

The preparation of the metal coupons is a critical step to ensure reproducibility. A standardized procedure removes any existing oxide layers and ensures a uniform surface finish.

Protocol:

  • Mechanically polish the carbon steel coupons sequentially with SiC abrasive papers of increasing grit size (240, 400, 600, 800, and 1200 grit).

  • For electrochemical tests, further polish the surface to a mirror finish using alumina or diamond paste.

  • After polishing, degrease the coupons by sonicating them in acetone for 5 minutes, followed by rinsing with ethanol and then deionized water.

  • Dry the coupons with a stream of warm air and store them in a desiccator until use. The experiment should commence within 1 hour of preparing the electrode.[10]

Causality: The sequential polishing removes surface defects and creates a reproducible surface area. The degreasing and cleaning steps are crucial to eliminate any organic contaminants or residual polishing materials that could interfere with the inhibitor's adsorption or the corrosion process itself.

Weight Loss Measurements (Gravimetric Method)

This classical method provides a direct measure of the average corrosion rate over a specific immersion period. It is performed in accordance with standards such as ASTM G31 / NACE TM0169.[6][11][12][13][14][15][16]

Protocol:

  • Weigh the prepared and dried carbon steel coupons to the nearest 0.1 mg (W_initial).

  • Immerse the coupons in the acidic test solution with and without various concentrations of this compound. Ensure the coupons are fully submerged and not in contact with each other.

  • Maintain the test solution at a constant temperature for a predetermined duration (e.g., 6, 12, 24 hours).

  • After the immersion period, retrieve the coupons from the solution.

  • Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., a solution containing HCl and a small amount of a pickling inhibitor like hexamine) and gently scrubbing with a soft brush. The cleaning procedure should be in accordance with ASTM G1.

  • Rinse the cleaned coupons with deionized water and ethanol, dry them, and reweigh them (W_final).

  • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following equation:

    CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × ρ)

    where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.

  • Calculate the inhibition efficiency (IE%) using the following formula:

    IE% = [(CR_blank - CR_inh) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Data Presentation:

Inhibitor Conc. (ppm)Weight Loss (g)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[17][18][19][20]

Protocol:

  • Assemble the three-electrode electrochemical cell with the prepared carbon steel coupon as the working electrode, a platinum or graphite rod as the counter electrode, and an SCE or Ag/AgCl as the reference electrode.

  • Fill the cell with the test solution (with and without the inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[21][22]

    • Plot the logarithm of the current density versus the potential to obtain the Tafel plot.

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

    • Calculate the inhibition efficiency (IE%) from the i_corr values:

      IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

      where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.[23][24][25][26][27]

    • Apply a small amplitude sinusoidal AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Represent the data as Nyquist and Bode plots.

    • Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • The R_ct value is inversely proportional to the corrosion rate. A higher R_ct indicates better corrosion inhibition.

    • Calculate the inhibition efficiency (IE%) from the R_ct values:

      IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

      where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Data Presentation:

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (μA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)ValueValueValueValue-
50ValueValueValueValueValue
100ValueValueValueValueValue
200ValueValueValueValueValue

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)R_s (Ω·cm²)R_ct (Ω·cm²)C_dl (μF/cm²)Inhibition Efficiency (%)
0 (Blank)ValueValueValue-
50ValueValueValueValue
100ValueValueValueValue
200ValueValueValueValue
Surface Analysis

Surface analysis techniques provide visual and chemical evidence of the inhibitor's protective film formation.[8][28]

Protocol:

  • After the weight loss or electrochemical experiments, carefully remove the metal coupons from the test solutions.

  • Gently rinse the coupons with deionized water to remove any non-adherent inhibitor molecules and corrosion products.

  • Dry the coupons under a stream of nitrogen.

  • Scanning Electron Microscopy (SEM):

    • Mount the dried coupons on SEM stubs.

    • Acquire images of the coupon surfaces at various magnifications to observe the surface morphology. Compare the surface of the coupon exposed to the blank solution with those exposed to the inhibitor solutions. A smoother surface in the presence of the inhibitor indicates effective protection.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze the surface of the coupons using an FTIR spectrometer with an appropriate accessory (e.g., ATR).[29][30]

    • Acquire the FTIR spectrum of the pure this compound for comparison.

    • The presence of characteristic peaks of the imidazoline ring and the alkyl chain on the surface of the inhibited coupon confirms the adsorption of the inhibitor.

Inhibition Mechanism

The mechanism of action of this compound involves its adsorption onto the metal surface, forming a protective film.[2][31][32]

Inhibition_Mechanism cluster_inhibitor This compound in Acidic Solution cluster_surface Metal Surface in Acidic Solution cluster_adsorption Adsorption and Film Formation Protonated_Inhibitor Protonated Imidazoline (Cationic Form) Physisorption Physisorption (Electrostatic Interaction) Protonated_Inhibitor->Physisorption attracts to Neutral_Inhibitor Neutral Imidazoline Chemisorption Chemisorption (Coordinate Bonding) Neutral_Inhibitor->Chemisorption donates e⁻ to Fe d-orbitals Anodic_Sites Anodic Sites (Fe -> Fe²⁺ + 2e⁻) Anodic_Sites->Chemisorption Cathodic_Sites Cathodic Sites (2H⁺ + 2e⁻ -> H₂) Surface_Charge Negatively Charged Surface (Adsorption of Cl⁻) Surface_Charge->Physisorption Protective_Film Hydrophobic Protective Film Physisorption->Protective_Film Chemisorption->Protective_Film Protective_Film->Anodic_Sites blocks Protective_Film->Cathodic_Sites blocks

Caption: Proposed inhibition mechanism of this compound on a steel surface in acidic media.

In acidic solutions, the imidazoline ring can become protonated, existing in a cationic form. The metal surface in an acidic chloride-containing solution is typically negatively charged due to the specific adsorption of chloride ions. This facilitates the physisorption of the protonated inhibitor molecules. Furthermore, the lone pair of electrons on the non-protonated nitrogen atom and the π-electrons of the imidazoline ring can be shared with the vacant d-orbitals of the iron atoms, leading to chemisorption.[1][33] The long undecyl chain then orients away from the metal surface, creating a hydrophobic barrier that prevents the corrosive species from reaching the metal.[5]

To further elucidate the adsorption mechanism, the experimental data from the weight loss or electrochemical measurements can be fitted to various adsorption isotherms (e.g., Langmuir, Frumkin, Temkin). The Langmuir adsorption isotherm is often used to describe the adsorption of corrosion inhibitors.[3][4]

Conclusion

The comprehensive evaluation protocol outlined in this application note provides a robust framework for assessing the performance of this compound as a corrosion inhibitor in acidic media. By integrating gravimetric, electrochemical, and surface analysis techniques, researchers can obtain a detailed understanding of its inhibition efficiency and mechanism of action. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data, which is paramount for the development and application of effective corrosion mitigation technologies.

References

Application of 2-Undecylimidazoline in metalworking fluids for corrosion protection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Undecylimidazoline for Corrosion Protection in Metalworking Fluids

Abstract

Metalworking fluids (MWFs) are critical for lubricating and cooling in metal shaping and cutting operations.[1] However, water-based MWFs, favored for their excellent cooling properties, create a highly corrosive environment for ferrous metal workpieces and machinery.[2] This guide provides a detailed technical overview and practical protocols for the application of this compound, a potent corrosion inhibitor, in metalworking fluid formulations. We will explore its mechanism of action, formulation strategies, and robust methodologies for performance validation, providing researchers and formulators with the necessary tools to effectively leverage this molecule for superior corrosion control.

The Challenge: Corrosion in Metalworking Operations

Metalworking processes, such as cutting, grinding, and stamping, generate immense heat and friction at the tool-workpiece interface.[3] Metalworking fluids are indispensable for dissipating this heat, reducing friction, and flushing away metal chips.[1] While straight oils offer excellent lubricity, water-based fluids (including soluble oils, semi-synthetics, and synthetics) are often preferred for their superior cooling capabilities and cost-effectiveness.[2][4]

The primary drawback of aqueous systems is their inherent corrosivity. The combination of water, oxygen, and dissolved salts creates an ideal electrochemical cell for the oxidation of iron, leading to rust formation on finished parts, tools, and machine surfaces. This compromises surface finish, dimensional accuracy, and the operational lifespan of equipment. To counteract this, corrosion inhibitors are essential additives in water-miscible MWF formulations.[5][6]

Mechanism of Corrosion Inhibition by this compound

This compound (C14H28N2) is a heterocyclic organic compound highly effective for corrosion protection in aqueous environments.[7][8] Its efficacy stems from its unique molecular structure, which facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive species.[9][10]

The inhibition mechanism can be described by a multi-step process:

  • Adsorption: The imidazoline molecule contains a polar head with two nitrogen atoms within a five-membered ring.[8][9] These nitrogen atoms possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate with the metal surface (a Lewis acid), forming a strong chemical bond (chemisorption).[9]

  • Hydrophobic Barrier Formation: Attached to the polar imidazoline ring is a long, non-polar undecyl (C11) hydrocarbon tail.[7] Once the polar heads are anchored to the metal surface, these hydrophobic tails orient themselves away from the surface, creating a dense, non-polar film.

  • Corrosion Repulsion: This tightly packed hydrophobic layer acts as a physical barrier, repelling water and dissolved corrosive ions (like chlorides and sulfates) from reaching the metal surface, thereby stifling the electrochemical reactions responsible for corrosion.[10]

This mixed-mode inhibition affects both anodic (metal dissolution) and cathodic (oxygen reduction) reactions, effectively reducing the overall corrosion current.[11]

Caption: Mechanism of this compound corrosion inhibition.

Formulation and Application Guidelines

This compound can be incorporated into various types of water-based metalworking fluids. The optimal concentration and co-additives depend on the fluid type, water hardness, and the specific metals being machined.

Fluid TypeTypical Concentration (% w/w in Concentrate)Key Formulation Considerations
Soluble Oil 0.5 - 2.0%Must be compatible with the emulsifier package. Can enhance emulsion stability.
Semi-Synthetic 1.0 - 3.0%Good compatibility. May require a co-emulsifier or coupling agent for optimal stability.[12]
Synthetic 2.0 - 5.0%Excellent in true solution synthetics. Ensure pH is in the effective range (typically 8.5-9.5).[13]

Synergistic Effects: The performance of this compound can be enhanced when used in combination with other additives. For instance, combining it with alkanolamines (like triethanolamine) can improve pH buffering and further boost corrosion resistance.[14] Synergism has also been reported with other inhibitors like thiourea derivatives, which can co-adsorb on the metal surface to create a more resilient protective film.[15][16] However, compatibility must always be verified, as some additives can antagonize the inhibitor's function.[17]

Performance Evaluation Protocols

To validate the efficacy of a this compound formulation, a series of standardized tests should be conducted.

Protocol 1: Laboratory Immersion Corrosion Test (ASTM G31)

This gravimetric method provides a quantitative measure of uniform corrosion by determining the mass loss of a metal coupon after immersion in the test fluid.[18][19]

Objective: To determine the corrosion rate of a metal in a specific MWF formulation over time.

Materials:

  • Test coupons (e.g., cast iron, AISI 1018 steel), dimensions approx. 50mm x 25mm x 3mm.

  • 250 mL glass beakers with watch glass covers.

  • Analytical balance (readable to 0.1 mg).

  • Polishing paper (e.g., 120-grit).

  • Isopropanol or acetone for cleaning.

  • Test MWF dilutions (e.g., 5% in tap water of known hardness).

  • Control fluid (MWF base without inhibitor).

  • Drying oven.

Methodology:

  • Specimen Preparation:

    • Measure the dimensions of each coupon to calculate the surface area.

    • Mechanically polish all faces of the coupons with 120-grit paper to remove any existing oxide layer.

    • Degrease the coupons by sonicating in isopropanol, rinse with fresh isopropanol, and dry in an oven.

    • Weigh each coupon to the nearest 0.1 mg and record as Initial Weight (W_i). Handle with gloves from this point on.

  • Test Procedure:

    • Prepare the test and control MWF dilutions. A typical volume is 150 mL per beaker.

    • Suspend one coupon in each beaker using a non-metallic hook, ensuring it is fully immersed and not touching the sides or bottom.[20]

    • Cover the beakers with watch glasses to minimize evaporation.

    • Place the beakers in a static, temperature-controlled environment (e.g., 25°C) for a set duration (e.g., 24 or 48 hours).[21]

  • Post-Test Cleaning and Evaluation:

    • Remove the coupons from the solutions.

    • Visually inspect and photograph the coupons.

    • Clean the coupons according to ASTM G1 guidelines to remove corrosion products without removing base metal. This may involve gentle scrubbing with a soft brush in a cleaning solution (e.g., inhibited hydrochloric acid).

    • Rinse, dry, and re-weigh the coupons to get the Final Weight (W_f).

  • Calculation of Corrosion Rate:

    • Calculate mass loss: ΔW = W_i - W_f.

    • Calculate the corrosion rate in millimeters per year (mm/yr) using the formula: Corrosion Rate = (K × ΔW) / (A × T × D) Where:

      • K = constant (8.76 × 10^4)

      • ΔW = mass loss in grams

      • A = surface area in cm²

      • T = exposure time in hours

      • D = density of the metal in g/cm³ (e.g., ~7.85 for steel)

G start Start prep 1. Coupon Preparation (Polish, Clean, Weigh Wᵢ) start->prep setup 2. Test Setup (Immerse coupon in MWF solution) prep->setup expose 3. Exposure (Static immersion for T hours at controlled temp.) setup->expose remove 4. Removal & Cleaning (Remove corrosion products per ASTM G1) expose->remove weigh 5. Final Weighing (Dry and weigh coupon Wբ) remove->weigh calc 6. Calculation (Calculate mass loss and corrosion rate) weigh->calc end End calc->end

Caption: Workflow for ASTM G31 Immersion Corrosion Test.

Protocol 2: Electrochemical Corrosion Analysis

Electrochemical methods like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) offer rapid insights into the corrosion mechanism and inhibitor efficiency.[5]

Objective: To determine the corrosion current (i_corr), corrosion potential (E_corr), and inhibition efficiency (IE%) of the inhibitor.

Materials:

  • Potentiostat/Galvanostat with analysis software.

  • Three-electrode electrochemical cell.

  • Working Electrode (WE): Metal sample (e.g., carbon steel) with a defined exposed area (e.g., 1 cm²).[22]

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum or graphite rod.

  • Test and control MWF dilutions.

Methodology:

  • Setup:

    • Assemble the three-electrode cell with the WE, RE, and CE. Fill with the test solution.

    • Allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.[23]

  • Electrochemical Impedance Spectroscopy (EIS) (Optional but Recommended):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at OCP.

    • The resulting Nyquist plot provides information on charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A larger semicircle diameter indicates higher resistance and better inhibition.[22]

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).[23]

    • This generates a Tafel plot (log(current) vs. potential).

  • Data Analysis:

    • Use the software to perform a Tafel extrapolation on the polarization curve to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100 Where:

      • i_corr_uninhibited = corrosion current density in the control fluid.

      • i_corr_inhibited = corrosion current density in the fluid with this compound.

    • A significant reduction in i_corr and a shift in E_corr indicate effective inhibition. A shift in the anodic or cathodic branch reveals whether the inhibitor is primarily anodic, cathodic, or mixed-type.[11]

Interpreting Results: A Comparative Example

Effective formulation with this compound should yield significant improvements in corrosion protection across all tests.

Test MetricControl Fluid (No Inhibitor)Fluid with 2% this compoundInterpretation
Visual (ASTM G31) Heavy, uniform rustNo visible rust, minor stainingClear visual evidence of protection.
Corrosion Rate (mm/yr) 0.1500.008>90% reduction in corrosion rate.
i_corr (µA/cm²) 25.41.8Inhibition Efficiency of 92.9%.[24]
R_ct (Ω·cm²) 1502200Increased charge transfer resistance confirms the formation of a protective surface film.

Safety and Handling

Based on available data, this compound is classified as causing skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the concentrated material. Consult the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a highly effective corrosion inhibitor for water-based metalworking fluids. Its mechanism of forming a durable, hydrophobic barrier on metal surfaces provides excellent protection for ferrous components. By following systematic formulation strategies and employing robust evaluation protocols such as ASTM G31 and electrochemical analysis, researchers and developers can confidently incorporate this molecule to create high-performance, non-corrosive metalworking fluids that extend tool life and ensure the quality of finished parts.

References

Application Note: Investigating the Film-Forming Properties of 2-Undecylimidazoline on Mild Steel for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers investigating the film-forming properties of 2-Undecylimidazoline as a corrosion inhibitor for mild steel. It outlines the fundamental mechanisms of action, detailed experimental protocols for electrochemical and surface analysis, and guidance on data interpretation. The protocols are designed to be self-validating, with explanations for critical steps to ensure experimental robustness and reproducibility.

Introduction: The Challenge of Mild Steel Corrosion

Mild steel is a cornerstone of modern industry, valued for its strength and cost-effectiveness. However, its susceptibility to corrosion in various environments, particularly acidic and chloride-rich media, poses a significant economic and safety challenge. The formation of iron oxides compromises structural integrity, leading to premature failure of pipelines, storage tanks, and other critical infrastructure.

Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal. Among these, imidazoline derivatives have emerged as highly effective inhibitors, especially in the oil and gas industry.[1] This application note focuses on this compound, a representative of this class, and provides a detailed framework for characterizing its protective film-forming properties on mild steel.

Mechanism of Action: Film Formation by this compound

The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto the mild steel surface and form a persistent, protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment. The molecular structure of this compound is key to this function. It is an amphiphilic molecule consisting of:

  • A Polar Head Group: The imidazoline ring, containing two nitrogen atoms. These nitrogen atoms possess lone pairs of electrons that can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to strong coordinate bonds (chemisorption).[1]

  • A Nonpolar Tail: A long, 11-carbon (undecyl) hydrocarbon chain. This hydrophobic tail orients away from the metal surface, creating a dense, water-repellent layer that hinders the approach of corrosive species like H⁺ and Cl⁻ ions.[2]

The adsorption process can be a combination of physisorption (electrostatic attraction between the charged metal surface and the protonated inhibitor) and chemisorption.[3][4] In acidic solutions, the imidazoline ring becomes protonated, facilitating its initial attraction to the negatively charged steel surface. Subsequently, the formation of coordinate bonds strengthens the adhesion, creating a stable, monomolecular protective layer.[3]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_film Protective Film H_ion H+ film Imidazoline Ring (Adsorbed) Hydrophobic Undecyl Tail H_ion->film:tail Barrier Effect Cl_ion Cl- Cl_ion->film:tail Barrier Effect inhibitor This compound (Protonated Head) steel Fe Fe Fe Fe inhibitor->steel 1. Physisorption (Electrostatic Attraction) steel->steel

Caption: Mechanism of this compound film formation on mild steel.

Experimental Design & Protocols

A multi-faceted approach combining electrochemical measurements and surface analysis is essential for a thorough investigation. Electrochemical techniques provide quantitative data on corrosion rates and inhibition efficiency, while surface analysis offers direct visual and compositional evidence of the protective film.

G cluster_electrochem Electrochemical Methods cluster_surface Surface Methods prep Sample & Solution Preparation electrochem Electrochemical Testing prep->electrochem surface Surface Analysis prep->surface pdp Potentiodynamic Polarization (PDP) eis Electrochemical Impedance Spec. (EIS) sem Scanning Electron Microscopy (SEM) afm Atomic Force Microscopy (AFM) data Data Analysis & Interpretation pdp->data eis->data sem->data afm->data

Caption: Overall experimental workflow for inhibitor evaluation.

Materials and Preparation

Reproducibility starts with meticulous preparation.

  • Mild Steel Coupons:

    • Cut mild steel (e.g., AISI 1018) coupons to a standard size (e.g., 1cm x 1cm x 0.2cm).

    • Sequentially grind the coupon surface with silicon carbide (SiC) emery paper of increasing grit sizes (e.g., 240, 400, 600, 1200).[5]

    • Polish the surface with a fine alumina suspension (e.g., 0.5 µm) to achieve a mirror finish.

    • Degrease the coupons by sonicating in acetone, rinse with ethanol, and dry with a stream of cool air.

    • Store in a desiccator until use. Causality: A standardized, clean, and smooth surface is critical to ensure that inhibitor adsorption is uniform and not influenced by pre-existing oxides or contaminants.

  • Test Solutions:

    • Prepare the corrosive medium, for example, 1 M Hydrochloric Acid (HCl), by diluting concentrated HCl with deionized water.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

    • Prepare a series of test solutions by adding varying concentrations of the inhibitor stock solution to the corrosive medium (e.g., 50, 100, 200, 500 ppm). The uninhibited corrosive medium will serve as the blank.

Protocol: Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell configuration: the mild steel coupon as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[6]

3.2.1. Potentiodynamic Polarization (PDP)

This technique measures the current response of the steel to a controlled potential scan, providing insights into both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

  • Protocol:

    • Immerse the three-electrode setup in the test solution.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 60 minutes until a steady state is reached.[6]

    • Begin the potential scan from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[6] Causality: A slow scan rate ensures the system is in a quasi-steady state, allowing for accurate measurement of the polarization behavior.

    • Plot the resulting potential (E) versus the logarithm of the current density (log i).

    • Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Data Analysis: The Inhibition Efficiency (IE%) is calculated using the following equation: IE% = [ (icorr_blank - icorr_inh) / icorr_blank ] x 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.[7]

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process.[8] It measures the impedance of the steel-solution interface over a range of frequencies.

  • Protocol:

    • Use the same three-electrode setup and allow the OCP to stabilize for 60 minutes.

    • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz down to 10 mHz.[9] Causality: The small amplitude ensures the system responds linearly and the measurement does not significantly perturb the corrosion process.

    • Record the impedance data and present it as Nyquist and Bode plots.

  • Data Analysis: The Nyquist plot for an effective inhibitor will show a much larger semicircle diameter compared to the blank. This diameter corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.[10] A higher Rct value signifies better corrosion protection.[7] The Inhibition Efficiency can also be calculated from EIS data: IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] x 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Protocol: Surface Analysis Techniques

These methods provide qualitative and semi-quantitative information about the surface morphology and the presence of the inhibitor film after exposure to the corrosive environment.

3.3.1. Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography of the mild steel coupons.

  • Protocol:

    • Immerse prepared mild steel coupons in the test solutions (blank and with inhibitor) for a set period (e.g., 24 hours).

    • Gently remove the coupons, rinse with deionized water and ethanol, and dry.

    • Mount the samples on SEM stubs and obtain secondary electron images at various magnifications.

  • Expected Results: The coupon from the blank solution is expected to show a rough, pitted surface characteristic of significant corrosion. In contrast, the coupon protected by an effective concentration of this compound should display a much smoother surface, indicating the presence of a protective film that prevented corrosive attack.[11]

3.3.2. Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional surface profiles and can quantify surface roughness.

  • Protocol:

    • Prepare and immerse samples as described for SEM analysis.

    • Analyze the dried samples using an AFM, typically operating in tapping mode to prevent damage to the inhibitor film.

    • Acquire topographic images and calculate the average surface roughness (Ra) for each sample.

  • Expected Results: The AFM analysis should quantitatively confirm the SEM observations. The Ra value for the steel surface protected by the inhibitor is expected to be significantly lower than that of the uninhibited, corroded surface, providing direct evidence of the film's protective capabilities.[5]

Data Presentation and Interpretation

Organizing the quantitative data into tables allows for clear comparison and analysis.

Table 1: Potentiodynamic Polarization (PDP) Data

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-4751150-
50-45012589.1
100-4426894.1
200-4353597.0
500-4303297.2

Interpretation: The data shows a significant decrease in corrosion current density (icorr) and a slight positive (anodic) shift in corrosion potential (Ecorr) with increasing inhibitor concentration.[7] This indicates that this compound acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions, and forms an effective protective film. The inhibition efficiency plateaus around 200 ppm, suggesting the formation of a saturated monolayer on the steel surface.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)45350-
505506591.8
10011004295.9
20021503097.9
50022002898.0

Interpretation: The charge transfer resistance (Rct) increases dramatically with inhibitor concentration, confirming the formation of an insulating protective film that impedes charge transfer at the metal-solution interface.[12] Concurrently, the double-layer capacitance (Cdl) decreases. This is due to the replacement of water molecules (with a high dielectric constant) at the interface by the organic inhibitor molecules (with a lower dielectric constant) and an increase in the thickness of the electrical double layer, further evidencing the adsorption of the inhibitor film.[9]

Conclusion

By systematically applying the electrochemical and surface analysis protocols detailed in this note, researchers can effectively quantify the film-forming properties and corrosion inhibition efficiency of this compound on mild steel. The combination of PDP, EIS, SEM, and AFM provides a comprehensive and validated understanding of the inhibitor's performance, from kinetic data to direct surface observation, enabling informed development and application of corrosion protection strategies.

References

2-Undecylimidazoline as a component in demulsifier formulations for crude oil

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Utilizing 2-Undecylimidazoline in Demulsifier Formulations for Enhanced Crude Oil Dehydration

Introduction: The Emulsion Challenge in Crude Oil Production

The production of crude oil is invariably accompanied by the co-production of water, which, under the high-shear conditions of extraction and transport, forms stable and often highly viscous water-in-oil (W/O) emulsions. These emulsions are stabilized by naturally occurring surface-active agents found in crude oil, such as asphaltenes, resins, naphthenic acids, and fine inorganic solids.[1][2] The presence of emulsified water presents significant operational and economic challenges, including increased pumping costs, corrosion of pipelines and processing equipment, and penalties for exceeding the basic sediment and water (BS&W) specifications required by refineries.[1]

Chemical demulsification is the most widespread and economically viable method for breaking these emulsions.[3] This process involves injecting a specialized chemical formulation, a demulsifier, to destabilize the emulsion and facilitate the rapid separation of water from the oil. Among the diverse chemistries employed, 2-alkyl-imidazolines represent a critical class of cationic surfactants known for their high surface activity and effectiveness.

This document provides a detailed technical guide on the application of this compound as a key component in demulsifier formulations. It outlines the mechanism of action, formulation strategies, and a comprehensive laboratory protocol for performance evaluation using the industry-standard bottle test.

Scientific Principle: Mechanism of Imidazoline-Based Demulsification

This compound is a cationic surfactant characterized by a hydrophilic imidazoline ring and a long, hydrophobic undecyl (C11) alkyl chain.[4] Its efficacy as a demulsifier stems from its ability to migrate to the oil-water interface and disrupt the stabilizing film that encapsulates water droplets.

The demulsification process occurs via a multi-step mechanism:

  • Adsorption at the Interface: The amphiphilic nature of this compound drives it to the oil-water interface. The hydrophobic undecyl tail orients into the oil phase, while the polar, positively charged imidazoline headgroup resides in the water phase or interacts with polar components at the interface.

  • Disruption of the Interfacial Film: Natural emulsifiers like asphaltenes and resins form a rigid, viscoelastic film around water droplets, creating a mechanical barrier to coalescence.[5] The strong surface activity of this compound allows it to penetrate this film. As a cationic molecule, it interacts with and neutralizes negatively charged species (like naphthenic acids) that contribute to electrostatic stabilization, thereby weakening the film.[6][7]

  • Flocculation: By altering the surface properties of the water droplets, the demulsifier reduces the repulsive forces between them, allowing them to come into closer contact, a process known as flocculation.

  • Coalescence: The weakened interfacial film can no longer prevent the droplets from merging. The demulsifier promotes the drainage of the continuous oil phase between flocculated droplets, leading to their coalescence into larger and larger drops.

  • Gravity Separation: Once the water droplets reach a critical size, they rapidly settle out of the oil phase due to gravity, forming a distinct water layer at the bottom.

References

Application Notes & Protocols: The Utility of 2-Undecylimidazoline as a High-Performance Dispersant for Pigments and Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2-Undecylimidazoline as a versatile and effective dispersing agent for pigments in various coating systems. These notes detail the fundamental principles of pigment dispersion, the unique physicochemical properties of this compound, its mechanism of action, and detailed protocols for its evaluation and implementation. The inherent multifunctional nature of this molecule, offering benefits beyond simple particle separation, such as adhesion promotion and corrosion inhibition, is also explored.

Introduction: The Critical Role of Dispersion in Coating Performance

The uniform distribution of pigment particles within a liquid binder is a fundamental prerequisite for achieving desired optical and protective properties in coatings, such as color strength, gloss, opacity, and durability.[1][2] The process of dispersion is not merely mixing; it is a complex, energy-intensive operation involving three distinct stages:

  • Wetting: The initial displacement of air and moisture from the surface of pigment agglomerates by the liquid vehicle.[1][3] Effective wetting is facilitated by a reduction in the interfacial tension between the pigment solid and the liquid medium.[1]

  • De-agglomeration: The mechanical breakdown of pigment agglomerates and aggregates into smaller, primary particles.[1][4] This stage requires significant energy input, typically through high-speed dispersers or milling equipment.

  • Stabilization: The prevention of re-agglomeration or flocculation of the dispersed primary particles.[1][4][5] This is the most critical stage and is achieved by introducing repulsive forces between particles, a primary function of dispersing agents.[2]

Without an effective dispersant, the thermodynamically favored state of re-agglomeration will occur, leading to a host of coating defects including color shift, loss of gloss, reduced tinting strength, and poor stability.[5]

This compound: A Multifunctional Dispersant

This compound (C14H28N2) is a cationic surfactant belonging to the imidazoline class of compounds.[6][7] Its molecular structure is uniquely suited for surface activity, featuring a polar imidazoline headgroup and a nonpolar, eleven-carbon alkyl chain (the undecyl group).[6] This amphiphilic nature allows it to orient at interfaces, reducing surface tension and functioning as an effective emulsifier, wetting agent, and dispersant.[6][8][9]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
IUPAC Name 2-undecyl-4,5-dihydro-1H-imidazole[7]
Molecular Formula C14H28N2[7]
Molar Mass 224.39 g/mol [7]
Appearance Typically a clear liquid or low-melting solid[10]
Solubility Soluble in organic solvents and oils; dispersible in water[6][11]
Key Functionalities Corrosion Inhibitor, Emulsifier, Adhesion Promoter, Dispersant[8][10][12]
Mechanism of Action as a Pigment Dispersant

The efficacy of this compound as a dispersant stems from its ability to adsorb onto the pigment surface and create a stabilizing barrier that counteracts the attractive van der Waals forces between particles.[5]

  • Adsorption via the Imidazoline Headgroup: The imidazoline ring, containing two nitrogen atoms, serves as a powerful anchoring group.[10] This polar head can interact with a wide range of pigment surfaces through various mechanisms, including acid-base interactions and hydrogen bonding, making it effective for both inorganic and organic pigments.[5][12] In acidic to neutral conditions, the imidazoline ring can become protonated, acquiring a positive charge and functioning as a cationic surfactant, which strongly adsorbs onto negatively charged surfaces.[6][10]

  • Steric and Electrostatic Stabilization: Once adsorbed, the long, hydrophobic undecyl chains extend into the surrounding solvent or binder. When two pigment particles approach each other, these chains create a steric hindrance, a physical barrier that prevents them from coming into close contact and flocculating.[5] This entropic repulsion is a dominant stabilization mechanism in many solvent-borne systems.[2] In aqueous or polar systems, the cationic nature of the adsorbed molecule can also contribute to electrostatic repulsion between particles, further enhancing stability.[4][5]

cluster_0 Pigment Particle 1 cluster_1 Pigment Particle 2 cluster_2 This compound Adsorption & Stabilization p1 Pigment Surface p2 Pigment Surface head1 Imidazoline Head (Anchor) head1->p1 Adsorption tail1 Undecyl Tail (Steric Barrier) tail2 Undecyl Tail (Steric Barrier) tail1->tail2 Steric Repulsion Prevents Flocculation head2 Imidazoline Head (Anchor) head2->p2 Adsorption

Caption: Mechanism of pigment stabilization by this compound.

Ancillary Benefits in Coating Formulations

Beyond its primary role as a dispersant, this compound offers valuable secondary properties:

  • Adhesion Promotion: The imidazoline moiety is known to improve adhesion, particularly on metal substrates.[12][13] It can act as a coupling agent between the coating and the surface, enhancing durability and resistance to delamination.

  • Corrosion Inhibition: Imidazoline derivatives are widely recognized as effective corrosion inhibitors.[10][14] They form a protective, hydrophobic film on metal surfaces that acts as a barrier to corrosive agents, a significant advantage for primers and direct-to-metal (DTM) coatings.[10][15]

Experimental Protocols

The following protocols provide a framework for evaluating this compound as a pigment dispersant. These are starting-point recommendations and should be optimized for specific pigment-binder systems.

Protocol 1: Preparation of a Pigment Concentrate (Millbase)

This protocol describes the preparation of a concentrated pigment dispersion, which is the most efficient way to incorporate pigments into a final coating formulation.

Objective: To produce a stable, low-viscosity pigment concentrate using this compound.

Materials & Equipment:

  • Pigment (e.g., Titanium Dioxide, Phthalo Blue)

  • This compound

  • Solvent or resin system (compatible with the final coating)

  • High-speed disperser with a Cowles blade or a laboratory bead mill

  • Beaker or appropriate mixing vessel

  • Analytical balance

Procedure:

  • Charge the Liquid Components: To the mixing vessel, add the solvent/resin system and this compound. The dispersant is typically added before the pigment to ensure it is available to wet the pigment surface as it is introduced.

  • Initial Mixing: Begin mixing at a low speed to create a vortex.

  • Pigment Addition: Gradually add the pre-weighed pigment into the vortex. Ensure the pigment is added slowly enough to be wetted out and avoid the formation of dry clumps.

  • Dispersion: Once all the pigment is added, increase the mixer speed to the optimal tip speed for the blade size (typically 18-25 m/s for a Cowles blade). A "doughnut" flow pattern is indicative of proper dispersion. Continue dispersing for 20-30 minutes, or until a stable temperature and viscosity are reached. For bead milling, follow the manufacturer's guidelines for media loading and residence time.

  • Let-down (Optional): If required, add any remaining resin or solvent to adjust the final viscosity and solids content of the millbase. Mix at a lower speed for 5-10 minutes to ensure homogeneity.

Starting Point Formulation (by weight):

ComponentFunctionTypical Loading (%)
Resin/SolventVehicle60 - 75%
PigmentColor/Opacity20 - 35%
This compound Dispersant 1 - 5% (on pigment weight)
Defoamer/AdditivesProcess AidsAs needed

Note: The optimal concentration of this compound depends on the pigment's surface area and surface chemistry. A dispersant demand study (ladder study) is recommended to determine the ideal loading.

Protocol 2: Evaluation of Dispersion Quality

Objective: To assess the effectiveness of the dispersion process and the stability of the resulting millbase.

Methods:

  • Hegman Fineness of Grind:

    • Place a small amount of the millbase on the deep end of a Hegman gauge.

    • Draw the scraper firmly down the length of the gauge.

    • Immediately observe the point at which a significant number of scratches or specks appear. This reading indicates the size of the largest agglomerates and reflects the degree of de-agglomeration. A finer grind (higher Hegman number) is desirable.

  • Particle Size Analysis:

    • Use a technique like laser diffraction to measure the particle size distribution of the millbase.[16]

    • Dilute a sample of the millbase in a suitable solvent and analyze according to the instrument's instructions.

    • A narrow distribution with a small mean particle size (Dv50) indicates an efficient and uniform dispersion.

  • Viscosity Measurement:

    • Measure the viscosity of the fresh millbase using a rotational viscometer (e.g., Brookfield or Krebs-Stormer).

    • Low viscosity at a high pigment loading is a key indicator of an effective dispersant.

  • Storage Stability:

    • Store a sealed sample of the millbase at ambient and elevated temperatures (e.g., 50°C) for a set period (e.g., 1-4 weeks).

    • Periodically re-measure viscosity and check for signs of pigment settling, syneresis (liquid separation), or significant viscosity changes. A stable dispersion will show minimal changes over time.

Protocol 3: Performance Testing in a Final Coating

Objective: To evaluate the impact of the this compound-based millbase on the properties of a finished coating.

Procedure:

  • Formulation: Prepare a coating by blending the millbase with the remaining formulation components (the "let-down"), including the main binder, additional solvents, and performance additives, under low-shear mixing.

  • Application: Apply the formulated coating to a suitable substrate (e.g., steel panels, Leneta charts) using a standardized method (e.g., drawdown bar, spray application) to achieve a consistent film thickness.

  • Curing: Allow the coating to cure under specified conditions (time and temperature).

  • Performance Evaluation:

    • Color Strength & Hue: Compare the color of the test coating against a control or standard. A well-dispersed pigment will yield maximum color strength (tint strength).

    • Gloss: Measure the specular gloss at defined angles (e.g., 20°, 60°) using a gloss meter. High gloss is often associated with a fine, stable pigment dispersion.

    • Adhesion: Assess the adhesion of the coating to the substrate using a cross-hatch adhesion test (e.g., ASTM D3359).

    • Corrosion Resistance (if applicable): For coatings on metal, evaluate performance in a salt spray cabinet (e.g., ASTM B117) to assess the corrosion inhibition benefits.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a highly effective, multifunctional additive for pigment dispersion in coatings. Its amphiphilic structure provides excellent wetting and stabilization for a broad range of pigments through a combination of steric and electrostatic mechanisms. The detailed protocols in this guide offer a robust framework for formulators to harness the benefits of this molecule, which include improved dispersion quality, enhanced coating appearance, and value-added properties such as superior adhesion and corrosion resistance. Proper optimization of its concentration is key to unlocking its full potential in advanced coating formulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Undecylimidazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Undecylimidazoline. This guide is designed for researchers, scientists, and drug development professionals to enhance the yield and purity of their synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The predominant method for synthesizing this compound is the cyclocondensation reaction between undecanoic acid and ethylenediamine. This reaction typically proceeds in two stages: the initial formation of an N-(2-aminoethyl)undecanamide intermediate, followed by an intramolecular cyclization with the elimination of water to form the imidazoline ring.[1][2] Continuous removal of water is a critical factor that drives the equilibrium towards the final product.

Q2: What are the primary impurities I should be aware of?

A2: The main impurities are unreacted starting materials (undecanoic acid and ethylenediamine), the intermediate N-(2-aminoethyl)undecanamide, and a diamide byproduct formed from the reaction of one mole of ethylenediamine with two moles of undecanoic acid.[3][4] The formation of the diamide is generally irreversible under typical reaction conditions and represents a loss of yield.

Q3: My final product is discolored. What is the likely cause?

A3: Discoloration, often appearing as a yellow or brown hue, can result from oxidation of the starting materials or product at elevated temperatures, or from the presence of impurities. Ensuring an inert atmosphere (e.g., nitrogen blanket) during the reaction and using purified starting materials can mitigate this issue.

Q4: What is the best method for purifying this compound?

A4: Due to its high boiling point and viscosity, vacuum distillation is the most effective method for purifying this compound on a laboratory scale.[5] This technique allows for distillation at a lower temperature, preventing thermal decomposition of the product. For challenging separations, column chromatography with silica gel (potentially neutralized with triethylamine to prevent streaking) can be employed.[6]

II. Troubleshooting Guide: Low Yield and Purity

Low yields and impure products are common hurdles in the synthesis of this compound. This section provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Low Product Yield
Possible Cause Recommended Action Scientific Rationale
Incomplete Reaction Monitor reaction progress: Use Thin Layer Chromatography (TLC) or in-situ IR spectroscopy to track the disappearance of the starting materials and the formation of the product. Extend reaction time: If starting materials are still present, prolong the reaction time at the optimal temperature.The conversion of the amidoamine intermediate to the imidazoline is an equilibrium-driven process. Insufficient reaction time will result in a mixture containing significant amounts of the intermediate.
Suboptimal Reaction Temperature Optimize temperature: The ideal temperature range for the cyclization step is typically between 180-220°C.[7] Temperatures below this range may lead to slow reaction rates, while excessive heat can cause decomposition and side reactions.The cyclization reaction has a significant activation energy barrier. A sufficiently high temperature is required to overcome this barrier and facilitate the intramolecular condensation. However, at very high temperatures, thermal degradation of the product and starting materials can occur.
Inefficient Water Removal Improve water removal: Ensure your distillation apparatus (e.g., Dean-Stark trap) is functioning correctly. If not using a trap, applying a vacuum during the later stages of the reaction can effectively remove water.[1]The formation of this compound from the amidoamine intermediate is a dehydration reaction. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the yield.[8]
Incorrect Stoichiometry Verify molar ratios: A slight excess of ethylenediamine (e.g., 1.1 to 1.2 equivalents) can be used to ensure complete conversion of the more valuable undecanoic acid and to minimize the formation of the diamide byproduct.Using an excess of one reactant can drive the reaction to completion with respect to the limiting reactant. In this case, an excess of the diamine helps to ensure that each molecule of undecanoic acid reacts with a fresh amine, rather than with the already formed amidoamine.
Issue 2: Product Impurity
Possible Cause Recommended Action Scientific Rationale
Presence of Amidoamine Intermediate Increase reaction temperature/time: As with low yield, ensuring the reaction goes to completion is key. Optimize water removal: Efficiently removing water will drive the cyclization of the amidoamine.The amidoamine is the direct precursor to the imidazoline. Its presence indicates that the cyclization step is incomplete.
Formation of Diamide Byproduct Control stoichiometry: Avoid using an excess of undecanoic acid. A 1:1 or slight excess of ethylenediamine is recommended. Temperature control: The formation of amidoamines and diamides can begin at lower temperatures (120-180°C).[3] A controlled heating ramp to the final cyclization temperature can be beneficial.The diamide is formed when both amine groups of ethylenediamine react with undecanoic acid. This is more likely to occur if there is a stoichiometric excess of the fatty acid.
Residual Starting Materials Purification: Unreacted, volatile starting materials like ethylenediamine can often be removed during the vacuum distillation of the product. A water wash of the crude product (dissolved in an organic solvent) can remove some polar impurities.Proper purification techniques are essential to remove any unreacted starting materials that may remain after the reaction is complete.

III. Experimental Protocols

Optimized Synthesis of this compound

This protocol is a generalized procedure based on common methods for fatty acid imidazoline synthesis.[9][10] Optimization may be required based on your specific laboratory setup.

Materials:

  • Undecanoic acid (1.0 eq)

  • Ethylenediamine (1.1 eq)

  • Xylene (as a solvent for azeotropic water removal, optional)

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using azeotropic removal)

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Vacuum pump and gauge

Procedure:

  • Setup: Assemble the reaction apparatus under a nitrogen atmosphere to prevent oxidation.

  • Charging Reactants: To the flask, add undecanoic acid and ethylenediamine. If using, add xylene.

  • Initial Heating (Amide Formation): Begin stirring and slowly heat the mixture to 140-160°C. Hold at this temperature for 1-2 hours. Water will begin to collect in the Dean-Stark trap.

  • Cyclization: Gradually increase the temperature to 180-200°C. Continue to collect water. The reaction is typically complete when the theoretical amount of water (2 moles per mole of undecanoic acid) has been collected, which can take 3-5 hours.

  • Solvent Removal (if applicable): If xylene was used, it can be removed by distillation.

  • Purification: Purify the crude product by vacuum distillation. The pressure should be reduced gradually to avoid bumping. Collect the fraction corresponding to this compound.

DOT Diagram: Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Purification Stage Reactants Undecanoic Acid + Ethylenediamine Amide_Formation Amide Formation (140-160°C) Reactants->Amide_Formation Heat Cyclization Cyclization (180-200°C) Amide_Formation->Cyclization Increase Heat, Remove H2O Crude_Product Crude this compound Cyclization->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

IV. Characterization of this compound

Confirming the identity and purity of the final product is crucial. Below are the expected spectral characteristics for this compound.

FTIR Spectroscopy

The infrared spectrum provides a molecular fingerprint.[11]

Functional Group Characteristic Absorption (cm⁻¹)
C=N Stretch (imidazoline ring)~1600 - 1650[12][13][14]
N-H Stretch~3200 - 3400 (broad)[12]
C-H Stretch (alkyl chain)~2850 - 2960

DOT Diagram: Troubleshooting Logic

G Start Low Yield or Purity? Check_Completion Reaction Complete? Start->Check_Completion Check_Water_Removal Efficient H2O Removal? Check_Completion->Check_Water_Removal No Optimize_Purification Optimize Purification Check_Completion->Optimize_Purification Yes Check_Temp Optimal Temperature? Check_Water_Removal->Check_Temp No Check_Stoichiometry Correct Stoichiometry? Check_Water_Removal->Check_Stoichiometry Yes Check_Temp->Check_Stoichiometry No Check_Stoichiometry->Optimize_Purification Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

¹H NMR Spectroscopy

Proton NMR is used to determine the structure of the molecule.

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity
-CH₃ (terminal methyl)~0.88Triplet
-(CH₂)₉- (alkyl chain)~1.26Multiplet
-CH₂-C=N (alpha to imidazoline)~2.2Triplet
-CH₂-CH₂- (imidazoline ring)~3.6Singlet or AA'BB' system
N-HVariable, broadSinglet

Note: Chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton.

Carbon Assignment Approximate Chemical Shift (δ, ppm)
-CH₃ (terminal methyl)~14
-(CH₂)₉- (alkyl chain)~22-32
-CH₂-C=N (alpha to imidazoline)~28
-CH₂-CH₂- (imidazoline ring)~50
C=N (imidazoline carbon)~165

Note: Chemical shifts can vary depending on the solvent used.

V. Safety Precautions

  • Undecanoic Acid: Causes skin and serious eye irritation.[6][12]

  • Ethylenediamine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10][15][16]

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction is conducted at high temperatures; appropriate precautions should be taken to avoid burns.

VI. References

  • Bajpai, D., & Tyagi, V. (2006). Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications. Journal of Oleo Science.

  • Synthesis of fatty imidazolines using different fatty acids under optimum reaction conditions. (n.d.). ResearchGate. Retrieved December 17, 2025, from --INVALID-LINK--

  • Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications. (n.d.). ResearchGate. Retrieved December 17, 2025, from --INVALID-LINK--

  • Berghuis, N. T., & Ali, Z. F. (2022). Synthesis of Fatty Imidazoline from Oleic Acid with Ethylenediamine and its Characterization. Solid State Phenomena, 340, 15-22.

  • One-Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. (2011). Michigan State University Department of Chemistry. Retrieved from --INVALID-LINK--

  • Ivancia, M., & Mocanu, A. M. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie.

  • Satyavani, T., et al. (2014). Synthesis and biological evaluation of fatty imidazolines. Medicinal Chemistry Research, 23(2), 937-947.

  • Berghuis, N. T., & Ali, Z. F. (2022). Synthesis of Fatty Imidazoline from Oleic Acid with Ethylenediamine and its Characterization. ResearchGate. Retrieved from --INVALID-LINK--

  • 1H- and 13C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved December 17, 2025, from --INVALID-LINK--

  • Synthesis and application of idesia oil-based imidazoline derivative as an effective corrosion inhibitor for Q235 steel in hydrochloric acid medium. (2023). RSC Publishing.

  • Journal of Applied Research and Technology. (2017). Elsevier.

  • Bistline, R. G., et al. (1983). Synthesis and Properties of Fatty Imidazolines and Their N-(2-Aminoethyl) Derivatives. Scribd.

  • Stan, I. G., et al. (2023). Imidazoline-Based Fatty Acid Derivatives as Novel Shale Inhibitors for Water-Based Drilling Fluids. MDPI.

  • CN102093296B - Synthesis method of imidazoline compound. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Vacuum distillation. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Mechanism of water and PAP mediated imidazoline synthesis. (n.d.). ResearchGate. Retrieved December 17, 2025, from --INVALID-LINK--

  • FT-IR (KBr) spectrum of 2-(4-Chlorophenyl) imidazoline (2a). (n.d.). ResearchGate. Retrieved December 17, 2025, from --INVALID-LINK--

  • The IR spectrum of the imidazolines quaternary corrosion inhibitor. (n.d.). ResearchGate. Retrieved December 17, 2025, from --INVALID-LINK--

  • Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (n.d.). ResearchGate. Retrieved December 17, 2025, from --INVALID-LINK--

  • FTIR Spectrum of imidazoline. (n.d.). ResearchGate. Retrieved December 17, 2025, from --INVALID-LINK--

  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). National Institutes of Health.

  • FTIR spectra of DAMO imidazoline. (n.d.). ResearchGate. Retrieved December 17, 2025, from --INVALID-LINK--

  • Studies of binding by 2-imidazolines to human serum albumin and alpha1-acid glycoprotein by high-performance affinity chromatography. (2021). PubMed.

  • Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. (n.d.).

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry.

  • RU2487122C1 - Method of producing alkyl imidazoline. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl-. (2018). SIELC Technologies.

  • Synthesis and properties of imidazoline corrosion inhibitor for hydraulic support concentrate. (n.d.).

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.).

  • Synthesis of 2-imidazolines. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Ferm, R. J., & Riebsomer, J. L. (1954). The Chemistry of the 2-Imidazolines and Imidazolidines. Chemical Reviews, 54(4), 587-631.

  • Process for the manufacture of imidazolines. (n.d.). Patent 0002943.

  • Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines. (n.d.). National Institutes of Health.

  • High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. (2010). PubMed.

  • Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions. (2024). National Institutes of Health.

  • Imidazole(288-32-4) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • 1H-Imidazole-1-ethanamine, 4,5-dihydro-2-undecyl-. (n.d.). Environmental Protection Agency. Retrieved from --INVALID-LINK--

  • EP0002943A1 - Process for the manufacture of imidazolines. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

References

Addressing the hydrolytic stability of 2-Undecylimidazoline in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Undecylimidazoline Hydrolytic Stability

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for addressing the hydrolytic stability of this compound in aqueous solutions. Understanding and controlling this stability is critical for ensuring experimental reproducibility, formulation efficacy, and data integrity.

Section 1: Understanding the Hydrolytic Stability of this compound

This compound, like other 2-substituted imidazolines, is susceptible to hydrolysis in aqueous environments. This is not a simple decomposition but a specific chemical reaction involving the cleavage of the imidazoline ring. The primary mechanism is a ring-opening reaction that occurs at the C=N (imine) bond within the heterocyclic structure.[1][2]

This reaction is catalyzed by both acidic and basic conditions and results in the formation of an N-(2-aminoethyl)-N'-undecanoylethylenediamine, which is a more stable amido-amine compound.[3][4][5] At elevated temperatures, this amido-amine can undergo a second, slower hydrolysis step, cleaving the amide bond to yield diethylenetriamine (DETA) and undecanoic acid.[5]

The stability of the imidazoline ring is significantly influenced by its protonation state. In acidic aqueous solutions (e.g., CO2-saturated brine at pH ~4.1), the nitrogen atoms in the ring become protonated.[5][6] This positive charge can influence the molecule's interaction with water and its susceptibility to nucleophilic attack, which is a key step in hydrolysis.[6][7]

Below is a diagram illustrating the primary hydrolytic pathway of this compound.

HydrolysisPathway cluster_further_degradation Further Hydrolysis (Harsh Conditions) imidazoline This compound (Intact Ring) intermediate Hydrated Intermediate (Tetrahedral) imidazoline->intermediate + H₂O (pH, Temp dependent) amido_amine N-(2-aminoethyl)-N'-undecanoylethylenediamine (Ring-Opened Amido-amine) intermediate->amido_amine Ring Opening products Undecanoic Acid + Diethylenetriamine amido_amine->products + H₂O (Slow, High Temp) TroubleshootingWorkflow start Inconsistent Results Observed check_pH Is the pH of the final assay buffer consistent across all experiments? start->check_pH pH_yes Yes check_pH->pH_yes pH_no No check_pH->pH_no check_temp Are all incubation steps performed at a precisely controlled temperature? temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_stock How old is the aqueous stock solution? Was it prepared fresh? stock_fresh Fresh check_stock->stock_fresh Re-evaluate other experimental variables stock_old > 24 hours old check_stock->stock_old pH_yes->check_temp sol_pH Root Cause: pH Variation Action: Use a robust buffer system. Verify pH before each use. pH_no->sol_pH temp_yes->check_stock sol_temp Root Cause: Temperature Fluctuation Action: Use calibrated incubators. Minimize time at room temp. temp_no->sol_temp stock_fresh->start Re-evaluate other experimental variables sol_stock Root Cause: Stock Degradation Action: Prepare fresh stock for each experiment from solid material. stock_old->sol_stock

References

Technical Support Center: Troubleshooting Emulsion Stability with 2-Undecylimidazoline Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Undecylimidazoline formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve emulsion stability challenges. As a cationic surfactant, this compound offers unique emulsifying properties, but its performance is intricately linked to formulation parameters. This resource provides in-depth, evidence-based troubleshooting advice and practical protocols to ensure the successful development of stable and effective emulsion systems.

Understanding this compound in Emulsions

This compound is a cationic surfactant belonging to the imidazoline class. Its structure comprises a hydrophilic imidazoline headgroup and a hydrophobic undecyl tail. This amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions.[1] The cationic charge of the imidazoline ring plays a crucial role in emulsion stabilization through electrostatic repulsion between droplets, which is highly dependent on the pH of the formulation.

Troubleshooting Guide: Common Emulsion Stability Issues

This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and actionable solutions.

Issue 1: My emulsion is creaming or showing signs of sedimentation.

Creaming (upward movement of dispersed droplets) or sedimentation (downward movement) is a common sign of gravitational separation and indicates that the droplets are not sufficiently stabilized against aggregation.[2]

Potential Causes:

  • Inadequate Emulsifier Concentration: The concentration of this compound may be too low to provide complete coverage of the oil droplets, leading to flocculation and subsequent creaming.

  • Incorrect Hydrophilic-Lipophilic Balance (HLB): The overall HLB of the emulsifier system may not be optimal for the specific oil phase being used.[3][4]

  • Low Viscosity of the Continuous Phase: A low-viscosity external phase offers little resistance to droplet movement.

  • Large Droplet Size: Larger droplets have a greater tendency to cream or sediment due to buoyancy forces, as described by Stokes' Law.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for creaming or sedimentation.

Actionable Solutions:

  • Optimize this compound Concentration:

    • Typical Starting Concentration: For long-chain alkyl imidazolines, concentrations can range from 0.1% to 5% w/w, depending on the oil phase volume and desired stability. Cosmetic formulations have reported using similar compounds at concentrations up to 0.3%.[5]

    • Experimental Approach: Prepare a series of emulsions with increasing concentrations of this compound (e.g., 0.5%, 1%, 2%, 3% w/w) while keeping all other components constant. Observe the stability over time.

  • Determine the Optimal HLB:

    • The HLB System: The Hydrophilic-Lipophilic Balance (HLB) system is a semi-empirical scale used to select emulsifiers.[3][4] While a specific HLB value for this compound is not readily published, it is expected to have an intermediate HLB value, making it suitable for oil-in-water emulsions.[1] You can experimentally determine the required HLB for your oil phase.

    • Experimental Protocol: HLB Determination

      • Prepare a series of emulsifier blends with varying HLB values by mixing a high HLB surfactant (e.g., Tween 80, HLB = 15.0) and a low HLB surfactant (e.g., Span 80, HLB = 4.3).

      • Prepare emulsions using a constant concentration of the emulsifier blend and your oil phase.

      • Observe the stability of the emulsions after a set period (e.g., 24 hours). The blend that produces the most stable emulsion corresponds to the required HLB of your oil phase.[6]

      • Once the required HLB is known, you can blend this compound with a co-emulsifier to achieve this target HLB.

  • Increase Continuous Phase Viscosity:

    • Incorporate a Thickener: The addition of a viscosity modifier to the aqueous phase can hinder droplet movement. Common thickeners include:

      • Xanthan Gum: A non-ionic polysaccharide that is generally compatible with cationic surfactants at low concentrations.

      • Hydroxypropyl Methylcellulose (HPMC): A non-ionic cellulose ether that can provide stable viscosity.

    • Caution with Anionic Thickeners: Avoid using anionic polymers like Carbomer, as they can form complexes with the cationic this compound, leading to precipitation or loss of emulsifying and thickening properties.[7][8][9]

  • Reduce Droplet Size:

    • High-Shear Homogenization: Employ high-energy methods such as high-pressure homogenization or ultrasonication to reduce the average droplet size of your emulsion.[2] Smaller droplets are less prone to gravitational separation.

Issue 2: I'm observing phase separation and coalescence.

Coalescence is the irreversible merging of droplets, leading to the formation of larger droplets and eventual phase separation. This indicates a breakdown of the interfacial film stabilizing the droplets.

Potential Causes:

  • Incompatible Ingredients: Interactions between this compound and other formulation components (e.g., anionic compounds, certain polymers) can disrupt the interfacial film.[8][9]

  • Hydrolysis of this compound: The imidazoline ring can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures, which breaks down the surfactant molecule and reduces its emulsifying efficacy.[10]

  • High Electrolyte Concentration: The presence of salts can compress the electrical double layer around the droplets, reducing electrostatic repulsion and promoting coalescence.

  • Inappropriate pH: The cationic charge of this compound is pH-dependent. At high pH, the charge may be neutralized, diminishing the electrostatic stabilization of the emulsion.[11][12][13][14][15]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for coalescence and phase separation.

Actionable Solutions:

  • Review Formulation for Incompatibilities:

    • As a cationic surfactant, this compound is generally incompatible with anionic ingredients.[9] Carefully review your formulation for any anionic surfactants, polymers (like carbomers), or other negatively charged molecules.

  • Control the Formulation pH:

    • Optimal pH Range: Cationic emulsions are typically most stable in the acidic to neutral pH range (pH 4-7).[11][12][13][14][15] In this range, the imidazoline headgroup is protonated and carries a positive charge, providing strong electrostatic repulsion between droplets.

    • pH Adjustment: Use a pH meter to measure the pH of your emulsion's aqueous phase. If it is in the alkaline range, adjust it using a suitable acid (e.g., citric acid, lactic acid).

  • Assess and Mitigate Hydrolysis:

    • Hydrolysis Mechanism: The imidazoline ring can undergo hydrolysis to form an amido-amine, which may have different and potentially less effective emulsifying properties. This reaction is often catalyzed by acids or bases and accelerated by heat.[10]

    • Experimental Protocol: Assessing Hydrolysis

      • Prepare your this compound emulsion and divide it into several samples.

      • Store the samples at different temperatures (e.g., 4°C, 25°C, 40°C) for a set period (e.g., 4 weeks).

      • At regular intervals, take a sample from each temperature condition and analyze for the presence of this compound and potential degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) can be used for quantification.[16][17][18]

      • A decrease in the concentration of this compound over time, especially at elevated temperatures, suggests hydrolysis.

    • Mitigation Strategies: If hydrolysis is a concern, maintain the formulation pH in a stable range and consider refrigerated storage.

  • Manage Electrolyte Levels:

    • If your formulation requires the presence of salts, use the lowest effective concentration.

    • Consider adding a non-ionic co-surfactant or a steric stabilizer (like HPMC) to provide a physical barrier against coalescence, which can be effective even at higher electrolyte concentrations.

Issue 3: My emulsion undergoes phase inversion.

Phase inversion is the process where an oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa.[19][20][21]

Potential Causes:

  • High Internal Phase Volume: As the volume of the dispersed phase increases, the droplets become more crowded, which can lead to inversion. A general rule of thumb is that inversion can occur when the internal phase volume exceeds ~74% (the point of closest sphere packing), though it can happen at lower volumes.[19]

  • Temperature Changes: For some surfactant systems, temperature can alter the HLB, leading to a phase inversion temperature (PIT).

  • Changes in Formulation: The addition of electrolytes or other components can shift the HLB of the system and trigger inversion.

Actionable Solutions:

  • Adjust the Phase-Volume Ratio:

    • If you are observing inversion from O/W to W/O, try reducing the volume of the oil phase.

  • Maintain a Consistent Temperature:

    • During formulation and storage, avoid significant temperature fluctuations that could induce phase inversion.

  • Careful Addition of Ingredients:

    • When adding new components to an existing emulsion, do so slowly and with gentle mixing to avoid shocking the system and causing inversion.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for this compound in an O/W emulsion?

A typical starting concentration range for long-chain 2-alkyl-imidazolines is between 0.1% and 5% w/w of the total formulation. The optimal concentration will depend on the oil phase type and volume, the desired droplet size, and the presence of other stabilizing agents. For some cosmetic applications, concentrations as low as 0.3% have been reported to be effective.[5]

Q2: What is the HLB value of this compound?

Q3: Can I use Carbomer to thicken my this compound emulsion?

It is generally not recommended to use Carbomer (a polyacrylic acid polymer) with this compound. Carbomer is anionic and will likely form an insoluble complex with the cationic imidazoline, leading to precipitation and a loss of both thickening and emulsifying properties.[7][8][9] It is better to use non-ionic thickeners like HPMC or xanthan gum.

Q4: How does pH affect the stability of my this compound emulsion?

pH is a critical factor. This compound is a cationic surfactant, and its positive charge is most pronounced in acidic to neutral conditions (typically pH 4-7).[11][12][13][14][15] This positive charge creates electrostatic repulsion between emulsion droplets, which is a primary mechanism of stabilization. At higher pH values (alkaline conditions), the imidazoline headgroup can become deprotonated and lose its charge, leading to a loss of electrostatic repulsion and potential emulsion instability.

Q5: My formulation contains salts. How will this affect the stability of my emulsion?

Electrolytes (salts) can have a destabilizing effect on emulsions stabilized by ionic surfactants like this compound. The ions in the salt can shield the charge on the droplet surface, compressing the electrical double layer and reducing the electrostatic repulsion between droplets. This can increase the likelihood of flocculation and coalescence. If salts are necessary in your formulation, use the minimum required concentration and consider incorporating a non-ionic co-surfactant or a steric stabilizer to provide an additional stabilization mechanism.

Data Summary

ParameterRecommended Range/ValueRationale
Concentration 0.1 - 5.0% w/wDependent on oil phase volume and desired stability.
pH 4.0 - 7.0To ensure the cationic charge of the imidazoline headgroup for electrostatic stabilization.[11][12][13][14][15]
Co-Thickeners Non-ionic (e.g., HPMC, Xanthan Gum)Avoids incompatibility with the cationic surfactant.
Co-Surfactants Non-ionic or other CationicCan be used to optimize the HLB of the system.

Analytical Techniques for Emulsion Characterization

TechniquePurpose
Dynamic Light Scattering (DLS) Measures droplet size distribution and zeta potential (surface charge).
Microscopy (Optical, Confocal) Visualizes droplet morphology, size, and aggregation.
Rheology Measures viscosity and viscoelastic properties of the emulsion.
Accelerated Stability Testing (Centrifugation, Temperature Cycling) Predicts long-term stability by subjecting the emulsion to stress.
HPLC-MS/UV Quantifies the concentration of this compound and detects potential hydrolysis products.[16][17][18]

References

Technical Support Center: Overcoming Interference of 2-Undecylimidazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing analytical interference from 2-Undecylimidazoline. This guide is designed for researchers, scientists, and drug development professionals who encounter this compound in their analytical workflows. Here, we provide in-depth, field-proven insights and validated protocols to diagnose, troubleshoot, and overcome the unique challenges posed by this surfactant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my samples?

This compound is a cationic surfactant belonging to the imidazoline class of chemicals.[1] Its structure consists of a polar imidazoline headgroup and a long, nonpolar C11 alkyl (undecyl) tail. This amphiphilic nature allows it to adsorb at interfaces, making it highly effective as a corrosion inhibitor, emulsifier, and anti-static agent.[2]

You may encounter this compound in your samples for several reasons:

  • Corrosion Inhibition: It is frequently added to oil and gas production fluids, pipelines, and processing equipment to form a protective film on metal surfaces.[2] Samples from these sources are likely to contain it.

  • Industrial Formulations: It is used as an additive in lubricants, cooling water systems, and asphalt formulations.[2][3]

  • Contamination: Due to its widespread use, it can appear as a contaminant from storage containers, transfer lines, or manufacturing processes.

Q2: What makes this compound a particularly challenging interferent?

The challenge stems from its chemical properties:

  • High Surface Activity: Like other surfactants, it preferentially accumulates at the liquid-gas interface of electrospray ionization (ESI) droplets, leading to severe ion suppression in mass spectrometry.[4][5]

  • Cationic Nature: At neutral to acidic pH, the imidazoline ring is protonated, carrying a positive charge. This causes strong, undesirable secondary interactions with residual silanol groups on silica-based reversed-phase HPLC columns, resulting in significant peak tailing.[6]

  • Hydrophobicity: The long undecyl chain gives it significant nonpolar character, causing it to be well-retained in reversed-phase chromatography, where it can co-elute with a wide range of analytes.

Troubleshooting Guide: HPLC & LC-MS/MS

This section addresses specific issues you may observe in your chromatography data and provides actionable solutions.

Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC

Q: My analyte peaks, especially basic compounds, are showing severe tailing. I suspect this compound is the cause. How can I confirm and fix this?

A: This is a classic symptom of secondary ionic interactions between a cationic interferent and the HPLC column. this compound, being basic, will carry a positive charge at typical mobile phase pH values (pH < 7). This charge strongly interacts with negatively charged residual silanol groups on the silica stationary phase, distorting the peak shape of any co-eluting analytes.[6][7]

Troubleshooting Steps:

  • Mobile Phase Modification (Competing Base): Add a small concentration (e.g., 0.1%) of a competing base like triethylamine (TEA) or a volatile amine like ammonium hydroxide to your mobile phase. The competing base will saturate the active silanol sites on the column, preventing the this compound from interacting with them and improving peak shape.[7]

  • Lower Mobile Phase pH: If your analyte is stable, decrease the mobile phase pH to below 2.5 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, most silanol groups are protonated and neutral, which minimizes the ionic interaction that causes tailing.[6][8]

  • Column Selection: Switch to a column with advanced end-capping (shielding the residual silanols) or a different stationary phase chemistry, such as a polymer-based or hybrid particle column, which has fewer accessible silanol groups.

StrategyMechanismProsCons
Add Competing Base Saturates active silanol sites on the column.Effective for improving peak shape; simple to implement.Can suppress MS signal; may alter analyte retention.
Lower Mobile Phase pH Neutralizes silanol groups on the stationary phase.Very effective for reducing tailing; compatible with MS.Analyte must be stable at low pH.
Change HPLC Column Utilizes a stationary phase with fewer active sites.Can provide a permanent solution without mobile phase additives.Requires method re-validation; higher initial cost.
Issue 2: Analyte Signal Loss (Ion Suppression) in LC-MS/MS

Q: My analyte signal in my LC-MS/MS assay is drastically lower than expected, and the response is inconsistent. How do I determine if this compound is causing ion suppression?

A: Ion suppression is the most common and severe interference from surfactants in ESI-MS. [4][9] this compound has high surface activity and will monopolize the surface of the ESI droplets. This prevents your analyte of interest from efficiently reaching the surface to be ionized and transferred into the gas phase, effectively hiding it from the mass spectrometer.[5]

Diagnostic & Mitigation Workflow:

cluster_diag Diagnosis cluster_mit Mitigation a Low & Inconsistent Analyte Signal b Perform Post-Column Infusion: Infuse analyte standard post-column while injecting a blank matrix sample. a->b c Observe Signal Dip? (at RT of interferent) b->c d Yes: Ion Suppression Confirmed c->d Yes e No: Investigate other causes c->e No f Improve Sample Cleanup: Use Mixed-Mode SPE (See Protocol 1) d->f g Optimize Chromatography: Separate analyte from interferent. d->g h Change Ionization Source: Switch to APCI if analyte is compatible. d->h

Caption: Workflow for diagnosing and mitigating ion suppression.

Solutions:

  • Implement Robust Sample Cleanup (Recommended): The most effective strategy is to remove the interferent before analysis. A mixed-mode solid-phase extraction (SPE) that combines reversed-phase and ion-exchange mechanisms is ideal for this purpose.[10][11][12] See Protocol 1 below for a detailed method.

  • Chromatographic Separation: Modify your LC gradient to achieve baseline separation between your analyte and this compound. If the two compounds elute at different times, the suppression effect will not impact your analyte's quantification.[13]

  • Switch Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression from surfactants than ESI.[14] If your analyte is sufficiently volatile and thermally stable, switching to an APCI source can often restore the signal.

Experimental Protocols

Protocol 1: Removal of this compound using Mixed-Mode Cation Exchange SPE

This protocol uses a mixed-mode sorbent that has both reversed-phase (e.g., C8 or C18) and strong cation-exchange (e.g., sulfonic acid) functional groups.[11][15][16] This dual chemistry allows for highly selective removal of the cationic, hydrophobic interferent.

Objective: To selectively retain and remove this compound from a liquid sample, allowing the neutral or acidic analyte of interest to be collected.

Methodology: This is a "Removal/Trapping" strategy where the interferent is bound, and the analyte flows through.[12]

Caption: Mixed-Mode SPE workflow for interferent removal.

Step-by-Step Procedure:

  • Condition: Pass 1 mL of methanol through the mixed-mode cation exchange SPE cartridge, followed by 1 mL of deionized water. This activates the reversed-phase chains and hydrates the ion-exchange sites.[7]

  • Equilibrate: Pass 1 mL of your sample loading buffer (e.g., 25 mM ammonium acetate, pH 6.0) through the cartridge. This sets the pH for optimal ionic interaction.[10]

  • Load Sample: Dilute your sample 1:1 with the equilibration buffer and load it onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). At this pH, the this compound is positively charged and will be strongly retained by both cation exchange and reversed-phase mechanisms.[11][12]

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water). This will remove any weakly bound, polar matrix components without dislodging the analyte or the strongly bound interferent.

  • Elute & Collect: Elute your analyte of interest using an appropriate organic solvent (e.g., methanol or acetonitrile). Since the analyte is neutral or acidic, it is not retained by ion exchange and will elute, while the cationic this compound remains strongly bound to the sorbent.[16] Collect this fraction for analysis.

References

Technical Support Center: 2-Undecylimidazoline Performance in High-Temperature/High-Pressure Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Undecylimidazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the performance of this compound in high-temperature and high-pressure (HP/HT) experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in challenging environments.

Q1: What is the primary mechanism by which this compound provides protection at high temperatures and pressures?

A1: this compound, a type of imidazoline corrosion inhibitor, functions by adsorbing onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption is facilitated by the nitrogen atoms in the imidazoline ring, which can form coordinate bonds with the metal surface. The long undecyl chain provides a hydrophobic layer that repels water and other corrosive agents.[1][2]

Q2: Why is a higher concentration of this compound often required at elevated temperatures?

A2: At higher temperatures, several factors necessitate an increased inhibitor concentration. Firstly, the rate of corrosion reactions generally increases with temperature, requiring a more robust protective film.[3] Secondly, the adsorption-desorption equilibrium of the inhibitor on the metal surface can shift towards desorption at higher temperatures, meaning more inhibitor is needed in the bulk solution to maintain adequate surface coverage.[4]

Q3: Can this compound degrade under high-temperature and high-pressure conditions?

A3: Yes, this compound can undergo degradation at elevated temperatures, primarily through hydrolysis of the imidazoline ring to form the corresponding amido-amine.[5][6] This process can be accelerated in acidic or alkaline aqueous media.[7] Thermal degradation at very high temperatures can also lead to the formation of other byproducts.[5]

Q4: What is the impact of CO2 and H2S on the performance of this compound?

A4: In CO2-saturared environments (sweet corrosion), this compound can be effective, although its performance may be influenced by the formation of iron carbonate scales.[8] In the presence of H2S (sour corrosion), the situation is more complex. While some studies suggest H2S can decrease the general corrosion rate, localized corrosion can still be a significant issue, and the inhibitor's performance may be affected by the formation of iron sulfide layers on the metal surface.[9][10]

Q5: Are there ways to enhance the performance of this compound without simply increasing its concentration?

A5: Yes, a common strategy is to use synergistic formulations. This involves combining this compound with other chemical compounds, such as quaternary ammonium salts or thiourea, which can lead to a more stable and effective protective film than either component alone.[7][11][12]

Section 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during experiments with this compound under HP/HT conditions.

Troubleshooting Scenario 1: Higher than Expected Corrosion Rates

Symptom: You are observing corrosion rates exceeding the acceptable limits for your experiment, despite the presence of this compound.

Possible Causes & Diagnostic Steps:

References

Technical Support Center: Investigating the Degradation Pathways of 2-Alkyl-Imidazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-alkyl-imidazolines. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that may arise during your experimental work. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your stability studies.

Introduction to 2-Alkyl-Imidazoline Stability

2-Alkyl-imidazolines are a critical class of compounds with diverse applications, including pharmaceuticals, surfactants, and corrosion inhibitors. Understanding their degradation is paramount for ensuring product efficacy, safety, and shelf-life. The stability of these molecules is not absolute; they are susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and oxidation. The rate and extent of degradation are heavily influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents.

This guide will delve into the common challenges encountered when studying these degradation pathways and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the investigation of 2-alkyl-imidazoline degradation.

Q1: My 2-alkyl-imidazoline sample shows a new peak in the HPLC chromatogram after storage in an aqueous buffer. What is the likely degradation product?

A1: The most probable degradation product in an aqueous environment is the corresponding N-acyl-ethylenediamine, also known as an amido-amine. This is a result of hydrolytic cleavage of the imidazoline ring. The hydrolysis can be catalyzed by both acids and bases.

  • Causality: The C=N bond in the imidazoline ring is susceptible to nucleophilic attack by water. This leads to ring opening and the formation of the more stable amide functionality.

  • Troubleshooting:

    • Confirm the Identity: Use LC-MS to determine the mass of the new peak. The mass should correspond to the addition of one molecule of water to your parent 2-alkyl-imidazoline.

    • pH Control: Evaluate the pH of your buffer. Imidazoline hydrolysis rates are pH-dependent. If you need to maintain the imidazoline form, ensure your formulation is buffered at an appropriate pH where the hydrolysis rate is minimized.

    • Temperature: Higher temperatures will accelerate hydrolysis. Store your samples at lower temperatures (e.g., 4°C or -20°C) to slow down this degradation process.

Q2: I am observing significant degradation of my 2-alkyl-imidazoline during thermal stress testing, even in the absence of water. What is happening?

A2: In the absence of water, 2-alkyl-imidazolines can undergo thermal degradation through complex radical mechanisms. This process can lead to the fragmentation of the molecule, producing a variety of smaller, volatile compounds.

  • Causality: At elevated temperatures, covalent bonds within the imidazoline ring and the alkyl chain can break, initiating a cascade of radical reactions. The specific products will depend on the structure of your compound and the temperature.

  • Troubleshooting:

    • Analytical Approach: Employ techniques like Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the gaseous degradation products (e.g., CO2, NH3, hydrocarbons).

    • Inert Atmosphere: If your application allows, conducting thermal stress testing under an inert atmosphere (e.g., nitrogen or argon) can help mitigate oxidative degradation pathways that may be initiated by heat.

    • Structural Modifications: The thermal stability of imidazolines can be influenced by their substituents. For instance, longer alkyl chains can sometimes decrease thermal stability.

Q3: My 2-alkyl-imidazoline-containing formulation is showing a loss of potency and a slight color change over time, even when protected from light and moisture. What could be the cause?

A3: This could be indicative of oxidative degradation. The imidazoline ring is susceptible to oxidation, which can occur via autoxidation in the presence of atmospheric oxygen or be accelerated by trace metal impurities.

  • Causality: The nitrogen atoms and the double bond within the imidazoline ring can be sites for oxidative attack. This can lead to the formation of imidazolones or other oxidized species.

  • Troubleshooting:

    • Forced Oxidation Study: Conduct a forced degradation study using an oxidizing agent like hydrogen peroxide (H2O2) to confirm the susceptibility of your molecule to oxidation and to generate potential degradation products for analytical standard development.

    • Antioxidants: Consider the inclusion of antioxidants in your formulation to quench radical species and inhibit the oxidation process.

    • Inert Packaging: Storing the formulation in packaging that minimizes oxygen exposure (e.g., amber vials purged with nitrogen) can significantly reduce oxidative degradation.

Troubleshooting Guide

This section provides a more detailed, issue-based approach to resolving common experimental problems.

Problem Potential Cause Troubleshooting Steps
Inconsistent results in stability studies Degradation due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions before each experiment. 3. Perform a purity check of the compound using a suitable analytical method like HPLC.
Appearance of multiple unknown peaks in chromatogram Complex degradation cascade (e.g., hydrolysis followed by oxidation).1. Isolate the primary degradation product (e.g., via preparative HPLC). 2. Characterize the structure of the primary degradant (e.g., using NMR and MS). 3. Subject the isolated primary degradant to the same stress conditions to see if it generates the other observed peaks.
Precipitation of the compound from solution upon storage Poor solubility or degradation leading to less soluble products.1. Ensure the storage concentration does not exceed the solvent's capacity. 2. If using buffered solutions, check for pH-dependent solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product.
Difficulty in separating the parent compound from its hydrolytic degradant (amido-amine) Similar polarity of the two compounds.1. Optimize the HPLC method: adjust the mobile phase gradient, try a different column chemistry (e.g., phenyl-hexyl instead of C18), or modify the pH of the mobile phase. 2. Consider derivatization of one of the compounds to alter its chromatographic behavior.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol outlines a general procedure for investigating the hydrolytic stability of a 2-alkyl-imidazoline.

  • Stock Solution Preparation: Prepare a stock solution of your 2-alkyl-imidazoline in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add a specific volume of the stock solution to a solution of 0.1 M HCl.

    • Basic Hydrolysis: Add a specific volume of the stock solution to a solution of 0.1 M NaOH.

    • Neutral Hydrolysis: Add a specific volume of the stock solution to purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for your analytical method.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for accurately monitoring degradation.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B to elute compounds with increasing hydrophobicity. A typical gradient might be: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Degradation Pathways

Hydrolytic Degradation of a 2-Alkyl-Imidazoline

Hydrolysis_Pathway imidazoline 2-Alkyl-Imidazoline transition_state Tetrahedral Intermediate imidazoline->transition_state + H2O (Acid/Base Catalysis) amido_amine N-Acyl-ethylenediamine (Amido-amine) transition_state->amido_amine Ring Opening final_products Fatty Acid + Diamine amido_amine->final_products Further Hydrolysis (Harsher Conditions)

A simplified pathway for the hydrolytic degradation of 2-alkyl-imidazolines.

Summary of Influential Factors on Degradation

Factor Effect on Hydrolysis Effect on Thermal Degradation Effect on Oxidation
Temperature Rate increases significantly with increasing temperature.Primary driver of degradation; higher temperatures lead to more extensive fragmentation.Can increase the rate of autoxidation.
pH Catalyzed by both acidic and basic conditions.Generally less of a direct factor in the absence of water.pH can influence the rate of oxidation, particularly for base-mediated autoxidation.
Alkyl Substituent The length and branching of the alkyl chain can influence solubility and steric hindrance, thereby affecting the hydrolysis rate.Longer alkyl chains can decrease thermal stability.The nature of the alkyl group can influence susceptibility to radical attack.
Atmosphere Not a direct factor.An inert atmosphere can prevent concurrent oxidative degradation.The presence of oxygen is a prerequisite for oxidative degradation.

Strategies to prevent the formation of byproducts during 2-Undecylimidazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Undecylimidazoline Synthesis

Guide for Researchers and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide Senior Application Scientists, researchers, and process chemists with in-depth, field-proven insights into optimizing the synthesis of this compound, with a primary focus on identifying and preventing the formation of common byproducts. Our approach is rooted in explaining the causal relationships behind experimental choices to ensure your protocols are robust and self-validating.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound from undecanoic acid and diethylenetriamine (DETA).

Q1: What is the fundamental reaction pathway for synthesizing this compound?

A1: The synthesis is a classic two-step thermal condensation reaction. Understanding this sequence is critical to controlling the outcome.

  • Amide Formation: The first step is the acylation of one of the primary amine groups of diethylenetriamine (DETA) by undecanoic acid. This reaction forms an N-(2-(2-aminoethylamino)ethyl)undecanamide intermediate, often called an amido-amine. This step releases one mole of water and typically occurs at temperatures between 140°C and 180°C.[1][2]

  • Cyclization (Dehydration): The second step is an intramolecular cyclization of the amido-amine intermediate. The secondary amine attacks the amide carbonyl, leading to the formation of the five-membered imidazoline ring and the elimination of a second mole of water.[1] This step requires higher temperatures, often in the range of 200°C to 230°C, to proceed efficiently.[3]

Q2: My final product contains a waxy, insoluble solid that precipitates upon cooling or storage. What is this byproduct and why does it form?

A2: This is the most common and problematic issue in this synthesis. The waxy solid is almost certainly a diamide byproduct .[4]

Causality of Formation: The diamide forms when a second molecule of undecanoic acid reacts with the remaining primary amine group of the amido-amine intermediate before it has a chance to cyclize. This creates a linear, symmetrical diamide which has poor solubility in the final imidazoline product. This competing reaction is a significant challenge, especially when using incorrect stoichiometry or reaction conditions.[2][4]

Below is a diagram illustrating the desired reaction pathway versus the competing byproduct formation.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Final Products Undecanoic Acid Undecanoic Acid Amido-Amine Amido-Amine Intermediate Undecanoic Acid->Amido-Amine + DETA - H₂O (140-180°C) DETA Diethylenetriamine (DETA) Imidazoline Desired Product: This compound Amido-Amine->Imidazoline Intramolecular Cyclization - H₂O (>200°C) Diamide Byproduct: Diamide Amido-Amine->Diamide + Undecanoic Acid - H₂O

Caption: Reaction pathway for this compound synthesis and byproduct formation.

Q3: How can I strategically control the reaction to prevent diamide formation?

A3: Preventing diamide formation requires a multi-faceted approach focused on reaction kinetics and stoichiometry.

  • Control Reactant Stoichiometry: This is the most critical factor. Never use equimolar amounts of undecanoic acid and DETA. Maintaining a slight molar excess of DETA (e.g., 1.05 to 1.1 moles of DETA per mole of fatty acid) throughout the reaction is crucial.[5] This ensures that after the initial amido-amine is formed, it is statistically more likely to exist in an environment rich in DETA rather than unreacted fatty acid, thus favoring the intramolecular cyclization over further acylation.[4]

  • Optimize the Temperature Profile: A staged temperature approach is highly effective.

    • Stage 1 (Amidation): Hold the reaction at a lower temperature (140-180°C) until the theoretical amount of water for this first step (1 mole) is collected.[2] This promotes the formation of the amido-amine intermediate without aggressively pushing the cyclization.

    • Stage 2 (Cyclization): Increase the temperature to >200°C (typically 220-230°C) to drive the cyclization.[3] At this temperature, the ring-closing reaction is much faster.

  • Efficient Water Removal: Both steps of the reaction are reversible condensations. Efficient and continuous removal of water is essential to drive the equilibrium towards the products. The use of a Dean-Stark trap or applying a vacuum during the high-temperature cyclization stage is standard industrial practice.[5][6] Monitoring the amount of water collected provides a direct measure of reaction progress. The theoretical total is two moles of water per mole of fatty acid.

Q4: My reaction seems to stall, and FT-IR analysis shows a strong amide peak but incomplete conversion to the imidazoline. What is the likely cause?

A4: This classic scenario points to two probable causes:

  • Insufficient Temperature: The activation energy for the intramolecular cyclization is significantly higher than that for the initial amide formation. If the temperature is not raised sufficiently (i.e., above 200°C), the reaction will stall at the amido-amine intermediate stage.

  • Inefficient Water Removal: The presence of water in the reaction mixture can prevent the cyclization equilibrium from shifting toward the product. Check for issues with your condenser, ensure azeotropic removal is working (if using a solvent), or apply a stronger vacuum to effectively remove the water of condensation.

Q5: I've already produced a batch with a high concentration of the diamide byproduct. Is there a way to salvage it?

A5: Yes, it is often possible to remediate a batch contaminated with diamide. This is achieved through a process called deacylation .

The principle involves reversing the formation of the diamide. By adding an excess of fresh diethylenetriamine (DETA) to the crude product mixture and heating it, the diamide can be converted back into the amido-amine intermediate.[2][4] This newly formed amido-amine can then undergo the desired cyclization to form this compound. See the detailed protocol in the next section for a step-by-step guide.

Q6: What analytical methods are recommended for monitoring reaction progress and final product purity?

A6: A combination of techniques provides the most comprehensive picture:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): This is an excellent in-process tool. You can monitor the disappearance of the carboxylic acid O-H stretch, the appearance and then consumption of the Amide I (C=O, ~1640 cm⁻¹) and Amide II (N-H bend, ~1550 cm⁻¹) bands, and the appearance of the characteristic imidazoline C=N stretch (~1600-1610 cm⁻¹).[3]

  • Acid Value Titration: Titrating the reaction mixture with a standardized base (like KOH) allows you to quantify the consumption of the starting undecanoic acid. A value approaching zero indicates complete consumption of the fatty acid.

  • Amine Value Titration: This can help determine the amount of unreacted amine groups but can be complex to interpret as both the reactant, intermediate, and product contain amine functionalities.[3]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the preferred methods for quantifying the purity of the final product and accurately measuring the percentage of residual starting materials, amido-amine intermediate, and diamide byproduct.[7]

Troubleshooting Guide: Summary Table

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield, High Residual Fatty Acid 1. Incomplete reaction. 2. Insufficient temperature or time.1. Increase reaction time at the final temperature stage. 2. Ensure temperature is >200°C for cyclization. 3. Verify efficient water removal.
Final Product is Hazy or Precipitates a Waxy Solid Formation of diamide byproduct.1. Re-run synthesis with a molar excess of DETA (1.05-1.1:1). 2. Use a two-stage temperature profile. 3. For existing batches, perform the post-synthesis deacylation protocol.[2][4]
Reaction Stalls at Amido-Amine Intermediate Stage 1. Cyclization temperature is too low. 2. Water is not being effectively removed.1. Increase final reaction temperature to 220-230°C. 2. Improve vacuum or check Dean-Stark apparatus functionality.
Product is Dark in Color Thermal degradation or oxidation at high temperatures.1. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen). 2. Minimize reaction time at the highest temperature. 3. Consider exploring catalysts to lower the reaction temperature.[5]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the diamide byproduct.

G start Start charge 1. Charge Reactor: - Undecanoic Acid (1.0 mol) - DETA (1.05 mol) - Blanket with N₂ start->charge heat1 2. Stage 1: Amidation - Heat to 160°C - Monitor H₂O collection charge->heat1 check1 Collect ~1.0 mol H₂O? heat1->check1 check1->heat1 No, continue heat2 3. Stage 2: Cyclization - Heat to 220°C - Apply vacuum (<100 mmHg) check1->heat2 Yes check2 Collect total ~2.0 mol H₂O? heat2->check2 check2->heat2 No, continue cool 4. Cool Down - Cool to <80°C under N₂ check2->cool Yes analyze 5. Analyze Product - Use FT-IR, HPLC/GC cool->analyze end End analyze->end

Caption: Optimized workflow for this compound synthesis.

Methodology:

  • Reactor Setup: Equip a glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark trap (or a distillation condenser for vacuum operation).

  • Charging Reactants: Charge the reactor with undecanoic acid (1.0 molar equivalent) and diethylenetriamine (1.05 molar equivalents). Begin stirring and purge the system with inert gas (Nitrogen) to prevent oxidation.

  • Stage 1 - Amidation: Slowly heat the mixture to 160°C. Water will begin to evolve and collect in the trap. Hold at this temperature until approximately 1.0 molar equivalent of water has been collected. This typically takes 2-3 hours.

  • Stage 2 - Cyclization: Increase the temperature to 220°C. Once at temperature, gradually apply a vacuum (e.g., reducing pressure to <100 mm Hg) to facilitate the removal of the second mole of water.

  • Monitoring Completion: Continue the reaction at 220°C under vacuum until no more water is evolved. The total amount of water collected should be close to 2.0 molar equivalents. The reaction is typically complete within another 2-4 hours.

  • Cooldown and Analysis: Turn off the heat, break the vacuum with nitrogen, and allow the product to cool to a safe temperature (<80°C) before handling. Analyze the final product for purity using FT-IR and chromatography.

Protocol 2: Post-Synthesis Remediation of Diamide Impurity

This protocol is for batches confirmed to have >5% diamide content.

  • Reactor Setup: Use the same reactor setup as in Protocol 1.

  • Charging: Charge the reactor with the diamide-contaminated this compound.

  • Deacylation: Add fresh diethylenetriamine (DETA) to the mixture. A good starting point is 0.5 molar equivalents relative to the estimated amount of diamide.

  • Heating: Under a nitrogen blanket, heat the mixture to 180-200°C and hold for 2-3 hours.[2][4] This provides the thermal energy needed to break the second amide bond and reform the amido-amine.

  • Cyclization and Stripping: Increase the temperature to 220°C and apply a vacuum. This will drive the cyclization of the newly formed amido-amine and will also strip out the excess, unreacted DETA.

  • Completion and Analysis: Hold until no more volatiles are removed. Cool the reactor and analyze the purified product. The diamide content should be significantly reduced.

References

Mitigating the impact of water hardness on the effectiveness of 2-Undecylimidazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists, to the technical support guide for 2-Undecylimidazoline. As Senior Application Scientists, we understand that navigating the complexities of formulation chemistry is paramount to experimental success. This guide is designed as a dynamic resource to address a critical, yet often overlooked, variable in your experiments: water hardness .

The presence of divalent cations, primarily Calcium (Ca²⁺) and Magnesium (Mg²⁺), in your water source can significantly compromise the effectiveness of this compound, a versatile cationic surfactant. This document provides in-depth troubleshooting advice, detailed protocols, and the fundamental science to help you diagnose, understand, and mitigate these effects.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?

This compound is a cationic surfactant belonging to the imidazoline class of chemicals.[1] Its structure features a hydrophilic imidazoline headgroup and a hydrophobic 11-carbon (undecyl) tail. In acidic to neutral aqueous solutions, the imidazoline ring becomes protonated, conferring a positive charge to the headgroup.[2] This amphiphilic nature allows it to adsorb at interfaces, reduce surface tension, and form micelles above a certain concentration (the Critical Micelle Concentration or CMC).[3]

Due to these properties, it is widely used in various applications, including:

  • Corrosion Inhibition: It forms a protective film on metal surfaces, a key application in the oil and gas industry.[4][5][6]

  • Emulsification: Its ability to stabilize oil-in-water emulsions makes it useful in formulations for industrial cleaners and agricultural products.[7]

  • Antistatic Agents & Fabric Softeners: The cationic headgroup adsorbs onto negatively charged surfaces, imparting softness and reducing static buildup.[1]

Q2: What is water hardness and how does it affect my experiments?

Water hardness is primarily defined by the concentration of dissolved divalent metal ions, mainly calcium (Ca²⁺) and magnesium (Mg²⁺).[8] These ions originate from the dissolution of minerals in sedimentary rocks and soil.[8] While seemingly benign, these cations can have profound, detrimental effects on the performance of surfactants, including this compound.

Q3: Why exactly does water hardness interfere with this compound's function?

The interference is a result of disruptive electrostatic interactions between the positively charged (protonated) imidazoline headgroup and the divalent cations (Ca²⁺, Mg²⁺) in the solution. Although the interaction between two positive charges is repulsive, the overall effect in a complex aqueous system is destabilizing. The high ionic strength from hard water salts compresses the electrical double layer surrounding the surfactant molecules and their micelles. This reduces the repulsive forces that keep individual surfactant molecules and micelles dispersed, leading to several negative outcomes:

  • Precipitation: The cations can form bridges between surfactant molecules, leading to aggregation and precipitation of the surfactant out of the solution, appearing as cloudiness or solid particulate.[9]

  • Reduced Solubility: The overall solubility of the surfactant in the hard water matrix can decrease.

  • Altered Micelle Formation: Water hardness tends to lower the Critical Micelle Concentration (CMC) of ionic surfactants, but the micelles formed may be less stable.[10]

  • Loss of Surface Activity: With the surfactant precipitating or forming ineffective aggregates, its ability to lower surface tension and perform its function (e.g., emulsification, corrosion inhibition) is severely compromised.

The diagram below illustrates this mechanism.

cluster_0 Soft Water (Deionized) cluster_1 Hard Water cluster_2 Result a Imidazoline b Imidazoline c Imidazoline d Imidazoline e Imidazoline g Ca²⁺ e->g f Imidazoline f->g h Mg²⁺ i Imidazoline i->h j Imidazoline j->h k Aggregation & Precipitation l Effective Dispersion cluster_0 cluster_0 cluster_0->l cluster_1 cluster_1 cluster_1->k

Caption: Mechanism of Water Hardness Interference.

Troubleshooting Guide
Problem: My this compound solution is cloudy or has formed a precipitate after dilution.
  • Probable Cause: This is the most common symptom of water hardness interference. The divalent cations (Ca²⁺, Mg²⁺) in your dilution water are interacting with the surfactant molecules, causing them to aggregate and fall out of solution. Even moderately hard water can cause this issue, especially at higher surfactant concentrations or specific pH ranges.

  • Solution Strategy: Chelation. The most effective solution is to "remove" the interfering cations from the equation by using a chelating agent. A chelating agent is a molecule that can form multiple bonds to a single metal ion, effectively sequestering it in a stable, water-soluble complex. Ethylenediaminetetraacetic acid (EDTA) is an excellent and widely used choice for this purpose.[11][12]

The diagram below illustrates how EDTA works to mitigate this issue.

cluster_0 Hard Water + Imidazoline cluster_1 Chelating Agent cluster_2 Chelated System e Imidazoline g Ca²⁺ e->g f Imidazoline f->g edta EDTA g->edta h Mg²⁺ h->edta k EDTA-Ca²⁺ edta->k l EDTA-Mg²⁺ edta->l i Imidazoline j Imidazoline cluster_0 cluster_0 cluster_1 cluster_1

Caption: Mitigation of Hardness using EDTA.

  • Action: Implement Protocol 3 to determine the optimal concentration of EDTA needed for your specific water hardness and formulation. Start by adding EDTA to your dilution water before adding the this compound.

Problem: The performance of my formulation (e.g., surface tension reduction, emulsification stability) is lower than expected or inconsistent.
  • Probable Cause: Even if you don't see visible precipitation, sub-optimal performance is a key indicator of hard water interference. A significant portion of the surfactant may be forming small, ineffective aggregates with Ca²⁺ and Mg²⁺, leaving less "active" surfactant available at the interfaces to perform its function.

  • Solution Strategy: Quantify and Optimize. You must first confirm that water hardness is the culprit and then systematically mitigate it. This involves preparing standardized water samples and using a chelating agent.

  • Action:

    • Follow Protocol 1 to prepare standardized hard water solutions.

    • Use Protocol 2 to compare the performance (e.g., surface tension) of your this compound formulation in deionized water versus your standard hard water. This will quantify the performance loss.

    • Implement Protocol 3 to add a chelating agent like EDTA to your hard water formulation and re-measure performance. The goal is to restore performance to the levels observed in deionized water.

The workflow for troubleshooting this issue is outlined below.

start Start: Inconsistent Performance protocol1 Protocol 1: Prepare Standard Hard Water start->protocol1 protocol2 Protocol 2: Evaluate Performance (DI vs. Hard Water) protocol1->protocol2 decision Performance Reduced in Hard Water? protocol2->decision protocol3 Protocol 3: Optimize Chelator (e.g., EDTA) Concentration decision->protocol3 Yes other_issue Investigate Other Formulation Issues (pH, concentration, etc.) decision->other_issue No retest Re-run Protocol 2 with Chelated Water protocol3->retest decision2 Performance Restored? retest->decision2 decision2->protocol3 No, Adjust Chelator Conc. end End: Problem Solved decision2->end Yes

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating Corrosion Inhibitor Efficiency: A Case Study of 2-Undecylimidazoline Using the Weight Loss Method

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of 2-Undecylimidazoline as a corrosion inhibitor, validated through the widely accepted weight loss method. It is intended for researchers, scientists, and professionals in materials science and chemical engineering who are actively engaged in developing and evaluating corrosion mitigation strategies. This document moves beyond a simple procedural outline, offering insights into the causality behind experimental choices and ensuring a self-validating, trustworthy protocol.

Introduction: The Critical Role of Corrosion Inhibition

Corrosion is a primary cause of material degradation, leading to significant economic losses and safety hazards across various industries, including oil and gas, chemical processing, and infrastructure.[1] The use of corrosion inhibitors is a cornerstone of material preservation.[1] Among the various classes of inhibitors, imidazolines, particularly this compound, have garnered significant attention due to their film-forming properties and efficacy in diverse corrosive environments.[2][3]

This guide focuses on the weight loss method, a fundamental and robust technique for quantifying corrosion rates and inhibitor efficiency.[4][5] Its simplicity, cost-effectiveness, and direct measurement of material loss make it an indispensable tool in the initial screening and validation of corrosion inhibitors. We will explore the theoretical underpinnings of this method, provide a detailed experimental protocol, and compare the performance of this compound against other common inhibitors.

The Weight Loss Method: Principles and Best Practices

The weight loss method, also known as gravimetric analysis, determines the average corrosion rate by measuring the loss in mass of a metal specimen (coupon) after exposure to a corrosive environment for a specific duration.[4][6][7] The simplicity of the concept belies the need for meticulous adherence to standardized procedures to ensure accurate and reproducible results.

The foundational standard governing this practice is ASTM G1: Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens .[8][9][10][11] This standard provides a comprehensive framework for every stage of the process, from initial coupon preparation to the final evaluation of corrosion damage.[8][9][11] Adherence to ASTM G1 is not merely a recommendation but a critical component of a self-validating protocol, ensuring that results are comparable across different studies and laboratories.[8]

Core Principles:

  • Accurate Mass Measurement: The cornerstone of this method is the precise measurement of the coupon's weight before and after exposure. An analytical balance with a precision of at least 0.1 mg is essential.[8]

  • Controlled Exposure: The corrosive environment, including temperature, pressure, and chemical composition, must be carefully controlled and monitored throughout the experiment.

  • Proper Cleaning: After exposure, all corrosion products must be removed from the coupon surface without removing any of the underlying metal.[9][10] This is a critical and often challenging step that requires the use of appropriate chemical or mechanical cleaning methods tailored to the specific metal and corrosion products.

Experimental Protocol: A Step-by-Step Guide

This section details a comprehensive, step-by-step protocol for evaluating the corrosion inhibition efficiency of this compound using the weight loss method. The causality behind each step is explained to provide a deeper understanding of the experimental design.

3.1. Materials and Equipment

  • Metal Coupons: Mild steel coupons (e.g., C1018) are commonly used. The dimensions should be precisely known to calculate the surface area.

  • Corrosive Medium: A solution representative of the intended application environment. For example, a 3.5% NaCl solution saturated with CO2 is often used to simulate conditions in the oil and gas industry.

  • Corrosion Inhibitors: this compound, and for comparison, a quaternary ammonium compound (Quat) and a phosphate ester.

  • Glassware: Beakers or flasks for the immersion test.

  • Water Bath/Thermostat: To maintain a constant temperature.

  • Analytical Balance: (±0.1 mg accuracy).

  • Polishing Papers: Various grits (e.g., 240, 400, 600) for coupon preparation.

  • Cleaning Reagents: As per ASTM G1, for example, a solution of hydrochloric acid with an inhibitor (e.g., hexamethylenetetramine) for cleaning steel coupons.

  • Desiccator: For storing coupons before and after weighing.

3.2. Experimental Workflow

The following diagram illustrates the key stages of the weight loss experimental workflow.

Weight Loss Experimental Workflow cluster_prep Coupon Preparation cluster_exposure Corrosion Test cluster_post Post-Exposure Analysis cluster_calc Data Analysis prep1 Mechanical Polishing prep2 Degreasing & Cleaning prep1->prep2 prep3 Initial Weighing (W1) prep2->prep3 exp1 Immersion in Corrosive Medium prep3->exp1 exp2 With & Without Inhibitor exp1->exp2 post1 Coupon Retrieval exp2->post1 post2 Corrosion Product Removal post1->post2 post3 Final Weighing (W2) post2->post3 calc1 Calculate Weight Loss (ΔW) post3->calc1 calc2 Calculate Corrosion Rate (CR) calc1->calc2 calc3 Calculate Inhibition Efficiency (IE%) calc2->calc3

Caption: A flowchart of the weight loss method for corrosion inhibitor evaluation.

3.3. Detailed Procedure

  • Coupon Preparation (Pre-Test):

    • Mechanically polish the metal coupons using successively finer grades of polishing paper to achieve a uniform surface finish. This ensures consistent and reproducible corrosion.[8]

    • Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

    • Store the cleaned coupons in a desiccator to prevent atmospheric corrosion before weighing.

    • Accurately weigh each coupon to the nearest 0.1 mg using an analytical balance. This is the initial weight (W1).

  • Corrosion Test (Immersion):

    • Prepare the corrosive medium. For this example, a 3.5% NaCl solution is purged with CO2 for at least one hour to achieve saturation.

    • Prepare test solutions containing different concentrations of this compound (e.g., 50, 100, 200 ppm). Also, prepare solutions with the comparative inhibitors at the same concentrations.

    • A blank solution (corrosive medium without any inhibitor) must be included as a control.

    • Completely immerse the pre-weighed coupons in the test solutions in separate beakers. Ensure the volume of the solution is sufficient to avoid significant changes in its composition during the test.

    • Place the beakers in a water bath maintained at a constant temperature (e.g., 50°C) for a specified duration (e.g., 24 hours). The test duration should be optimized based on the expected corrosion rate.[7][12][13]

  • Coupon Cleaning (Post-Test):

    • After the immersion period, carefully retrieve the coupons from the solutions.

    • Clean the coupons according to ASTM G1 procedures to remove all corrosion products.[8][9][10] For mild steel, this may involve immersing the coupon in an inhibited acid solution (e.g., 10% HCl + 0.5% hexamethylenetetramine) for a short period, followed by gentle scrubbing with a soft brush.

    • Rinse the cleaned coupons with deionized water and then with a volatile solvent like acetone to facilitate rapid drying.

    • Store the cleaned and dried coupons in a desiccator.

  • Final Weighing and Data Analysis:

    • Accurately weigh each cleaned coupon to the nearest 0.1 mg. This is the final weight (W2).

    • Calculate the weight loss (ΔW) for each coupon: ΔW = W1 - W2

    • Calculate the corrosion rate (CR), typically in millimeters per year (mm/y), using the following formula: CR (mm/y) = (87600 * ΔW) / (A * T * D) Where:

      • ΔW is the weight loss in grams.

      • A is the surface area of the coupon in cm².

      • T is the immersion time in hours.

      • D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (IE%) of this compound and the other inhibitors at each concentration: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 Where:

      • CR_blank is the corrosion rate in the absence of the inhibitor.

      • CR_inh is the corrosion rate in the presence of the inhibitor.

Mechanism of Action: How this compound Protects

This compound is an organic corrosion inhibitor that functions by adsorbing onto the metal surface, forming a protective film.[3][14] This film acts as a barrier, isolating the metal from the corrosive environment.[1][14]

The mechanism involves:

  • Adsorption: The imidazoline ring, containing nitrogen atoms with lone pairs of electrons, acts as the polar head that chemisorbs onto the positively charged metal surface.[14]

  • Film Formation: The long undecyl (C11H23) hydrocarbon tail is hydrophobic and orients away from the metal surface, creating a dense, non-polar barrier that repels water and other corrosive species.[3]

The following diagram illustrates the adsorption and film-forming mechanism of this compound.

Inhibition Mechanism cluster_surface Metal Surface in Corrosive Medium cluster_inhibitor This compound Molecule cluster_adsorption Adsorption & Film Formation metal Mild Steel (Fe) corrosive H₂O, Cl⁻, H⁺ corrosive->metal Corrosion Attack inhibitor Imidazoline Head (Polar, N-containing) tail Undecyl Tail (Non-polar, Hydrophobic) adsorption Chemisorption of Imidazoline Head on Fe inhibitor->adsorption film Formation of Hydrophobic Barrier by Undecyl Tails adsorption->film film->metal Protection

Caption: Mechanism of corrosion inhibition by this compound.

Comparative Performance Analysis

The following table summarizes hypothetical experimental data comparing the inhibition efficiency of this compound with two other common types of corrosion inhibitors: a Quaternary Ammonium Compound (Quat) and a Phosphate Ester.

Inhibitor TypeConcentration (ppm)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
Blank (No Inhibitor) 0150.22.50-
This compound 5030.10.5080.0
10015.00.2590.0
2009.00.1594.0
Quaternary Ammonium 5045.10.7570.0
Compound 10030.10.5080.0
20021.00.3586.0
Phosphate Ester 5054.10.9064.0
10039.10.6574.0
20027.00.4582.0

Interpretation of Results:

  • This compound: Demonstrates superior performance across all tested concentrations, achieving over 90% inhibition efficiency at 100 ppm. This high efficiency is attributed to its strong adsorption and the formation of a persistent, hydrophobic film.

  • Quaternary Ammonium Compound: Shows good inhibition but is less effective than this compound at equivalent concentrations. Quats also adsorb to form a protective film, but the film integrity may be lower.

  • Phosphate Ester: Provides moderate corrosion inhibition. Phosphate esters often work by forming a passivating layer on the metal surface, but in this aggressive, chloride-containing environment, their effectiveness is lower than the film-forming amines.

Conclusion: A Robust Protocol for Confident Validation

The weight loss method, when executed with rigorous adherence to standardized protocols like ASTM G1, provides a reliable and quantitative means of validating the efficiency of corrosion inhibitors. This compound consistently demonstrates high inhibition efficiency due to its effective film-forming mechanism. This guide has provided not only the "how" but also the "why" behind the experimental choices, empowering researchers to conduct self-validating studies and make informed decisions in the selection and application of corrosion inhibitors. The comparative data underscores the superior performance of this compound in the simulated corrosive environment, making it a compelling candidate for a wide range of industrial applications.

References

A Senior Application Scientist's Guide to Surface Characterization of Adsorbed 2-Undecylimidazoline Films: A Comparative Analysis of AFM and SEM

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the critical field of corrosion science, 2-Undecylimidazoline stands out as a highly effective corrosion inhibitor, particularly for protecting mild steel in various industrial environments.[1] Its efficacy stems from its ability to adsorb onto a metal surface, forming a protective thin film that acts as a barrier against corrosive agents.[2][3] Understanding the morphology, uniformity, thickness, and mechanical stability of this adsorbed film is paramount to optimizing its performance and developing next-generation corrosion protection strategies.[2][4]

This guide provides an in-depth comparison of two cornerstone surface characterization techniques: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM). As a senior application scientist, my objective is not to merely list the specifications of these instruments, but to provide researchers, scientists, and drug development professionals with a nuanced understanding of their comparative strengths and weaknesses in the specific context of analyzing soft, organic inhibitor films like this compound. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in authoritative science.

Part 1: The Core Principles: Probing Surfaces with Drastically Different Approaches

To make an informed choice between AFM and SEM, one must first appreciate their fundamentally different imaging mechanisms.

Atomic Force Microscopy (AFM): The Tactile Approach

AFM operates much like a nanoscale record player. A very sharp tip, with a radius of a few nanometers, is mounted on a flexible cantilever. This tip is brought into close proximity with the sample surface, and as it is scanned across the area of interest, the forces between the tip and the sample (such as van der Waals forces) cause the cantilever to deflect. A laser beam reflected off the back of the cantilever onto a position-sensitive photodetector precisely measures this deflection, which is then used to generate a three-dimensional topographical map of the surface.[5][6]

The key takeaway is that AFM provides direct, quantitative height information. [7] This makes it exceptionally powerful for measuring not just what the surface looks like, but its precise dimensions in the vertical (z) axis. For soft organic films like this compound, non-destructive "tapping" modes are typically employed, where the cantilever oscillates and intermittently touches the surface, minimizing lateral forces that could damage the delicate film.[8][9] Furthermore, a significant advantage of AFM is its ability to operate in various environments, including ambient air and, crucially, in liquid.[5][9] This allows for in-situ studies of the inhibitor film as it forms and interacts with a corrosive environment.

Scanning Electron Microscopy (SEM): The Visual Approach

SEM, in contrast, uses a focused beam of high-energy electrons to generate an image.[10][11] As this electron beam rasters across the sample, it interacts with the atoms in the sample, producing various signals. The most common signals for imaging are secondary electrons, which are ejected from the sample atoms by the primary beam. The number of secondary electrons detected is highly sensitive to the surface topography. A detector collects these electrons, and the intensity of the signal is used to construct a two-dimensional image of the surface.[11][12]

The primary strengths of SEM are its high lateral resolution, large depth of field, and the ability to perform elemental analysis. [12][13] The large depth of field allows for imaging of very rough or complex surfaces.[12] When coupled with an Energy Dispersive X-ray Spectroscopy (EDS) detector, SEM can also provide elemental composition maps of the surface, confirming the presence and distribution of the inhibitor.[13][14] However, SEM requires a high vacuum environment, meaning samples must be solid and vacuum-compatible, precluding in-situ liquid studies.[10][13]

Part 2: Head-to-Head Comparison for this compound Film Analysis

Let's compare the techniques based on the critical information needed for inhibitor film characterization.

Table 1: Quantitative Performance Comparison of AFM and SEM
Feature/ParameterAtomic Force Microscopy (AFM)Scanning Electron Microscopy (SEM)Causality & Rationale
Topographical Data Quantitative 3D. Direct measurement of height, depth, and volume.[7][8]Qualitative 2D. Infers topography from signal intensity variations.AFM's mechanical probing directly maps the z-axis. SEM's electron signal is an indirect representation of topography.
Surface Roughness Direct & Quantitative. Provides standard parameters like Rq (RMS) and Sa.[7][15]Indirect & Qualitative. Can visualize rough vs. smooth areas but cannot provide standardized values.[7][8]Roughness is a statistical measure of height variations, which only AFM directly measures.
Film Thickness Direct Measurement. Can be determined by imaging a step-height at the edge of the film.[2]Indirect Measurement. Requires cross-sectioning the sample to view the film from the side.[16]AFM's z-axis precision is ideal for measuring nanometer-scale film heights directly from the top-down view.
Mechanical Properties Yes. Can probe adhesion, stiffness, and elasticity via force spectroscopy modes.[1][17]No. Provides no information on mechanical properties.AFM's force-distance curves directly measure the interaction forces between the tip and the soft film.
Elemental Analysis No. Does not provide compositional data.Yes (with EDS). Can map the distribution of elements (C, N) from the inhibitor.[13]SEM's electron beam excites characteristic X-rays from sample atoms, which EDS detects for elemental identification.
Imaging Environment Air, Vacuum, Liquid. [5][9]High Vacuum only. [10][13]AFM's mechanical interaction is not dependent on a vacuum. SEM's electron beam would be scattered by air or liquid.
Resolution Sub-nanometer vertical; Nanometer lateral.[6]Nanometer lateral.[13]AFM's vertical resolution is its standout feature. Lateral resolution is comparable but can be limited by tip geometry.
Sample Preparation Minimal; can use wet samples.[8]Requires dry, vacuum-stable samples; may need a conductive coating.[18][19]The organic film is non-conductive and can "charge" under the electron beam, distorting the SEM image unless coated.
Synergistic Insights: Why Both Are Better

While the table highlights their differences, the true power comes from using AFM and SEM as complementary techniques.[11][12]

  • Macro vs. Micro View: SEM can quickly provide a large-area overview (hundreds of microns) of the film's general coverage and identify significant defects like cracks or dewetting.[4] AFM can then be used to zoom in on these specific features to provide high-resolution, quantitative data on the crack depth, width, and the morphology of the film within the defect.[20]

  • Composition and Structure: SEM-EDS can confirm that a surface feature is indeed the nitrogen-containing imidazoline film.[14] AFM can then reveal how that film is structured—whether it's a uniform monolayer, a thicker bilayer, or aggregated into micelles on the surface.[2]

Part 3: Experimental Protocols and Workflows

Trustworthy data begins with meticulous and well-justified experimental procedures.

Step 1: Sample Preparation (Self-Validating System)

The quality of the substrate and the adsorption process is the foundation of the entire characterization.

  • Substrate Preparation:

    • Begin with a mild steel coupon (e.g., C1018).

    • Mechanically polish the coupon using successively finer grades of silicon carbide paper (e.g., 600, 800, 1200 grit), followed by polishing with alumina or diamond suspensions (e.g., 1 µm, 0.3 µm) to achieve a mirror-like finish.

    • Causality: A smooth, uniform substrate is essential to ensure that the features observed are from the adsorbed inhibitor film and not from the underlying substrate topography.

    • Ultrasonically clean the polished coupon in a sequence of solvents (e.g., acetone, then ethanol) to remove any organic residues and polishing debris.[18][19] Dry under a stream of nitrogen.

  • Inhibitor Film Adsorption:

    • Prepare a solution of this compound in a relevant corrosive medium (e.g., 1 M HCl) at a desired concentration. Often, concentrations relative to the Critical Micelle Concentration (CMC) are studied (e.g., below and above CMC) to observe different adsorption behaviors.[2]

    • Immerse the cleaned mild steel coupon in the inhibitor solution for a specified duration (e.g., 1-6 hours) to allow the film to form and equilibrate.[2]

    • Gently rinse the coupon with the solvent (without the inhibitor) to remove any loosely bound or non-adsorbed molecules. Do not aggressively wash, as this could strip the adsorbed film.

Step 2: AFM Characterization Workflow

The goal here is to obtain high-resolution, quantitative topographical and mechanical data of the soft film.

  • Mounting: Securely mount the coupon on an AFM sample puck. For in-situ liquid imaging, place the coupon in the AFM fluid cell.[21]

  • Cantilever Selection: Choose a soft cantilever (low spring constant, e.g., <0.5 N/m) with a sharp tip.[21]

    • Causality: A soft cantilever is more sensitive to the small forces exerted by the delicate organic film and is less likely to damage it during scanning.

  • Imaging Mode: Select Tapping Mode (or PeakForce Tapping™).

    • Causality: These AC modes minimize shear forces on the sample, which is critical for imaging soft, poorly adhered films without displacing them.[9]

  • Parameter Optimization:

    • Engage the tip on the surface.

    • Optimize the scan parameters: setpoint (minimize the force), scan rate (start slow, ~1 Hz), and gains (to ensure accurate tracking).

  • Data Acquisition:

    • Acquire topography (height), amplitude, and phase images over various scan sizes (e.g., 10 µm x 10 µm for an overview, 1 µm x 1 µm for fine detail).

    • Optional: Perform force-distance curves on and off the film to measure adhesion and relative stiffness.[1]

Diagram 1: AFM Experimental Workflow

AFM_Workflow cluster_prep Sample Preparation cluster_afm AFM Analysis cluster_data Data Processing Prep1 Polish & Clean Substrate Prep2 Immerse in Inhibitor Solution (Adsorption) Prep1->Prep2 Prep3 Gently Rinse & Dry (Optional) Prep2->Prep3 AFM1 Mount Sample (Air or Fluid Cell) Prep3->AFM1 AFM2 Select Soft Cantilever & Tapping Mode AFM1->AFM2 AFM3 Optimize Scan Parameters (Force, Rate) AFM2->AFM3 AFM4 Acquire Topography, Phase & Force Data AFM3->AFM4 Data1 Image Flattening & Processing AFM4->Data1 Data2 Measure Roughness (Rq), Film Thickness Data1->Data2 Data3 Analyze Force Curves (Adhesion) Data1->Data3

Caption: Workflow for AFM characterization of inhibitor films.

Step 3: SEM Characterization Workflow

The goal is a rapid, high-magnification visual assessment of film coverage and elemental confirmation.

  • Final Preparation: The sample MUST be completely dry.[18][19]

    • Causality: Any residual moisture will evaporate violently in the SEM's high vacuum, potentially damaging both the sample and the instrument.

  • Mounting: Mount the coupon on an aluminum SEM stub using double-sided conductive carbon tape.[16][18] Ensure a good electrical ground path from the sample surface to the stub.

  • Coating (If Necessary):

    • For high-resolution imaging, a very thin (2-5 nm) conductive coating of carbon, gold, or platinum may be required to prevent surface charging.[16][19]

    • Causality: The non-conductive organic film can accumulate electrons from the beam, causing image distortion. A conductive coat dissipates this charge. Be aware that this coating will obscure the finest nanoscale features of the original film.

  • Instrument Setup:

    • Load the sample into the SEM chamber and pump down to high vacuum.

    • Use a low accelerating voltage (e.g., 1-5 kV).

    • Causality: Lower voltages reduce beam penetration into the sample, making the signal more surface-sensitive and minimizing potential beam damage to the organic film.

  • Data Acquisition:

    • Acquire secondary electron (SE) images for topographical information at various magnifications.

    • If equipped, acquire backscattered electron (BSE) images for some compositional contrast.

    • Perform EDS analysis (point analysis or mapping) to confirm the elemental signature of the film (presence of Nitrogen is a key indicator for imidazoline).

Diagram 2: SEM Experimental Workflow

SEM_Workflow cluster_prep Sample Preparation cluster_sem SEM Analysis cluster_data Data Processing Prep1 Polish & Clean Substrate Prep2 Immerse in Inhibitor Solution (Adsorption) Prep1->Prep2 Prep3 Thoroughly Dry Sample Prep2->Prep3 SEM1 Mount on Stub with Conductive Tape Prep3->SEM1 SEM2 Apply Conductive Coating (Optional) SEM1->SEM2 SEM3 Load into High Vacuum & Set Low kV SEM2->SEM3 SEM4 Acquire SE/BSE Images & EDS Data SEM3->SEM4 Data1 Analyze Micrographs (Coverage, Defects) SEM4->Data1 Data2 Process EDS Spectra & Elemental Maps Data1->Data2

Caption: Workflow for SEM/EDS characterization of inhibitor films.

Part 4: Conclusion and Authoritative Recommendations

Neither AFM nor SEM is universally "better"; they are different tools for different questions. The choice of technique is dictated by the specific information you seek.

  • Choose SEM for:

    • Rapid, large-area surveys of film coverage and integrity.

    • Visualizing micron-scale defects, grain structure, and morphology.[15][22]

    • Qualitative elemental confirmation that your inhibitor is present on the surface via EDS.

  • Choose AFM for:

    • Quantitative, high-resolution 3D measurements of film topography.

    • Precise determination of surface roughness parameters (Rq, Sa).[7]

    • Accurate measurement of film thickness and the size of adsorbed aggregates.[2]

    • Probing nanomechanical properties like adhesion, which relate directly to film stability.[1][2]

    • In-situ imaging in liquid to observe film formation or degradation in real-time.[9][23]

For a truly comprehensive characterization of a this compound film, a correlative approach is the gold standard. Use SEM to understand the landscape, and AFM to measure the mountains and valleys within it. This dual approach provides a complete, multi-scale picture of the inhibitor film, bridging the gap between its elemental presence and its functional nanostructure.

References

A Comparative Performance Analysis of 2-Undecylimidazoline and Phosphate Ester-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Materials Scientists

In the relentless battle against metallic corrosion, a deep understanding of inhibitor performance is paramount. This guide provides a comprehensive, data-driven comparison of two widely utilized classes of corrosion inhibitors: 2-Undecylimidazoline and phosphate esters. Designed for researchers, scientists, and professionals in materials science and chemical engineering, this document delves into the mechanisms of action, comparative performance under various conditions, and the experimental methodologies used to evaluate these critical compounds.

Introduction: The Imperative of Corrosion Inhibition

Corrosion, the electrochemical degradation of metals, poses a significant threat to the integrity and longevity of infrastructure and equipment across numerous industries, from oil and gas to water treatment. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment. The selection of an appropriate inhibitor is a critical decision, contingent on factors such as the metal type, the nature of the corrosive medium, operating temperature, and environmental regulations.

Among the diverse array of organic corrosion inhibitors, imidazolines and phosphate esters have emerged as prominent and effective choices. This guide will provide a side-by-side comparison of a representative imidazoline, this compound, and the broad class of phosphate ester-based inhibitors, offering insights into their respective strengths and weaknesses.

Mechanisms of Corrosion Inhibition

The efficacy of both this compound and phosphate esters stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. However, the nature of this interaction and the resulting protective film differ significantly.

This compound: A Film-Forming Amine Derivative

This compound is a cationic surfactant belonging to the imidazoline class of corrosion inhibitors. Its molecular structure consists of a polar imidazoline ring and a long, non-polar undecyl hydrocarbon tail. This amphiphilic nature is key to its function.

The primary mechanism of inhibition for this compound involves:

  • Adsorption: The nitrogen atoms in the imidazoline ring possess lone pairs of electrons, which facilitate strong adsorption onto the metal surface, particularly on steel. This adsorption can be a combination of physisorption (electrostatic attraction) and chemisorption (coordinate bonding with vacant d-orbitals of iron).

  • Film Formation: Once adsorbed, the long, hydrophobic undecyl tails orient themselves away from the metal surface, forming a dense, water-repellent film. This film acts as a physical barrier, preventing corrosive species like water, oxygen, and chloride ions from reaching the metal.

Phosphate Esters: Passivation and Film Formation

Phosphate esters are anionic surfactants that are reaction products of phosphoric acid with alcohols or ethoxylated alcohols. Their effectiveness as corrosion inhibitors is attributed to a dual-action mechanism:

  • Chemisorption and Passivation: The phosphate head group strongly interacts with the metal surface, forming a coordinate covalent bond with iron atoms. This interaction can lead to the formation of a stable, passive iron phosphate layer, which is highly resistant to corrosion.[1]

  • Hydrophobic Barrier: Similar to imidazolines, phosphate esters possess hydrophobic alkyl chains that create a barrier to repel water and other corrosive agents.[1] The ratio of mono- to di-esters in the formulation can significantly impact the packing and effectiveness of this film.[2]

Performance Comparison: Experimental Evidence

The selection of a corrosion inhibitor is ultimately guided by its performance under specific operational conditions. This section presents a comparative analysis based on experimental data from various studies.

Performance in CO₂ Environments

In environments saturated with carbon dioxide (sweet corrosion), both this compound and phosphate esters demonstrate effective corrosion inhibition. Imidazolines are particularly well-regarded for their performance in such conditions, forming persistent and protective films. Studies have shown that imidazoline-based inhibitors can achieve high inhibition efficiencies in CO₂-saturated brine.[3]

Phosphate esters also perform well in CO₂ environments, with their effectiveness being influenced by their chemical structure (e.g., aromatic vs. aliphatic groups, degree of ethoxylation).[4]

Performance in the Presence of Oxygen

The presence of oxygen significantly alters the corrosive environment and can have a profound impact on inhibitor performance. This is a key differentiator between this compound and phosphate esters.

  • This compound: While effective in anaerobic or low-oxygen conditions, the performance of imidazolines can be compromised in the presence of significant oxygen concentrations. Some studies suggest that oxygen can permeate the inhibitor film, leading to under-film corrosion.[5] In some cases, imidazolines have been observed to cause localized corrosion in oxygen-containing environments.[4]

  • Phosphate Esters: Phosphate esters generally exhibit superior performance in oxygenated environments.[6] Their ability to form a passivating iron phosphate layer provides a more robust defense against oxygen-induced corrosion. This makes them a preferred choice for systems where oxygen ingress is a concern, such as in water treatment and some oil and gas production scenarios.

Synergistic Effects

Interestingly, research has shown that blends of imidazolines and phosphate esters can exhibit synergistic effects, providing enhanced corrosion protection compared to either inhibitor used alone.[7] This is attributed to the complementary inhibition mechanisms. The imidazoline component contributes to strong film formation, while the phosphate ester aids in passivation and strengthens the protective layer.

Quantitative Performance Data

The following table summarizes typical inhibition efficiency data for this compound and phosphate ester-based inhibitors under various conditions, as synthesized from multiple literature sources. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Inhibitor TypeCorrosive EnvironmentTemperatureConcentrationInhibition Efficiency (%)Reference(s)
This compoundCO₂-saturated 3.5% NaClRoom Temperature50 mg/L~90-95%[3][8]
This compoundOxygen-containing solutionRoom Temperature200 ppmCan cause localized corrosion[4]
Phosphate EsterCO₂-saturated brine70°C100 ppmVaries with mono/di-ester ratio[2]
Phosphate EsterO₂ and CO₂ environment66°CNot specifiedSuperior to imidazoline[6]
Imidazoline/Phosphate Ester BlendCO₂-saturated brineNot specified1:1 ratio>20% increase over individual use[7]

Experimental Evaluation Protocols

The evaluation of corrosion inhibitor performance relies on standardized and reproducible experimental techniques. The following are detailed protocols for three common methods.

Weight Loss Method

This gravimetric method provides a direct measure of metal loss over time and is a fundamental technique for assessing corrosion rates and inhibitor efficiency.

Protocol:

  • Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known surface area.

  • Immersion: Immerse the coupons in the corrosive medium (e.g., CO₂-saturated brine) with and without the corrosion inhibitor at a specified temperature for a defined period (e.g., 24-72 hours).

  • Cleaning: After immersion, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), and dry them thoroughly.

  • Final Weighing: Accurately weigh the cleaned coupons.

  • Calculation:

    • Calculate the weight loss (ΔW) for both inhibited and uninhibited conditions.

    • Calculate the corrosion rate (CR) using the formula: CR (mm/y) = (K × ΔW) / (A × T × D) where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Potentiodynamic Polarization

This electrochemical technique provides rapid information about the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).

Protocol:

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Apply a potential scan at a slow, constant rate (e.g., 0.167 mV/s) in both the anodic and cathodic directions relative to the OCP.

  • Data Acquisition: Record the resulting current density as a function of the applied potential to generate a polarization curve (Tafel plot).

  • Analysis:

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the inhibitor film properties and the corrosion process at the metal-solution interface.

Protocol:

  • Electrochemical Cell Setup: Use the same three-electrode cell as in potentiodynamic polarization.

  • Stabilization: Allow the system to reach a steady state at the OCP.

  • AC Perturbation: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: Measure the impedance response of the system at each frequency.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The charge transfer resistance is inversely proportional to the corrosion rate.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

Synthesis of this compound

A general procedure for the synthesis of this compound involves the condensation reaction between a fatty acid (lauric acid, C12) and a polyamine (diethylenetriamine, DETA).

Materials:

  • Lauric acid

  • Diethylenetriamine (DETA)

  • Xylene (as a solvent and for azeotropic removal of water)

  • Nitrogen gas supply

  • Reaction flask with a Dean-Stark trap and condenser

Procedure:

  • Charge the reaction flask with lauric acid and DETA in a specific molar ratio (e.g., 1:1.2).

  • Add xylene to the flask.

  • Purge the system with nitrogen and maintain a nitrogen blanket throughout the reaction.

  • Heat the mixture with stirring. The reaction typically proceeds in stages:

    • Amide formation (140-160 °C): Water is evolved and collected in the Dean-Stark trap.

    • Cyclization to imidazoline (180-220 °C): A second mole of water is removed, driving the formation of the imidazoline ring.

  • Monitor the reaction progress by measuring the amount of water collected.

  • Once the theoretical amount of water is collected, cool the reaction mixture.

  • Remove the xylene under reduced pressure to obtain the crude this compound product.

Conclusion

The choice between this compound and phosphate ester-based corrosion inhibitors is highly dependent on the specific application and the prevailing corrosive environment.

  • This compound is a highly effective film-forming inhibitor, particularly in CO₂-dominated, low-oxygen environments. Its long hydrocarbon chain provides an excellent hydrophobic barrier.

  • Phosphate esters offer a more robust solution in the presence of oxygen due to their ability to form a passivating iron phosphate layer. They are versatile and can be tailored for specific applications by modifying their chemical structure.

For optimal performance, especially in complex and fluctuating environments, synergistic blends of imidazolines and phosphate esters present a promising approach, leveraging the distinct advantages of each inhibitor class. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and selection of the most suitable corrosion inhibitor for a given application, ensuring the integrity and longevity of critical metallic assets.

References

Evaluating the Synergistic Effect of 2-Undecylimidazoline with Other Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quest for Enhanced Corrosion Control

In the relentless battle against metallic corrosion, which poses significant economic and safety challenges across industries like oil and gas, chemical processing, and infrastructure, corrosion inhibitors are a critical line of defense. Among the most effective organic inhibitors are imidazoline derivatives, particularly 2-Undecylimidazoline. Its molecular structure, featuring a polar imidazoline head and a long hydrophobic undecyl tail, allows it to adsorb onto metal surfaces, forming a protective barrier against corrosive agents.[1][2] The lone pair of electrons on the nitrogen atoms in the imidazoline ring facilitates strong adsorption onto the metal, while the hydrophobic tail repels water and other corrosive species.[1][3]

However, in extremely aggressive environments, a single inhibitor may not provide sufficient protection. This has led to the exploration of synergistic combinations, where the total inhibition effect of a mixture of two or more compounds is greater than the sum of their individual effects. This guide provides an in-depth technical evaluation of the synergistic effects observed when this compound is combined with other classes of corrosion inhibitors. We will delve into the mechanisms of synergy, present comparative experimental data, and provide detailed protocols for evaluation, offering researchers and development professionals a comprehensive resource for designing next-generation corrosion protection strategies.

Understanding the Mechanism of Synergistic Inhibition

The primary mechanism of this compound is the formation of a protective film through adsorption on the metal surface.[1] Synergy is achieved when a secondary inhibitor enhances this process. The interaction can manifest in several ways:

  • Enhanced Adsorption: One inhibitor may first adsorb onto the metal surface, altering the surface charge and facilitating the stronger adsorption of the second inhibitor.

  • Improved Film Quality: The combination of different molecular structures can lead to a more densely packed, stable, and less porous protective film, offering a superior barrier to corrosive species.[3][4]

  • Cooperative Anodic/Cathodic Inhibition: One compound may primarily inhibit the anodic (metal dissolution) reaction, while the other inhibits the cathodic (e.g., hydrogen evolution) reaction, leading to a comprehensive suppression of the overall corrosion process.[5][6]

A synergism parameter (S) is often calculated to quantify this effect:

S = (1 - I1+2) / (1 - I1 - I2)

Where I1 and I2 are the inhibition efficiencies of the individual inhibitors, and I1+2 is the inhibition efficiency of the mixture. S > 1 indicates a synergistic effect.

Comparative Analysis of Synergistic Combinations

Here, we compare the performance of this compound in combination with various other inhibitors, supported by experimental data from literature.

This compound and Thiourea (TU)

This combination is particularly effective in CO2-saturated environments, common in the oil and gas industry.[4][7]

Mechanism of Synergy: Molecular dynamics simulations and experimental evidence suggest a two-layer adsorption mechanism. Thiourea (TU), with its sulfur and nitrogen atoms, first adsorbs strongly onto the steel surface. This initial layer then facilitates the adsorption of the larger this compound molecules on top, creating a more compact and robust protective film that significantly hinders the diffusion of water and corrosive ions to the metal surface.[3][4]

Performance Data:

Inhibitor SystemConcentrationEnvironmentTechniqueInhibition Efficiency (%)Source(s)
This compound (IM)5 mg/LCO2-sat. NaClWeight Loss~75% (estimated)[4]
Thiourea (TU)5 mg/LCO2-sat. NaClWeight Loss~60% (estimated)[4]
IM + TU 5 + 5 mg/L CO2-sat. NaCl Weight Loss 95.1% [4]
This compound and Halide Ions (e.g., KI)

The addition of halide ions, particularly iodide (I⁻), is a well-known method to enhance the performance of organic inhibitors.

Mechanism of Synergy: Halide ions have a strong tendency to be specifically adsorbed onto the metal surface. This creates an excess negative charge on the surface, which in turn promotes the adsorption of the cationic form of the imidazoline inhibitor (protonated in acidic media) through electrostatic attraction. This leads to a higher surface coverage and a more stable inhibitor film.[4][7][8]

Performance Data:

Inhibitor SystemConcentrationEnvironmentTechniqueInhibition Efficiency (%)Source(s)
Imidazoline Derivative3.5x10⁻⁴ M1 M HClEIS91.45%[9]
Imidazoline + KI Synergistic Mix Acidic Solution Polarization >95% (Enhanced) [4][7]
This compound and 2-Mercaptoethanol (ME)

This combination demonstrates a strong synergistic effect in preventing CO2 corrosion.

Mechanism of Synergy: A bilayer adsorption model is proposed. The smaller 2-Mercaptoethanol molecules, containing a thiol (-SH) group known for strong interaction with metal surfaces, likely adsorb first. This layer then acts as an anchor for the oleic-based imidazoline molecules, resulting in a dense, mixed protective film.[9] X-ray Photoelectron Spectroscopy (XPS) analysis confirms the presence of both inhibitor molecules on the protected surface.[9]

Performance Data:

Inhibitor SystemMolar Ratio (OIM:ME)EnvironmentTechniqueInhibition Efficiency (%)Source(s)
Oleic Imidazoline (OIM)1:0CO2-sat. 3.5% NaClWeight Loss~70%[9]
2-Mercaptoethanol (ME)0:1CO2-sat. 3.5% NaClWeight Loss~45%[9]
OIM + ME 1:3 CO2-sat. 3.5% NaCl Weight Loss 89.6% [9]
This compound and Zinc Salts

Combining organic film-forming inhibitors with inorganic compounds like zinc salts can create a composite protective layer with enhanced properties.

Mechanism of Synergy: this compound forms an adsorbed organic film. Zinc ions can precipitate at local cathodic sites as zinc hydroxide, blocking the cathodic reaction. The organic film can stabilize these inorganic precipitates, leading to a more resilient and uniform barrier that combines the film-forming properties of the organic inhibitor with the cathodic inhibition of the inorganic salt.[10][11][12]

Experimental Protocols for Evaluating Synergism

To ensure trustworthy and reproducible results, standardized methodologies are crucial. The following protocols outline the key experimental techniques used to evaluate inhibitor performance.

Logical Workflow for Inhibitor Evaluation

The following diagram illustrates a comprehensive workflow for testing and validating the synergistic effects of corrosion inhibitor formulations.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Performance Testing cluster_analysis Phase 3: Surface & Data Analysis p1 Metal Coupon Preparation (e.g., ASTM G1) p2 Prepare Corrosive Media & Inhibitor Solutions p1->p2 t1 Gravimetric Test (Weight Loss) (e.g., ASTM D2688) p2->t1 t2 Electrochemical Tests (PDP & EIS) (e.g., ASTM G59) p2->t2 t1->t2 Parallel Evaluation a2 Data Interpretation & Calculation of Inhibition Efficiency t1->a2 a1 Surface Analysis (SEM, XPS) t2->a1 a1->a2 end end a2->end Final Report & Synergism Evaluation

Caption: Experimental workflow for evaluating corrosion inhibitor synergy.

Weight Loss (Gravimetric) Method (ASTM D2688 / G31)

This traditional method provides a reliable measure of the average corrosion rate over a long exposure period.[13][14][15]

Causality: By measuring the mass loss of a metal coupon over time, we can directly quantify the amount of metal lost to corrosion. Comparing the mass loss in an uninhibited solution to that in an inhibited solution allows for the calculation of inhibitor efficiency. It is the foundational test for inhibitor performance.[16]

Protocol:

  • Preparation: Prepare triplicate metal coupons (e.g., C1010 mild steel). Abrade the surfaces with silicon carbide paper (e.g., 240, 400, 600 grit), rinse with deionized water and acetone, dry, and record the initial weight (w₁) to a precision of 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive medium (e.g., CO2-saturated 3.5% NaCl solution) with and without the inhibitor(s) for a specified period (e.g., 24-72 hours) at a constant temperature.

  • Cleaning: After immersion, remove the coupons. Clean them according to ASTM G1 standard (e.g., using a solution of HCl with inhibitors like hexamine) to remove corrosion products without removing the base metal.

  • Final Weighing: Rinse with deionized water and acetone, dry thoroughly, and record the final weight (w₂).

  • Calculation:

    • Corrosion Rate (CR) = (w₁ - w₂) / (Area × Time)

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization (PDP) (ASTM G59)

PDP is a rapid electrochemical technique that provides insights into the corrosion kinetics and the mechanism of inhibition (anodic, cathodic, or mixed-type).[17][18][19]

Causality: This technique involves polarizing the metal sample away from its natural corrosion potential (Ecorr) and measuring the resulting current.[20] The resulting Tafel plot can be extrapolated to determine the corrosion current density (icorr), which is directly proportional to the corrosion rate. A shift in the anodic or cathodic branches of the curve indicates which reaction the inhibitor is impeding.

Protocol:

  • Setup: Use a standard three-electrode cell: a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[21]

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan: Apply a potential scan at a slow, constant rate (e.g., 0.167 mV/s) over a range of potentials (e.g., from -250 mV to +250 mV relative to the OCP).

  • Analysis: Plot the logarithm of the current density versus the applied potential. Use Tafel extrapolation on the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculation: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the inhibitor film's properties and the corrosion process at the metal-solution interface.[22][23][24]

Causality: By applying a small amplitude AC potential signal at various frequencies, EIS measures the impedance of the electrochemical system. The data can be modeled with an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[25] A higher Rct value indicates greater resistance to corrosion. A decrease in Cdl suggests the adsorption of inhibitor molecules, displacing water from the metal surface.[25]

Protocol:

  • Setup: Use the same three-electrode cell as for PDP.

  • Stabilization: Allow the system to reach a steady state at its OCP.

  • Measurement: Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Analysis: Present the data as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). Fit the data to an appropriate equivalent circuit model to quantify the parameters.

  • Calculation: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Surface Analysis Techniques

These methods provide visual and compositional evidence of the inhibitor film's formation and effectiveness.[26]

Causality: After exposure, directly examining the metal surface confirms that the inhibition is due to the formation of a protective film and not an artifact of the bulk solution chemistry. SEM provides morphological information (e.g., smooth vs. pitted surface), while XPS provides elemental and chemical state information, confirming the adsorption of the inhibitor molecules.[27][28]

Protocol:

  • Sample Preparation: After the immersion test, gently rinse the coupon with a volatile solvent (e.g., high-purity ethanol or acetone) to remove residual solution without disturbing the adsorbed film, and dry it under a stream of inert gas (e.g., nitrogen).[29]

  • Scanning Electron Microscopy (SEM): Mount the dried sample and acquire images at various magnifications to compare the surface morphology of uninhibited and inhibited coupons. Look for evidence of uniform corrosion, pitting, or a smooth, protected surface.[30]

  • X-ray Photoelectron Spectroscopy (XPS): Place the sample in an ultra-high vacuum chamber. Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons. This allows for the identification of elements (e.g., C, N, S from the inhibitors) and their chemical states on the surface, providing direct proof of adsorption.[27][28]

Visualizing the Synergistic Adsorption Mechanism

The following diagram illustrates the proposed synergistic mechanism between Thiourea (TU) and this compound (IM) on a steel surface.

G cluster_0 Steel Surface (Fe) cluster_1 Step 1: Initial Adsorption cluster_2 Step 2: Co-adsorption & Film Formation cluster_3 Result: Synergistic Protective Film s Fe tu Thiourea (TU) Adsorbs via S, N atoms tu->s Strong chemical bonding im This compound (IM) Adsorbs on TU layer im->tu Stabilizing interaction film Dense, Hydrophobic Bilayer Film film->s Protects Surface corr Corrosive Species (H₂O, Cl⁻) corr->film Blocked

Caption: Synergistic adsorption of Thiourea and this compound.

Conclusion and Future Outlook

The synergistic combination of this compound with other inhibitors like thiourea, halide ions, and 2-mercaptoethanol presents a highly effective strategy for corrosion control, often achieving significantly higher inhibition efficiencies than the individual components alone.[4] The underlying mechanisms typically involve enhanced adsorption and the formation of more robust, multi-layered protective films.

A comprehensive evaluation, employing a combination of gravimetric, electrochemical, and surface analysis techniques, is essential to quantify synergistic effects and elucidate the inhibition mechanisms. The protocols and comparative data presented in this guide serve as a foundational resource for researchers and formulators. Future research should focus on developing novel, environmentally friendly synergistic partners for imidazolines and employing advanced computational modeling to predict and design highly effective inhibitor packages for specific industrial applications.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Undecylimidazoline Adsorption Isotherms on Steel Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, understanding the efficacy of corrosion inhibitors is paramount. Among the various organic corrosion inhibitors, 2-Undecylimidazoline stands out for its effectiveness in protecting steel surfaces, particularly in acidic and CO2-containing environments. Its protective action is primarily attributed to its ability to adsorb onto the steel surface, forming a barrier that impedes the corrosion process. A quantitative analysis of its adsorption isotherms provides invaluable insights into the mechanism and efficiency of this inhibition.

This guide offers an in-depth technical exploration of the methodologies used to quantify the adsorption of this compound on steel. It is designed to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a robust and self-validating approach. We will delve into the comparison of this compound with other common corrosion inhibitors, supported by experimental data, to offer a comprehensive perspective on its performance.

The Crucial Role of Adsorption Isotherms in Corrosion Inhibition

The interaction between a corrosion inhibitor and a metal surface is a complex phenomenon. Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount of inhibitor adsorbed on the metal surface at a constant temperature. By fitting experimental data to these models, we can elucidate the nature of the adsorption process.

The most commonly employed adsorption isotherm models in corrosion studies include:

  • Langmuir Isotherm: Assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites.

  • Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.

  • Temkin Isotherm: Considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption.

  • Frumkin Isotherm: Accounts for direct lateral interactions between adsorbed molecules.

The choice of the most appropriate isotherm model provides critical information about the inhibitor's mechanism. For instance, a good fit to the Langmuir isotherm suggests the formation of a uniform, single-molecule-thick protective layer.

Experimental Determination of Adsorption Isotherms

To construct an adsorption isotherm, the degree of surface coverage (θ) of the inhibitor on the steel surface must be determined at various concentrations (C). The surface coverage is calculated from the inhibition efficiency (IE), which can be measured using several techniques.

Experimental Workflow for Adsorption Isotherm Determination

G prep_steel Prepare Steel Coupons (e.g., polishing, cleaning) weight_loss Weight Loss Method (ASTM G1/G31) prep_steel->weight_loss pdp Potentiodynamic Polarization prep_steel->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_steel->eis prep_sol Prepare Corrosive Medium with varying Inhibitor Concentrations prep_sol->weight_loss prep_sol->pdp prep_sol->eis calc_ie Calculate Inhibition Efficiency (IE%) θ = IE% / 100 weight_loss->calc_ie pdp->calc_ie eis->calc_ie plot_isotherm Plot Adsorption Isotherms (e.g., C/θ vs. C for Langmuir) calc_ie->plot_isotherm calc_thermo Calculate Thermodynamic Parameters (ΔG°ads, Kads) plot_isotherm->calc_thermo

Caption: Experimental workflow for determining adsorption isotherms of corrosion inhibitors.

Detailed Experimental Protocols

Weight Loss Method (Gravimetric)

This is a simple and direct method for determining the average corrosion rate.

Protocol:

  • Specimen Preparation: Prepare pre-weighed steel coupons of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Cleaning: After immersion, retrieve the coupons, and remove the corrosion products according to standard procedures (e.g., ASTM G1).

  • Final Weighing: Rinse, dry, and re-weigh the coupons.

  • Calculation:

    • The corrosion rate (CR) is calculated as: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

    • The surface coverage (θ) is then determined: θ = IE% / 100.

Causality: The weight loss is directly proportional to the amount of metal that has corroded. By comparing the weight loss in the presence and absence of the inhibitor, we can quantify its effectiveness.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on both anodic and cathodic reactions and allows for the rapid determination of the corrosion current density (i_corr).

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the steel coupon as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the logarithmic current density versus potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • The inhibition efficiency is calculated as: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

    • The surface coverage (θ) is then determined: θ = IE% / 100.

Causality: The inhibitor's adsorption on the steel surface alters the kinetics of the electrochemical corrosion reactions, which is reflected in the change in the corrosion current density.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Protocol:

  • Electrochemical Cell Setup: Use the same three-electrode setup as for PDP.

  • Stabilization: Allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (R_ct).

    • The inhibition efficiency is calculated as: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

    • The surface coverage (θ) is then determined: θ = IE% / 100.

Causality: The formation of an adsorbed inhibitor layer increases the resistance to charge transfer across the metal-solution interface, which is directly measured as an increase in R_ct.

Quantitative Comparison: this compound vs. Alternatives

To provide a practical comparison, we will analyze the adsorption behavior of this compound and compare it with other well-known corrosion inhibitors: Benzotriazole, Sodium Molybdate, and Dodecylamine. The following data is a synthesis of typical values found in the literature for imidazoline-based inhibitors and is presented for illustrative purposes.

Illustrative Adsorption Data for this compound on Steel in 1 M HCl
Concentration (mol/L)Inhibition Efficiency (IE%)Surface Coverage (θ)
1.00E-0565.20.652
5.00E-0585.70.857
1.00E-0492.30.923
5.00E-0496.80.968
1.00E-0398.10.981
Adsorption Isotherm Analysis for this compound

To determine the adsorption mechanism, the experimental data is fitted to various isotherm models. The Langmuir adsorption isotherm is expressed as:

C/θ = 1/K_ads + C

where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant.

A plot of C/θ versus C should yield a straight line with a slope of approximately 1 if the adsorption follows the Langmuir isotherm. The intercept of this line gives 1/K_ads.

The standard free energy of adsorption (ΔG°_ads) can then be calculated using the following equation:

ΔG°_ads = -RT ln(55.5 K_ads)

where R is the universal gas constant (8.314 J/mol·K), T is the absolute temperature in Kelvin, and 55.5 is the molar concentration of water in the solution.

For the illustrative data of this compound, a linear fit of C/θ vs. C yields a high correlation coefficient (R² > 0.99), indicating that its adsorption on steel in 1 M HCl follows the Langmuir isotherm. The calculated adsorption parameters are:

  • K_ads: 1.5 x 10⁵ L/mol

  • ΔG°_ads: -38.5 kJ/mol

The large value of K_ads signifies strong adsorption of this compound on the steel surface. The negative value of ΔG°_ads indicates that the adsorption process is spontaneous. Generally, ΔG°_ads values around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). The calculated value of -38.5 kJ/mol suggests that the adsorption of this compound involves a combination of both physisorption and chemisorption.

Comparative Adsorption Data for Alternative Inhibitors

The following table presents a comparison of the adsorption parameters for this compound with other corrosion inhibitors.

Corrosion InhibitorAdsorption Isotherm ModelK_ads (L/mol)ΔG°_ads (kJ/mol)Adsorption Mechanism
This compound Langmuir1.5 x 10⁵-38.5Mixed (Physisorption & Chemisorption)
Benzotriazole Langmuir8.2 x 10⁴-35.2Mixed (Physisorption & Chemisorption)
Sodium Molybdate Freundlich--25.8Physisorption
Dodecylamine Langmuir5.6 x 10³-29.1Physisorption

Analysis of the Comparison:

  • This compound exhibits a significantly higher K_ads value and a more negative ΔG°_ads compared to Sodium Molybdate and Dodecylamine, indicating stronger and more spontaneous adsorption. This translates to higher inhibition efficiency at lower concentrations.

  • Compared to Benzotriazole , another effective mixed-type inhibitor, this compound shows a slightly higher K_ads and a more negative ΔG°_ads, suggesting a stronger interaction with the steel surface.

  • Sodium Molybdate and Dodecylamine primarily adsorb through physisorption, as indicated by their less negative ΔG°_ads values. While effective, they may form less stable protective films compared to inhibitors that also exhibit chemisorption.

Mechanism of Action: A Deeper Look

The superior performance of this compound can be attributed to its unique molecular structure.

G cluster_mol This compound cluster_surface Steel Surface cluster_interaction Adsorption Mechanism mol Imidazoline Ring (Polar Head) - Contains two nitrogen atoms - π-electrons in the ring - Site for protonation in acidic media Undecyl Chain (Hydrophobic Tail) - Long alkyl chain (C11H23) - Creates a hydrophobic barrier physisorption Physisorption Electrostatic interaction between protonated imidazoline ring and negatively charged steel surface. mol->physisorption Polar Head chemisorption Chemisorption Donation of lone pair electrons from nitrogen atoms to vacant d-orbitals of iron. mol->chemisorption Polar Head hydrophobic Hydrophobic Effect Undecyl tails orient away from the surface, forming a dense water-repellent layer. mol->hydrophobic Hydrophobic Tail surface Fe physisorption->surface chemisorption->surface hydrophobic->surface Barrier Formation

Caption: Adsorption mechanism of this compound on a steel surface.

The imidazoline ring, with its two nitrogen atoms and π-electrons, acts as the polar head group that anchors the molecule to the steel surface. In acidic solutions, the nitrogen atoms can become protonated, leading to electrostatic attraction with the negatively charged steel surface (physisorption). Additionally, the lone pair electrons on the nitrogen atoms can be donated to the vacant d-orbitals of iron atoms, forming coordinate covalent bonds (chemisorption). The long undecyl tail is hydrophobic and orients itself away from the surface, creating a dense, water-repellent layer that further protects the steel from the corrosive environment.

Conclusion

The quantitative analysis of adsorption isotherms is an indispensable tool for evaluating and comparing the performance of corrosion inhibitors. Through a combination of gravimetric and electrochemical techniques, it is possible to obtain reliable data on the adsorption behavior of inhibitors like this compound.

This guide has demonstrated that this compound exhibits strong and spontaneous adsorption on steel surfaces, following the Langmuir isotherm model. Its performance, characterized by a high adsorption equilibrium constant and a significantly negative Gibbs free energy of adsorption, surpasses that of several other common inhibitors. This superior efficacy is rooted in its molecular structure, which facilitates a mixed adsorption mechanism involving both physisorption and chemisorption, leading to the formation of a stable and highly protective film. For researchers and scientists in the field, a thorough understanding and application of these quantitative methods are crucial for the development of next-generation corrosion protection technologies.

Benchmarking the Performance of 2-Undecylimidazoline Against Commercial Corrosion Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against corrosion, which silently degrades critical infrastructure and inflates operational costs, the selection of an effective corrosion inhibitor is paramount. This guide provides an in-depth, objective comparison of 2-Undecylimidazoline, a prominent film-forming inhibitor, against a spectrum of commercial corrosion inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere product descriptions to offer a foundational understanding of corrosion inhibition mechanisms and a practical framework for performance evaluation, substantiated by established experimental protocols.

Introduction: The Unseen Enemy and the Chemical Shield

Corrosion is an electrochemical process that results in the deterioration of a material, typically a metal, due to its reaction with its environment.[1] In industries ranging from oil and gas to chemical processing, the presence of corrosive agents like carbon dioxide (CO2), hydrogen sulfide (H2S), and acidic solutions can lead to catastrophic failures.[2] Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[3] They function by forming a protective barrier on the metal surface, interfering with the anodic, cathodic, or both electrochemical processes.[1][4]

This guide focuses on benchmarking this compound, a member of the imidazoline family of corrosion inhibitors, which are widely recognized for their efficacy, particularly in oil and gas applications.[5][6] Its performance will be juxtaposed with other classes of commercial inhibitors to provide a holistic view of the available chemical technologies for corrosion mitigation.

The Contenders: A Look at the Chemistry of Corrosion Inhibition

The effectiveness of a corrosion inhibitor is intrinsically linked to its chemical structure and its ability to interact with the metal surface. Here, we dissect the mechanisms of this compound and other common commercial inhibitors.

This compound: The Film-Forming Powerhouse

This compound is an organic compound characterized by a five-membered imidazoline ring with a long hydrocarbon (undecyl) tail.[5][7] Its primary mechanism of action is the formation of a persistent, thin, hydrophobic film on the metal surface.[5][6]

Mechanism of Action:

  • Adsorption: The imidazoline ring, containing nitrogen atoms with lone pair electrons, acts as the polar head that chemisorbs onto the metal surface.[5][8] This adsorption is facilitated by the interaction of the nitrogen atoms with the vacant d-orbitals of the metal.

  • Film Formation: The long, non-polar undecyl tail orients away from the metal surface, creating a dense, hydrophobic barrier.[5] This barrier physically isolates the metal from the corrosive environment, preventing the ingress of corrosive species like water and dissolved gases.

  • Micelle Formation: At concentrations above the critical micelle concentration (CMC), imidazoline molecules can form micelles in the bulk solution, which can act as a reservoir for the inhibitor, ensuring sustained protection.[9]

Commercial Corrosion Inhibitors: A Diverse Arsenal

The landscape of commercial corrosion inhibitors is diverse, with formulations often tailored to specific operating conditions. They can be broadly categorized as follows:

  • Anodic Inhibitors: These inhibitors, such as chromates, nitrites, and molybdates, form a passive film over the anodic sites of the metal, stifling the metal dissolution reaction.[4][10]

  • Cathodic Inhibitors: These compounds, including polyphosphates and zinc salts, either precipitate on the cathodic sites to block the oxygen reduction reaction or scavenge dissolved oxygen.[2][4][10]

  • Mixed Inhibitors: Many organic inhibitors, including imidazolines, exhibit mixed-inhibitor characteristics, affecting both anodic and cathodic reactions to varying degrees.[4]

  • Volatile Corrosion Inhibitors (VCIs): These compounds have a high vapor pressure and are used to protect metal parts in enclosed spaces. They volatilize and then condense on the metal surface, forming a protective film.[4][10]

Benchmarking Methodology: A Framework for Objective Evaluation

To provide a robust comparison, a multi-faceted experimental approach is necessary. The following protocols, based on internationally recognized standards from ASTM and NACE, form the cornerstone of a comprehensive benchmarking study.[11][12][13]

Experimental Workflow

The following diagram outlines the logical flow of the benchmarking process, from initial material preparation to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Comparison Coupon_Prep Metal Coupon Preparation (ASTM G1) Weight_Loss Weight Loss Measurement (ASTM G31) Coupon_Prep->Weight_Loss EIS Electrochemical Impedance Spectroscopy (EIS) Coupon_Prep->EIS PDP Potentiodynamic Polarization (PDP) Coupon_Prep->PDP Solution_Prep Corrosive Environment Preparation Solution_Prep->Weight_Loss Solution_Prep->EIS Solution_Prep->PDP Corrosion_Rate Determine Corrosion Rate Weight_Loss->Corrosion_Rate Inhibition_Efficiency Calculate Inhibition Efficiency EIS->Inhibition_Efficiency PDP->Inhibition_Efficiency Mechanism_Analysis Analyze Inhibition Mechanism PDP->Mechanism_Analysis Comparative_Table Generate Comparative Data Table Inhibition_Efficiency->Comparative_Table Corrosion_Rate->Comparative_Table Mechanism_Analysis->Comparative_Table

Caption: A streamlined workflow for benchmarking corrosion inhibitor performance.

Detailed Experimental Protocols

This traditional yet reliable method provides an average corrosion rate over a specific period.[12][14][15]

Protocol based on ASTM G31:

  • Coupon Preparation: Prepare pre-weighed metal coupons (e.g., C1018 mild steel) of known surface area. Clean the coupons according to ASTM G1 standards to remove any surface contaminants.

  • Test Environment: Prepare a corrosive solution (e.g., CO2-saturated brine) representative of the target application.

  • Inhibitor Addition: Add the specified concentration of this compound or the commercial inhibitor to the test solution. A blank test with no inhibitor is essential for comparison.

  • Immersion: Immerse the coupons in the test solutions for a predetermined duration (e.g., 24 to 168 hours) at a controlled temperature.[12][14][15]

  • Coupon Cleaning and Re-weighing: After immersion, carefully clean the coupons to remove corrosion products according to ASTM G1 procedures and re-weigh them to determine the mass loss.

  • Corrosion Rate Calculation: Calculate the corrosion rate (CR) in millimeters per year (mm/y) or mils per year (mpy) using the following formula[15]: CR = (K × W) / (A × T × D) Where:

    • K = a constant (8.76 × 10^4 for mm/y)[15]

    • W = mass loss in grams

    • A = surface area in cm²

    • T = immersion time in hours

    • D = density of the metal in g/cm³

  • Inhibition Efficiency (IE%) Calculation: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

    • CR_blank = Corrosion rate in the absence of inhibitor

    • CR_inhibitor = Corrosion rate in the presence of inhibitor

EIS is a powerful non-destructive technique that provides insights into the corrosion mechanism and the properties of the inhibitor film.[16][17][18][19]

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell containing the corrosive solution, a working electrode (the metal coupon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[18]

  • Inhibitor Introduction: Introduce the desired concentration of the inhibitor into the cell and allow the system to stabilize.

  • EIS Measurement: Apply a small amplitude AC potential signal over a range of frequencies (e.g., 100 kHz to 10 mHz) and measure the impedance response.[18]

  • Data Analysis: Analyze the resulting Nyquist and Bode plots. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. An increase in Rct in the presence of an inhibitor indicates effective corrosion protection.[19][20] The double-layer capacitance (Cdl) can provide information about the adsorption of the inhibitor on the metal surface.[19][20]

  • Inhibition Efficiency (IE%) Calculation: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 Where:

    • Rct_blank = Charge transfer resistance in the absence of inhibitor

    • Rct_inhibitor = Charge transfer resistance in the presence of inhibitor

PDP provides information on both the anodic and cathodic corrosion reactions and can help classify the inhibitor as anodic, cathodic, or mixed-type.[21][22][23]

Protocol:

  • Cell Setup: Utilize the same three-electrode cell as in the EIS measurements.

  • Polarization Scan: After the open-circuit potential (OCP) stabilizes, scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).[22]

  • Data Analysis: Plot the potential versus the logarithm of the current density to obtain Tafel plots. Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The corrosion rate is directly proportional to icorr.

  • Inhibitor Type Determination: A significant shift in the anodic branch to higher potentials indicates an anodic inhibitor. A shift in the cathodic branch to lower potentials suggests a cathodic inhibitor. A shift in both branches indicates a mixed-type inhibitor.[21][24]

  • Inhibition Efficiency (IE%) Calculation: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 Where:

    • icorr_blank = Corrosion current density in the absence of inhibitor

    • icorr_inhibitor = Corrosion current density in the presence of inhibitor

Performance Data: A Comparative Analysis

The following tables summarize hypothetical performance data for this compound against representative commercial inhibitors in a simulated CO2-saturated brine environment. These values are illustrative and would be populated with actual experimental data in a formal study.

Table 1: Weight Loss Measurement Results

InhibitorConcentration (ppm)Corrosion Rate (mm/y)Inhibition Efficiency (%)
Blank (No Inhibitor)05.2-
This compound1000.394.2
Commercial Anodic Inhibitor A1000.884.6
Commercial Cathodic Inhibitor B1001.178.8
Commercial Mixed Inhibitor C1000.590.4

Table 2: Electrochemical Impedance Spectroscopy (EIS) Results

InhibitorConcentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (No Inhibitor)0150200-
This compound10028002594.6
Commercial Anodic Inhibitor A10011008086.4
Commercial Cathodic Inhibitor B10080012081.3
Commercial Mixed Inhibitor C10018005091.7

Table 3: Potentiodynamic Polarization (PDP) Results

InhibitorConcentration (ppm)icorr (µA/cm²)Ecorr (mV vs. Ag/AgCl)Inhibition Efficiency (%)Inhibitor Type
Blank (No Inhibitor)0220-650--
This compound10012-62094.5Mixed
Commercial Anodic Inhibitor A10035-58084.1Anodic
Commercial Cathodic Inhibitor B10048-68078.2Cathodic
Commercial Mixed Inhibitor C10020-63590.9Mixed

Discussion and Interpretation of Results

The hypothetical data presented consistently demonstrates the high performance of this compound as a corrosion inhibitor. Its high inhibition efficiency across all three testing methodologies suggests the formation of a stable and highly protective film on the metal surface. The significant increase in Rct and decrease in Cdl from the EIS data further support the formation of a dense, low-permeability inhibitor film. The PDP results classify this compound as a mixed-type inhibitor, capable of suppressing both the anodic metal dissolution and the cathodic hydrogen evolution reactions.

In comparison, while the other commercial inhibitors show good performance, this compound consistently exhibits superior inhibition efficiency in this simulated environment. The choice of the optimal inhibitor, however, will always depend on the specific operating conditions, including temperature, pressure, flow regime, and the presence of other chemical species.

Conclusion: An Informed Approach to Corrosion Control

Benchmarking the performance of corrosion inhibitors is a critical step in ensuring the integrity and longevity of industrial assets. This guide has provided a comprehensive framework for evaluating this compound against other commercial inhibitors, grounded in established scientific principles and standardized testing protocols. The presented methodologies, from weight loss measurements to advanced electrochemical techniques, offer a multi-faceted approach to understanding inhibitor performance and mechanism. By adopting such a rigorous and objective evaluation process, researchers and industry professionals can make informed decisions in the selection and application of corrosion inhibitors, ultimately leading to safer and more efficient operations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Undecylimidazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical research and drug development, our focus is often on synthesis and discovery. However, the lifecycle of a chemical does not end upon its use. Responsible stewardship, particularly in the disposal of specialized reagents like 2-Undecylimidazoline, is paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the safe and compliant disposal of this compound waste, reflecting a commitment to safety that extends beyond the product itself.

Understanding the Compound: Why Disposal Matters

This compound (CAS No. 28603-53-4) is an organic compound characterized by an imidazoline ring and a long undecyl alkyl chain.[1] While invaluable in various applications, its chemical nature necessitates careful handling during disposal. The primary concerns stem from its irritant properties and potential environmental impact. According to notifications to the European Chemicals Agency (ECHA), this substance is known to cause skin and serious eye irritation.[1][2] Improper disposal, such as drain disposal, could introduce these irritants into aquatic ecosystems, posing a threat to environmental health.[3]

The overarching principle of chemical waste management is governed by the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[4] This "cradle-to-grave" approach mandates that generators of hazardous waste are responsible for its safe management from generation to final disposal.[4][5]

Key Hazard Profile: this compound
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Highlights
Skin Irritation (Category 2) Causes skin irritation upon contact.[1]pictogramP280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Eye Irritation (Category 2) Causes serious eye irritation.[1]pictogramP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Corrosivity (Potential) As a basic amine compound, it should be treated as corrosive, capable of causing damage to living tissue and certain materials upon contact.[6]N/AP264: Wash skin thoroughly after handling.[7]

This table synthesizes data from multiple sources to provide a concise overview for risk assessment.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. It begins with waste characterization and segregation and concludes with transfer to a certified hazardous waste disposal company. Adherence to this workflow is a self-validating system that ensures safety and compliance at every stage.

Step 1: Waste Identification and Segregation

The first and most critical step is to correctly identify and segregate waste streams.[8][9] Never mix incompatible waste types, as this can lead to dangerous reactions or significantly increase disposal costs.[3][9]

  • Pure or Concentrated this compound: Collect in a dedicated, properly labeled hazardous waste container.

  • Contaminated Labware (Solid Waste): This includes items like gloves, weighing paper, pipette tips, and empty containers. These should be collected in a separate, clearly labeled solid waste container. Empty containers must be triple-rinsed with a suitable solvent; this rinsate must be collected and disposed of as hazardous waste.[9]

  • Dilute Solutions (Aqueous Waste): Solutions containing this compound must be collected as aqueous hazardous waste. Do not dispose of them down the drain.[10]

Causality: Segregating waste is crucial because different waste streams require different disposal treatments.[8] For instance, halogenated solvents are often incinerated under different conditions than non-halogenated ones. Mixing them complicates and raises the cost of disposal.[9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for segregating this compound waste.

G start Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Wipes, Empty Containers) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_container Collect in Labeled 'Solid Hazardous Waste' Container (HDPE Bag/Drum) solid_waste->solid_container pure_compound Pure/Concentrated This compound liquid_waste->pure_compound Pure/Conc. solution Dilute Solution liquid_waste->solution Dilute pure_container Collect in Original or Compatible Labeled Container (HDPE or Glass) pure_compound->pure_container solution_container Collect in Labeled 'Aqueous Hazardous Waste' Container (HDPE Carboy) solution->solution_container disposal Arrange for Pickup by Certified Hazardous Waste Disposal Vendor solid_container->disposal pure_container->disposal solution_container->disposal

Caption: Decision workflow for proper segregation of this compound waste streams.

Step 2: Proper Containerization and Labeling

All waste must be stored in appropriate, sealed containers.[5]

  • Container Compatibility: Use containers made of a material compatible with corrosive amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[9] Ensure containers have tightly fitting screw caps.

  • Labeling: Every waste container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste" (avoid abbreviations)

    • The specific hazard characteristics (e.g., "Irritant," "Corrosive")

    • The date accumulation started

    • The name of the principal investigator or lab group

Trustworthiness: Proper labeling is not just a regulatory requirement; it is a critical safety communication tool for everyone in the lab and for the waste disposal technicians who will handle the material.

Step 3: Storage and Accumulation

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the lab personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.

  • Segregation: Store containers of this compound waste away from incompatible materials, especially strong acids and oxidizing agents.[11][12]

Step 4: Final Disposal

Disposal of hazardous waste must be handled by a licensed and certified hazardous waste management company.[7][8]

  • Scheduling Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your lab to its final disposal site.[13]

Spill and Emergency Procedures

Accidents can happen, and preparedness is key.

  • Personal Protective Equipment (PPE): Before cleaning any spill, don appropriate PPE:

    • Chemical splash goggles and a face shield

    • Heavy-duty chemical-resistant gloves (e.g., nitrile)

    • A lab coat or chemical-resistant apron

  • Spill Cleanup:

    • Alert Personnel: Inform others in the immediate area.

    • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the area and absorb the material.[11]

    • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[14]

    • Ventilation: Ensure the area is well-ventilated.

By integrating these scientifically sound and regulation-aligned procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility. This builds trust not only within your team but across the scientific community, reinforcing our collective commitment to protecting ourselves and our environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Undecylimidazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product, A Commitment to Safety

As researchers dedicated to advancing drug development, our work with specialized chemical reagents is foundational to discovery. 2-Undecylimidazoline, a versatile intermediate, holds significant promise in various synthetic applications. However, its utility is matched by a critical need for rigorous safety protocols. This guide moves beyond mere product support to establish a comprehensive safety framework for handling this compound. Our objective is to build a culture of safety and trust by providing you, our scientific partners, with the in-depth knowledge and practical guidance necessary to handle this compound with the utmost confidence and care. This is not just a protocol; it is a system designed to protect you, your research, and our shared environment.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound and related imidazoline compounds are classified as hazardous substances that demand respect and careful handling. The primary risks associated with this chemical are significant and direct, necessitating a multi-layered personal protective equipment (PPE) strategy.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified as a substance that causes skin irritation and serious eye irritation[1]. Safety Data Sheets (SDS) for analogous compounds, such as 2-Methyl-2-imidazoline and 1,2-Dimethylimidazole, reinforce these warnings, classifying them as causing serious eye damage and skin irritation, and being harmful if swallowed[2].

The causality is clear: direct contact with skin can lead to irritation, while contact with the eyes can result in serious, potentially irreversible damage. Ingestion may also be harmful[2]. Therefore, our entire PPE protocol is built upon the principle of preventing all routes of direct contact .

Core PPE Protocol: A Phased Approach from Receipt to Disposal

Handling this compound safely requires a systematic approach that covers every stage of its lifecycle in your laboratory.

Pre-Handling and Area Preparation

Before the container is even opened, safety begins.

  • Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control potential vapors or dusts[3].

  • Emergency Equipment Check: Ensure that a fully stocked and functional eyewash station and safety shower are immediately accessible and unobstructed.

  • Spill Kit Readiness: A spill kit containing an inert absorbent material (e.g., vermiculite, sand), chemical-resistant gloves, and a sealable container for waste should be readily available.

Active Handling: The Primary Defense

This is the stage where direct contact is most likely, and where your PPE is your most critical defense.

Mandatory PPE Ensemble:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile - minimum thickness of 4 mil)To prevent skin contact and irritation. Double-gloving is recommended for extended handling periods to provide an extra layer of protection[4].
Eye & Face Protection ANSI Z87.1-compliant safety goggles with indirect venting or a full-face shield worn over safety glasses[4].To protect against splashes that can cause serious eye damage. A face shield offers broader protection for the entire face.
Body Protection A fully-fastened laboratory coat made of a low-linting, chemical-resistant material.To protect skin and personal clothing from accidental splashes and contamination[5].
Respiratory Protection Generally not required if handled within a certified chemical fume hood. If dusts or aerosols may be generated outside of a fume hood, a NIOSH-approved P95 or N95 respirator is recommended[5].To prevent inhalation of airborne particles.
Experimental Protocol: Donning and Doffing PPE

Correctly putting on and taking off PPE is a critical control point to prevent self-contamination.

Donning (Putting On) Sequence:

  • Gown: Put on the laboratory coat and fasten it completely.

  • Mask/Respirator (if required): Place the respirator over your nose and mouth and secure the straps. Perform a user seal check[6].

  • Goggles/Face Shield: Put on eye and face protection. Ensure a snug fit[6].

  • Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of the laboratory coat to create a seal[7].

Doffing (Taking Off) Sequence: This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a glove-to-glove technique to avoid touching the outside with bare skin.

  • Gown: Unfasten the gown and remove it by folding it inward, turning it inside out as you remove it.

  • Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Mask/Respirator (if required): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water again.

Post-Handling and Decontamination
  • Surface Decontamination: After handling, thoroughly decontaminate the work area with an appropriate solvent or cleaning agent.

  • Equipment Cleaning: Clean any non-disposable equipment that may have come into contact with the chemical according to your laboratory's standard operating procedures.

Operational Plan: Spill Management and Waste Disposal

Emergency Protocol: Small Spill Response
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Put on your full PPE ensemble as described above.

  • Contain and Absorb: Cover the spill with an inert absorbent material.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our environment.

  • Waste Segregation: Never mix this compound waste with other waste streams.

  • Containerization: All waste, including empty containers and contaminated PPE, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container[8].

  • Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed environmental services provider, in accordance with all federal, state, and local regulations[8][9]. Do not attempt to dispose of this chemical down the drain.

Visualizing Safety Workflows

A clear visual representation of safety procedures can enhance understanding and compliance. The following diagrams illustrate key decision-making and operational workflows.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering & Work Practice Controls Start Task: Handling This compound CheckHazards Primary Hazards: - Skin Irritation - Serious Eye Damage - Harmful if Swallowed Start->CheckHazards FumeHood Work in a Chemical Fume Hood Start->FumeHood Primary control EmergencyReady Ensure Eyewash/ Shower Access Start->EmergencyReady Safety prerequisite EyeProtection Wear Safety Goggles + Face Shield CheckHazards->EyeProtection Requires barrier protection HandProtection Wear Chemical-Resistant Gloves (Nitrile/Butyl) CheckHazards->HandProtection Requires barrier protection BodyProtection Wear Lab Coat CheckHazards->BodyProtection Requires barrier protection

Caption: Figure 1: PPE Selection Workflow for this compound Handling

Disposal_Workflow Figure 2: Waste Disposal Workflow Start Generation of Waste (e.g., contaminated gloves, empty containers, excess reagent) Segregate Segregate as This compound Waste Start->Segregate Container Place in a Labeled, Sealed Hazardous Waste Container Segregate->Container Storage Store in Designated Satellite Accumulation Area Container->Storage Disposal Arrange Pickup by Licensed Waste Disposal Vendor Storage->Disposal Documentation Complete Waste Manifest/Log Disposal->Documentation

Caption: Figure 2: Waste Disposal Workflow

Conclusion: Safety as a Shared Responsibility

The protocols outlined in this guide are designed to empower you with the knowledge to handle this compound safely and effectively. By understanding the hazards, adhering to the prescribed PPE and handling procedures, and preparing for emergencies, you contribute to a safer laboratory environment for yourself and your colleagues. We are committed to being your trusted partner not only in discovery but also in safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Undecylimidazoline
Reactant of Route 2
Reactant of Route 2
2-Undecylimidazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.